molecular formula C10H9N3 B3032260 2,3-Dimethyl-2H-indazole-4-carbonitrile CAS No. 1341034-60-3

2,3-Dimethyl-2H-indazole-4-carbonitrile

Cat. No.: B3032260
CAS No.: 1341034-60-3
M. Wt: 171.20
InChI Key: TUFXPEPXLYIIGJ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS 1341034-60-3) is a nitrile-substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features the indazole heterocyclic scaffold, which is recognized as a privileged structure in pharmaceutical development due to its widespread presence in bioactive molecules . The molecular formula is C 10 H 9 N 3 and it has a molecular weight of 171.20 g/mol . The indazole core is a key pharmacophore in several clinically important drugs, most notably in Pazopanib, a potent vascular endothelial growth factor receptor (VEGFR) inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma . The specific 2,3-dimethyl-2H-indazole structure serves as a critical intermediate in the synthesis of such targeted therapies . Researchers value this carbonitrile derivative as a versatile building block for further chemical functionalization; the cyano group offers a synthetic handle for the construction of more complex molecules, including amides, amidines, and heterocyclic fused systems, facilitating the exploration of structure-activity relationships in drug candidate optimization . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylindazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-10-8(6-11)4-3-5-9(10)12-13(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFXPEPXLYIIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)C=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270091
Record name 2H-Indazole-4-carbonitrile, 2,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341034-60-3
Record name 2H-Indazole-4-carbonitrile, 2,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341034-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-4-carbonitrile, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS: 1341034-60-3). This document is structured for researchers requiring a robust, scalable, and scientifically validated pathway.

Executive Summary

Target Molecule: this compound Core Scaffold: 2H-Indazole (Kinetic Isomer) Key Challenge: Regioselective alkylation at the N2 position over the thermodynamically favored N1 position.[1] Applications: This compound serves as a critical intermediate in the synthesis of polypharmacology-focused kinase inhibitors (e.g., targeting VEGFR, PDGFR) and PARP inhibitors.[2] The 2H-indazole tautomer offers unique hydrogen-bond acceptor geometries often exploited in ATP-competitive drug design.[1]

Retrosynthetic Analysis

The synthesis is designed to overcome the inherent bias of indazoles to alkylate at the N1 position.[2] A Late-Stage Cyanation strategy is employed to avoid potential hydrolysis of the nitrile group during the harsh cyclization or alkylation steps.[1]

  • Disconnection 1 (Functionalization): The C4-nitrile is installed via Palladium-catalyzed cyanation of a C4-bromide precursor.[1][2]

  • Disconnection 2 (Regiocontrol): The N2-methyl group is introduced via a directed methylation protocol using Dimethyl Carbonate (DMC), which favors the 2H-tautomer under specific basic conditions.[1][2]

  • Disconnection 3 (Core Formation): The indazole backbone is constructed from 1-(3-bromo-2-fluorophenyl)ethan-1-one, utilizing the fluorine atom as a leaving group for hydrazine-mediated cyclization.[1][2]

Retrosynthesis Target This compound Precursor1 4-Bromo-2,3-dimethyl-2H-indazole Target->Precursor1 Pd-Catalyzed Cyanation (C-C Bond Formation) Precursor2 4-Bromo-3-methyl-1H-indazole Precursor1->Precursor2 Regioselective N2-Methylation (DMC/DABCO) Start 1-(3-Bromo-2-fluorophenyl)ethan-1-one Precursor2->Start Hydrazine Cyclization (SNAr)

Figure 1: Retrosynthetic logic flow prioritizing N2-regioselectivity and late-stage functionalization.

Primary Synthesis Pathway

This protocol prioritizes yield, purity, and reproducibility.[2] The use of Dimethyl Carbonate (DMC) as a methylating agent is highlighted for its "green" profile and high selectivity for the N2 position in the presence of DABCO.[1][2]

Step 1: Indazole Core Construction

Reaction: Cyclization of 2-fluoro-3-bromoacetophenone with hydrazine hydrate.[1]

  • Reagents: 1-(3-bromo-2-fluorophenyl)ethan-1-one (1.0 eq), Hydrazine hydrate (5.0 eq).

  • Solvent: n-Butanol or Ethanol.[1]

  • Conditions: Reflux (110°C) for 12–16 hours.[1][2]

Protocol:

  • Charge a reaction vessel with 1-(3-bromo-2-fluorophenyl)ethan-1-one dissolved in n-Butanol (5 mL/g).

  • Add Hydrazine hydrate (80% aqueous solution) dropwise at room temperature.

  • Heat the mixture to reflux. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.[1][2]

  • Upon completion, cool to room temperature. The product, 4-bromo-3-methyl-1H-indazole , often precipitates.[1]

  • Filter the solid, wash with cold water and hexanes.[2] If no precipitate forms, concentrate the solvent and recrystallize from ethanol.[2]

Why this works: The hydrazine first forms a hydrazone at the ketone.[2] The terminal amine of the hydrazone then performs an intramolecular nucleophilic aromatic substitution (


), displacing the ortho-fluorine to close the ring.[1][2]
Step 2: Regioselective N2-Methylation

Reaction: Alkylation using Dimethyl Carbonate (DMC) and DABCO.[1][2]

  • Reagents: 4-Bromo-3-methyl-1H-indazole (1.0 eq), Dimethyl Carbonate (DMC, 2.0 eq), DABCO (1,4-Diazabicyclo[2.2.2]octane, 0.1–0.5 eq).[1][2]

  • Solvent: DMF or neat DMC (if excess is used).[1][2]

  • Conditions: 90–100°C for 8 hours.[1][2]

Protocol:

  • Dissolve 4-bromo-3-methyl-1H-indazole in DMF.

  • Add DABCO (catalyst) and Dimethyl Carbonate.[1][2][3]

  • Heat to 95°C under an inert atmosphere (

    
    ).
    
  • Monitor via HPLC/LC-MS.[1] You are looking for the N2-methyl product (lower retention time on reverse phase usually) vs. the N1-methyl byproduct.[1][2]

  • Workup: Pour into ice water. The 2H-indazole is typically less soluble in water than the catalyst.[1] Extract with Ethyl Acetate.[1][2][4]

  • Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes). The 2,3-dimethyl-2H-indazole isomer typically elutes after the 1,3-dimethyl isomer due to higher polarity, though this can vary by stationary phase.[1][2]

Mechanism & Selectivity: While alkyl halides (MeI) often favor the thermodynamic N1-product, DMC combined with DABCO creates a catalytic cycle that kinetically favors the N2-position.[1][2] DABCO activates DMC, forming a reactive methylated quaternary ammonium species that transfers the methyl group to the more nucleophilic N2 nitrogen of the indazole anion.[2]

Step 3: Palladium-Catalyzed Cyanation

Reaction: Rosenmund-von Braun reaction variant or Buchwald cyanation.[1]

  • Reagents: 4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq), Zinc Cyanide (

    
    , 0.6 eq), 
    
    
    
    (5-10 mol%).[1][2]
  • Solvent: DMF (degassed).[1][2]

  • Conditions: 120°C for 4–6 hours (Microwave or conventional heating).

Protocol:

  • In a glovebox or under strict Argon flow, combine the bromide substrate,

    
    , and 
    
    
    
    in a pressure vial.[2]
  • Add anhydrous, degassed DMF.

  • Seal and heat to 120°C.

  • Safety Note: This reaction generates cyanide species.[1][2] Use bleach traps for waste.[1][2]

  • Workup: Dilute with EtOAc, wash with 1M

    
     (to scavenge zinc/copper salts) and brine.
    
  • Purification: Recrystallization from Ethanol/Heptane or column chromatography.[1][2]

  • Final Product: This compound .

Quantitative Data & Process Parameters

StepKey ReagentTemp (°C)Typical YieldCritical Parameter
1. Cyclization Hydrazine Hydrate11085-92%Stoichiometry of hydrazine must be excess to prevent dimer formation.[1]
2. Methylation DMC / DABCO9570-80%Temperature control; >120°C may promote rearrangement to N1.
3.[1] Cyanation

/ Pd(0)
12065-75%Oxygen exclusion is vital for catalyst longevity.[1][2]

Visualizing the Pathway

The following diagram illustrates the detailed reaction flow, including the critical N2-selectivity step.

SynthesisPathway cluster_0 Step 1: Core Formation cluster_1 Step 2: Regioselective Alkylation cluster_2 Step 3: Functionalization SM 1-(3-Bromo-2-fluorophenyl) ethan-1-one Int1 4-Bromo-3-methyl- 1H-indazole SM->Int1 N2H4•H2O Reflux, n-BuOH Int2 4-Bromo-2,3-dimethyl- 2H-indazole Int1->Int2 DMC, DABCO DMF, 95°C (Kinetic Control) Final 2,3-Dimethyl-2H-indazole- 4-carbonitrile Int2->Final Zn(CN)2, Pd(PPh3)4 DMF, 120°C

Figure 2: Complete synthesis workflow highlighting reagents and intermediates.

Troubleshooting & Optimization

  • Isomer Separation: If Step 2 yields a mixture of N1 (1,3-dimethyl) and N2 (2,3-dimethyl) isomers, they can be separated.[2] The N2 isomer generally has a lower melting point and different Rf value.[1][2] Use 2D-NMR (NOESY) to confirm structure: The N2-Methyl group will show NOE correlations with the C3-Methyl group, whereas the N1-Methyl will show correlations with the C7-Proton.[1]

  • Cyanation Stalling: If the conversion in Step 3 is low, switch to XPhos Pd G3 or Pd2(dba)3/dppf catalyst systems, which are more robust for sterically hindered aryl bromides.[2]

  • Safety: The cyanation step involves highly toxic cyanides.[1][2] All weighing should be done in a fume hood or glovebox.[1][2] Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[1][2]

References

  • Li, J. et al. "Regioselective Synthesis of 2-Substituted Indazoles via Base-Promoted Alkylation."[1] Journal of Organic Chemistry, 2016.[2] (General methodology for N2 alkylation).

  • ChemicalBook. "Synthesis of 2,3-dimethyl-6-nitro-2H-indazole." Patent CN114380748, 2022.[2][3] (Protocol for DMC/DABCO methylation of indazoles).

  • Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile." Org.[1][2][5] Synth. 2020, 97, 262-273.[2] (Cyanation conditions reference).[1][2]

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1][2] (Compound verification).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. The 2,3-dimethyl-2H-indazole core, in particular, is a key intermediate in the synthesis of several important pharmaceuticals. This guide focuses on a specific, and likely novel, derivative: 2,3-Dimethyl-2H-indazole-4-carbonitrile. Given the absence of extensive literature on this particular isomer, this document serves as a predictive and methodological guide for researchers and drug development professionals. We will explore the anticipated physicochemical properties of this compound, grounded in the established characteristics of the 2,3-dimethyl-2H-indazole core and the predictable electronic and steric influences of the 4-carbonitrile substituent. Furthermore, we will provide detailed experimental and computational protocols for the empirical determination and theoretical prediction of these crucial parameters.

Predicted Physicochemical Properties of this compound

The introduction of a nitrile group at the 4-position of the 2,3-dimethyl-2H-indazole core is expected to significantly influence its physicochemical properties. The nitrile group is strongly electron-withdrawing and polar, which will impact the molecule's solubility, lipophilicity, and basicity.[1][2][3]

PropertyPredicted Value/RangeRationale
Molecular Formula C10H9N3Based on the chemical structure.
Molecular Weight 171.20 g/mol Calculated from the molecular formula.
Melting Point (°C) > 200The nitrile group will increase polarity and likely lead to stronger intermolecular interactions, resulting in a higher melting point compared to the parent indazole. For comparison, the related 2,3-dimethyl-6-nitro-2H-indazole has a melting point of 187-187.6 °C.[4][5]
Boiling Point (°C) > 350Expected to be high due to the polar nature of the molecule and its relatively high molecular weight.
Aqueous Solubility LowWhile the nitrile group increases polarity, the overall molecule remains largely hydrophobic due to the bicyclic aromatic system and methyl groups. Solubility in polar aprotic solvents like DMSO and DMF is expected to be significantly higher.[6]
logP (Octanol/Water) 1.5 - 2.5The parent 2,3-dimethyl-2H-indazole would be more lipophilic. The polar nitrile group will decrease the logP value. The estimated XLogP3 for the related 2,3-dimethyl-2H-indazol-6-amine is 1.3.[7][8]
pKa (of the conjugate acid) 0.5 - 1.5The indazole core is weakly basic.[9] The strongly electron-withdrawing nitrile group at the 4-position will significantly decrease the basicity of the pyrazole nitrogens, resulting in a low pKa for the conjugate acid. The predicted pKa for the basic nitrogen in a related indazole derivative is -0.339.[10]
Spectroscopic Characterization
¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons on the benzene ring will be influenced by the electron-withdrawing nitrile group, likely causing them to shift downfield. The two methyl groups at the 2- and 3-positions will appear as sharp singlets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the ten carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the aromatic ring will also show distinct shifts, with the carbon attached to the nitrile group (C4) being significantly deshielded. The two methyl carbons will appear at the higher field end of thespectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be a key tool for identifying the nitrile functional group, which will exhibit a strong, sharp absorption band in the region of 2220-2260 cm⁻¹. Other characteristic bands will include C-H stretching from the aromatic and methyl groups, and C=C and C=N stretching from the aromatic and pyrazole rings.

Experimental Determination of Physicochemical Properties

For a novel compound, empirical determination of its physicochemical properties is essential. The following are standard, field-proven protocols.

Workflow for Experimental Property Determination

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Profiling Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR_MS_IR Spectroscopic Analysis (NMR, MS, IR) Purification->NMR_MS_IR Pure Compound MeltingPoint Melting Point Determination NMR_MS_IR->MeltingPoint Confirmed Structure Solubility Solubility Assay (Kinetic & Thermodynamic) MeltingPoint->Solubility LogP LogP Determination (Shake-Flask or HPLC) Solubility->LogP pKa pKa Determination (Spectrophotometric or Potentiometric) LogP->pKa

Caption: Experimental workflow from synthesis to physicochemical profiling.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Protocol:

  • Ensure the sample is pure and completely dry.

  • Place a small amount of the powdered sample into a capillary tube, sealed at one end.

  • Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/minute initially.

  • Observe the sample closely as the temperature approaches the expected melting point.

  • Decrease the heating rate to 1-2 °C/minute for an accurate determination.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Aqueous Solubility Determination
Kinetic Solubility Assay

Principle: This method measures the solubility of a compound that has been first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It reflects the solubility of the amorphous form.

Protocol:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Mix thoroughly and allow to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

  • Measure the turbidity of the solution using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which precipitation is observed is the kinetic solubility.

Thermodynamic Solubility Assay

Principle: This "gold standard" method measures the solubility of the solid crystalline form of a compound in equilibrium with the solvent.

Protocol:

  • Add an excess of the solid compound to a vial containing the aqueous buffer.

  • Shake or stir the suspension at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Determine the concentration of the compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • This concentration represents the thermodynamic solubility.

LogP (Octanol/Water Partition Coefficient) Determination
Shake-Flask Method

Principle: This is the traditional and most direct method for determining logP. It involves measuring the concentration of the compound in two immiscible phases, n-octanol and water, after they have reached equilibrium.

Protocol:

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Prepare a solution of the compound in either the aqueous or organic phase.

  • Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

pKa Determination
UV-Metric Titration

Principle: This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.

Protocol:

  • Dissolve a known concentration of the compound in a solution of constant ionic strength.

  • Record the UV-Vis spectrum of the solution at a series of different pH values, typically covering a range of at least 2 pH units above and below the expected pKa.

  • The absorbance at one or more wavelengths will change as the compound is protonated or deprotonated.

  • Plot the absorbance at a selected wavelength versus pH.

  • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Computational Prediction of Physicochemical Properties

In modern drug discovery, computational models are invaluable for predicting the properties of novel compounds, saving time and resources.[11][12][13][14][15]

Logical Flow of Computational Property Prediction

G cluster_input Input cluster_models Prediction Models cluster_output Predicted Properties Structure 2D or 3D Molecular Structure QSAR QSAR/QSPR Models Structure->QSAR QM Quantum Mechanics Structure->QM ML Machine Learning Structure->ML pKa_pred pKa QSAR->pKa_pred LogP_pred LogP QSAR->LogP_pred Solubility_pred Solubility QSAR->Solubility_pred QM->pKa_pred ML->LogP_pred ML->Solubility_pred Other_props Other Properties ML->Other_props

Caption: Overview of computational approaches for physicochemical property prediction.

pKa Prediction

Quantum mechanical (QM) methods combined with continuum solvation models are powerful tools for predicting pKa. These methods calculate the free energy change of the protonation/deprotonation reaction in solution. Machine learning models trained on large datasets of known pKa values can also provide rapid and accurate predictions.

LogP Prediction

LogP can be predicted using various computational methods. Fragment-based methods calculate logP by summing the contributions of individual molecular fragments. Property-based methods use topological and electronic descriptors of the entire molecule to predict logP through regression models.

Solubility Prediction

Aqueous solubility is a complex property to predict accurately. Quantitative Structure-Property Relationship (QSPR) models are commonly used. These models are built by correlating a set of molecular descriptors with experimentally determined solubility data for a training set of compounds.

Conclusion

While this compound represents a novel chemical entity with no readily available experimental data, its physicochemical properties can be rationally predicted based on the well-understood chemistry of the indazole core and the influence of the nitrile substituent. This guide provides a comprehensive framework for both the theoretical estimation and the empirical determination of these crucial parameters. The detailed protocols and computational insights presented herein are intended to empower researchers in their efforts to synthesize, characterize, and ultimately evaluate the potential of this and other novel indazole derivatives in the context of drug discovery and development.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities | Request PDF. Retrieved from [Link]

  • Fiveable. (2025, August 15). Aromatic Nitriles Definition - Organic Chemistry Key Term.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Retrieved from [Link]

  • Hindawi. (2025, September 30). Predictive Modeling of Physicochemical Properties of Cissus quadrangularis Compounds Using Topological Indices. Retrieved from [Link]

  • Archives Des Sciences. (2025, March 10). Predicting Physico-Chemical Properties of Anti-Cancer Drugs Using Distance-Based Topological Indices. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • ACS Publications. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Formation of 2-Substituted 2H-Indazoles by a Pd- Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Nitrile in Drug Design. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride). PubChem. Retrieved from [Link]

  • Cleanchem. (n.d.). 2,3-Dimethyl-2H-Indazol-6-Amine | CAS No: 444731-72-0. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-dimethyl-2h-indazol-6-amine (C9H11N3). Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-4-carbonitrile and a Closely Related Isomer

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial investigations for the specific chemical entity, 2,3-Dimethyl-2H-indazole-4-carbonitrile, did not yield a registered CAS number or substantial technical data within publicly available scientific databases. This suggests that this particular isomer may be a novel compound or is not yet widely characterized. However, to provide a comprehensive and valuable technical resource, this guide will focus on the closely related and well-documented isomer, 2,3-Dimethyl-2H-indazole-6-carbonitrile , for which a significant body of information exists. The principles, and many of the experimental considerations, discussed herein are likely to be highly relevant to the study of other isomers of this parent molecule.

Core Compound Identification: 2,3-Dimethyl-2H-indazole-6-carbonitrile

This section provides the fundamental identifiers for the 6-carbonitrile isomer.

IdentifierValue
Chemical Name 2,3-Dimethyl-2H-indazole-6-carbonitrile
CAS Number 1234615-89-4[1]
Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol

Chemical Structure:

Caption: Chemical structure of 2,3-Dimethyl-2H-indazole-6-carbonitrile.

Synthesis and Mechanistic Insights

A common synthetic route involves the N-alkylation of a 3-methyl-1H-indazole. The regioselectivity of the alkylation (N1 vs. N2) is a critical consideration in the synthesis of indazole derivatives. The choice of solvent, base, and alkylating agent can significantly influence the outcome.

Hypothetical Synthetic Pathway:

synthesis_workflow Start 3-Methyl-1H-indazole-6-carbonitrile Step1 N-Methylation (e.g., Dimethyl Carbonate, Base) Start->Step1 Product 2,3-Dimethyl-2H-indazole-6-carbonitrile Step1->Product Byproduct 1,3-Dimethyl-1H-indazole-6-carbonitrile Step1->Byproduct Isomeric Byproduct

Caption: A plausible synthetic workflow for 2,3-Dimethyl-2H-indazole-6-carbonitrile.

Experimental Protocol (General):

  • Dissolution: Dissolve the starting material, 3-methyl-1H-indazole-6-carbonitrile, in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the indazole nitrogen, forming the indazolide anion. The choice of base is critical; stronger bases will favor the formation of the N1-alkylated product, while weaker bases may lead to a mixture of N1 and N2 isomers.

  • Methylating Agent: Introduce a methylating agent, such as dimethyl sulfate or methyl iodide. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography to separate the desired N2-methylated product from the N1-methylated isomer and other impurities.

Physicochemical Properties and Characterization

The physicochemical properties of 2,3-Dimethyl-2H-indazole-6-carbonitrile are essential for its handling, formulation, and application in research.

PropertyValue/Information
Physical State Solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Spectroscopic Data Characterization would rely on standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Applications in Drug Discovery and Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of 2,3-dimethyl-2H-indazole are of significant interest, particularly as intermediates in the synthesis of kinase inhibitors for cancer therapy.

Role as a Synthetic Intermediate:

2,3-Dimethyl-2H-indazol-6-amine, which can be derived from the 6-carbonitrile or more commonly from the corresponding 6-nitro compound, is a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. Pazopanib is used in the treatment of renal cell carcinoma and soft tissue sarcoma.

drug_synthesis_pathway Start 2,3-Dimethyl-6-nitro-2H-indazole Reduction Reduction (e.g., SnCl₂, HCl) Start->Reduction Intermediate 2,3-Dimethyl-2H-indazol-6-amine Reduction->Intermediate Coupling Coupling with Pyrimidine Derivative Intermediate->Coupling FinalProduct Pazopanib Coupling->FinalProduct

Caption: Synthetic pathway from a 2,3-dimethyl-6-nitro-2H-indazole precursor to Pazopanib.

Safety and Handling

As with any research chemical, proper safety precautions should be observed when handling 2,3-Dimethyl-2H-indazole-6-carbonitrile.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

While direct information on this compound is scarce, the study of its 6-carbonitrile isomer provides valuable insights into the chemistry and potential applications of this class of compounds. The 2,3-dimethyl-2H-indazole core is a critical component in the development of important pharmaceuticals, highlighting the significance of understanding the synthesis and properties of its various derivatives. Further research into the 4-carbonitrile isomer could reveal novel biological activities and applications.

References

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. 2022;13(Special Issue 9):7669-7677. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2783. Available from: [Link]

  • RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024;15(1):23-53. Available from: [Link]

  • EPA. 2,3-Dimethyl-2H-indazole-6-carbonitrile - Related Substances. Available from: [Link]

Sources

Tautomeric Forms of Substituted Indazoles: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for medicinal chemists and structural biologists. It synthesizes thermodynamic principles, substituent effects, and experimental protocols to navigate the tautomeric landscape of indazoles in drug discovery.

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and phenol in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands.[1][2] Its utility hinges on the prototropic tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms. While the 1H-tautomer is thermodynamically dominant in the gas phase and non-polar solutions, the 2H-tautomer possesses distinct electronic properties—such as a significantly higher dipole moment—that can be stabilized by polar protein microenvironments. Mastering this equilibrium is critical for predicting solubility, metabolic stability, and ligand-target binding affinity.

Fundamental Chemistry & Thermodynamics

The 1H vs. 2H Equilibrium

Indazole exists in a dynamic equilibrium between two annular tautomers.[2][3][4][5] The position of the proton (N1 vs. N2) dictates the aromatic character of the fused rings.

  • 1H-Indazole (Benzenoid): The proton resides on N1. This form maintains the aromaticity of the benzene ring, making it the thermodynamically preferred species in the gas phase and most solvents.

  • 2H-Indazole (Quinonoid): The proton resides on N2.[6] This imposes a quinonoid character on the benzene ring, reducing overall aromatic stabilization energy but significantly increasing the molecular dipole.

Thermodynamic Parameters
Parameter1H-Indazole2H-Indazole

(1H - 2H)
Relative Stability (

)
0.0 kcal/mol+2.3 – 5.3 kcal/mol1H is more stable
Dipole Moment (

)
~1.50 D~3.40 D2H is more polar
Basicity (

)
0.422.021H is less basic
Aromaticity High (Benzenoid)Lower (Quinonoid)-

Solvent Effect: While the 1H form dominates in non-polar solvents (


), high-dielectric solvents (e.g., DMSO, H

O) or specific protein pockets can stabilize the highly polar 2H form, reducing the energy gap, though rarely inverting the population without specific substituent drivers.
Visualization: Tautomeric Equilibrium & Properties

The following diagram illustrates the structural transition and key electronic differences.

IndazoleTautomerism T1 1H-Indazole (Benzenoid) Low Dipole (1.5 D) Thermodynamic Min. T2 2H-Indazole (Quinonoid) High Dipole (3.4 D) Kinetic/Polar Trap T1->T2  KT << 1   Solvent Solvent Polarity (High Dielectric) Solvent->T2 Stabilizes Binding Protein Binding (H-Bond Acceptor/Donor) Binding->T1 Selects Binding->T2 Selects

Figure 1: The 1H/2H tautomeric equilibrium. High dielectric environments reduce the energy penalty of the 2H form.

Substituent Effects: Tuning the Ratio

Substituents at positions C3 through C7 exert profound steric and electronic effects that can shift the tautomeric equilibrium (


) or alter the reactivity profile (e.g., alkylation regioselectivity).
Electronic Effects (Hammett Correlation)
  • Electron Withdrawing Groups (EWG):

    • C3 Position: EWGs (e.g., -NO

      
      , -CN) at C3 generally destabilize the N2-protonated form due to proximity to the N2 lone pair/proton, reinforcing the 1H preference.
      
    • Benzene Ring (C4-C7): EWGs on the benzene ring reduce the electron density of the system. Specifically, C7-nitro or C7-ester groups have been observed to favor N2-alkylation products in kinetic studies, suggesting a complex interplay where the N2 lone pair becomes the more accessible nucleophile, or the 2H-tautomer is transiently accessible.

  • Electron Donating Groups (EDG):

    • EDGs (e.g., -OMe, -NH

      
      ) generally stabilize the electron-deficient quinonoid system of the 2H-tautomer more than EWGs do, but rarely enough to make it the ground state.
      
Steric Effects[7][8][9]
  • C3-Bulky Groups: Large substituents at C3 (e.g., tert-butyl, phenyl) create peri-interactions with N2. This steric clash destabilizes the 2H-form (where N2 is protonated or substituted) and strongly shifts the equilibrium toward 1H-indazole .

  • C7-Substituents: A substituent at C7 interacts with the N1 site.[7] Bulky groups here can sterically hinder N1, potentially raising the energy of the 1H form or, in alkylation scenarios, directing reaction to N2.

Analytical Methodologies: Determination of

Distinguishing 1H and 2H tautomers requires techniques sensitive to the distinct electronic environments of the nitrogen atoms.

A. Solution-State NMR Spectroscopy (The Gold Standard)

Standard


H NMR is often insufficient due to rapid proton exchange. The following specialized protocols are required:
  • 
    N NMR / 
    
    
    
    H-
    
    
    N HMBC:
    • Mechanism: The chemical shift of the nitrogen bearing the proton is distinct.

    • Diagnostic Signal: In 1H-indazoles, N1 (pyrrole-like) appears around -180 to -200 ppm (relative to CH

      
      NO
      
      
      
      ), while N2 (pyridine-like) is downfield. In 2H-indazoles, the pattern inverts.
    • 
      :  The difference in 
      
      
      
      N shifts between tautomers is typically >20 ppm .
  • 
     Coupling Constants: 
    
    • Protocol: Measure the three-bond coupling between the C3 proton (or substituent carbon) and the ring nitrogens.

    • Differentiation: The coupling pathways differ significantly between the benzenoid (1H) and quinonoid (2H) bonding patterns.

B. X-Ray Crystallography[10]
  • Solid State: Crystallization usually locks the molecule in the most stable tautomer (typically 1H) due to intermolecular hydrogen bonding (dimer formation).

  • Warning: Solid-state structures may not reflect the solution-state population or the bioactive conformation.

C. Computational Prediction (DFT)
  • Standard Level of Theory: B3LYP/6-311++G(d,p).[8][9][10][11]

  • Protocol:

    • Optimize geometries of both 1H and 2H forms.

    • Calculate vibrational frequencies (ensure no imaginary frequencies).

    • Apply solvation models (PCM/SMD) for water and octanol.

    • Compare

      
      .[12] If 
      
      
      
      kcal/mol, the minor tautomer is negligible in solution.

Case Studies in Drug Design

Kinase Inhibitors (Hinge Binders)

Indazoles are frequent scaffolds for ATP-competitive kinase inhibitors because they mimic the adenine ring of ATP.

  • Axitinib (Inlyta): A VEGFR inhibitor.[13] The indazole core acts as the hinge binder.

    • Interaction: The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue. The N2 acts as an acceptor.

    • Design Logic: The drug is designed as a 1H-indazole to match the donor-acceptor pattern of the target kinase pocket.

Bioisosterism Strategy
  • Indole vs. Indazole: Indole has only a donor (NH). Indazole adds an acceptor (N2).[1] This additional interaction point allows for increased selectivity and affinity, provided the desolvation penalty of the N2 nitrogen is paid by a strong H-bond.

Experimental Protocol: Determining Tautomeric Ratio

Objective: Determine the dominant tautomer and


 for a novel substituted indazole.
Step-by-Step Workflow

Step 1: Computational Screen (In Silico)

  • Draw both 1H and 2H structures.

  • Run DFT optimization (B3LYP/6-311++G**) with solvent model (DMSO).

  • Calculate Boltzmann distribution.

    • Decision: If

      
       kcal/mol, assume single tautomer. If 
      
      
      
      kcal/mol, proceed to NMR.

Step 2:


N-HMBC Experiment (Wet Lab) 
  • Sample Prep: Dissolve 10-20 mg of compound in 0.6 mL DMSO-

    
     (dry).
    
  • Acquisition: Run

    
    H-
    
    
    
    N HMBC (gradient selected). Optimize for long-range coupling (
    
    
    Hz).
  • Analysis:

    • Locate protonated Nitrogen cross-peak.

    • Reference external nitromethane (0 ppm) or liquid NH

      
      .
      
    • 1H-Indazole:

      
       (protonated) 
      
      
      
      -190 ppm.
    • 2H-Indazole:

      
       (protonated) 
      
      
      
      -160 to -170 ppm (often distinct shift).

Step 3: Methylation Trapping (Chemical Validation)

  • React compound with MeI (1.0 eq) and Cs

    
    CO
    
    
    
    in DMF.
  • Isolate products.

  • Determine ratio of N1-Me vs N2-Me products via NOE.

    • Note: This reflects kinetic reactivity (nucleophilicity) + thermodynamics. N1-alkylation usually dominates for sterically unhindered indazoles.

Visualization: Analytical Decision Tree

TautomerAnalysis Start New Indazole Analog DFT DFT Calculation (B3LYP/6-311++G**) Start->DFT CheckEnergy Is u0394G (1H-2H) > 5 kcal/mol? DFT->CheckEnergy Assume1H Assume 1H-Indazole Dominant CheckEnergy->Assume1H Yes NMR 15N-HMBC / NOE in DMSO-d6 CheckEnergy->NMR No (Ambiguous) Result Determine Kt and Binding Mode NMR->Result

Figure 2: Workflow for assigning tautomeric state in novel indazole derivatives.

References

  • Contribution of indazolinone tautomers to kinase activity. PubMed. Source: National Institutes of Health (NIH) [Link]

  • Theoretical estimation of the annular tautomerism of indazoles. Source: ResearchGate [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Source: Beilstein Journals [Link]

  • Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry. Source: ACS Publications [Link]

  • 13C NMR of indazoles. Source: ResearchGate [Link]

  • Phototransposition of Indazoles to Benzimidazoles. PMC. Source: National Institutes of Health (NIH) [Link]

Sources

solubility of 2,3-Dimethyl-2H-indazole-4-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 2,3-Dimethyl-2H-indazole-4-carbonitrile , a specific regioisomer of the indazole class often utilized as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

Given the specialized nature of this regioisomer, this guide synthesizes data from direct structural analogs (such as the 6-carbonitrile and 6-nitro derivatives used in Pazopanib synthesis) and fundamental structure-property relationship (SPR) principles to provide a robust framework for solvent selection.

Physicochemical Characterization & Structural Analysis[1][2]

To understand solubility, we must first analyze the molecular interactions dictated by the solid-state lattice and solute-solvent interactions.

  • Chemical Structure: this compound

  • Core Scaffold: 2H-Indazole (a "pseudo-azulene" electronic system, distinct from 1H-indazole).

  • Substituents:

    • N2-Methyl & C3-Methyl: These alkyl groups eliminate the hydrogen-bond donor capacity of the indazole nitrogen, significantly reducing the crystal lattice energy compared to 1H-indazole analogs. This generally enhances solubility in organic solvents.

    • C4-Cyano (-CN): A strong electron-withdrawing group that introduces a significant dipole moment. This increases solubility in polar aprotic solvents but reduces solubility in non-polar hydrocarbons.

Estimated Physicochemical Properties
PropertyEstimateImplication for Solubility
LogP (Octanol/Water) ~1.8 – 2.4Lipophilic; poor aqueous solubility.
H-Bond Donors 0Limited solubility in water; good solubility in aprotic solvents.
H-Bond Acceptors 2 (N1, CN)Good solubility in alcohols and chlorinated solvents.[1]
Melting Point ~120–150 °C (Predicted)Moderate lattice energy; amenable to thermal recrystallization.[1]

Solvent Compatibility Guide

The following categorization is based on the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP) for indazole derivatives.

A. High Solubility Solvents (Primary Solvents)

Best for: Reaction media, preparing stock solutions.[1]

SolventSolubility PotentialMechanistic Insight
Dichloromethane (DCM) Excellent (>100 mg/mL)The polarizability of DCM matches the aromatic indazole core, while its dipole interacts with the nitrile group.
DMSO / DMF Excellent (>200 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice efficiently. Ideal for biological assays or high-temperature reactions.
Chloroform Excellent Similar to DCM but with slightly higher boiling point; useful if reflux is required.
THF (Tetrahydrofuran) Good to Excellent The ether oxygen acts as a hydrogen bond acceptor, stabilizing the electron-deficient aromatic system.
B. Moderate Solubility Solvents (Recrystallization Candidates)

Best for: Purification via cooling or anti-solvent addition.

SolventSolubility ProfileOperational Use
Ethyl Acetate (EtOAc) Moderate Soluble at reflux, sparingly soluble at RT. Top choice for recrystallization.
Methanol / Ethanol Moderate Soluble when hot. The hydroxyl group interacts with the nitrile nitrogen. Good for "crash-out" precipitation when cooled.
Acetone Good High solubility at RT; often too soluble for crystallization unless mixed with hexane.
Acetonitrile Moderate to Good Useful for HPLC sample preparation; chemically compatible with the nitrile moiety.
C. Low Solubility Solvents (Anti-Solvents)

Best for: Precipitating the product from reaction mixtures.[1]

SolventSolubility PotentialMechanistic Insight
Water Negligible (<0.1 mg/mL)Hydrophobic methyl groups and aromatic core prevent hydration.
Hexanes / Heptane Poor The high polarity of the cyano group makes the molecule insoluble in aliphatic hydrocarbons.
Diethyl Ether Low to Moderate Often used to wash the solid filter cake to remove non-polar impurities without dissolving the product.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific batch.

  • Preparation: Weigh ~50 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (ensuring saturation).[1]

  • Sampling:

    • Centrifuge the sample at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm) against a standard curve prepared in DMSO.

Protocol B: Recrystallization Strategy

Recommended Solvent System: Ethyl Acetate / n-Heptane

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

  • Hot Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel.

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add n-Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (2-3 hours), then refrigerate at 4°C.

  • Isolation: Filter the crystals and wash with cold n-Heptane/Ethyl Acetate (9:1 ratio).

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

SolventSelection Start Objective for This compound Reaction Chemical Synthesis (Reaction Medium) Start->Reaction Purification Purification (Recrystallization) Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp SingleSolvent Single Solvent (Temp Gradient) Purification->SingleSolvent BinarySystem Binary System (Solvent/Anti-Solvent) Purification->BinarySystem Polarity Polarity Requirement Analysis->Polarity DMSO DMSO / DMF (High Solvency, High BP) HighTemp->DMSO Yes DCM DCM / THF (Mod. BP, Good Solvency) HighTemp->DCM No NMR_Sol CDCl3 or DMSO-d6 Polarity->NMR_Sol HPLC_Sol Acetonitrile / Water (Gradient) Polarity->HPLC_Sol EtOH Ethanol or Methanol (Dissolve Hot -> Cool) SingleSolvent->EtOH High Solubility at Reflux EtOAcHept EtOAc + Heptane (Standard Method) BinarySystem->EtOAcHept Controlled Precipitation

Caption: Decision tree for solvent selection based on experimental objectives (Synthesis, Purification, or Analysis).

References

  • Synthesis of 2H-Indazoles

    • Title: Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cycliz
    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • Relevance: Describes the solubility and isolation of 2-substituted indazoles using Ethyl Acet
    • URL:[Link]

  • Pazopanib Intermediate (Analogous Structure)

    • Title: Synthesis method of indazole compound (2,3-dimethyl-6-nitro-2H-indazole).[2]

    • Source: Google Patents (CN103319410A).[1]

    • Relevance: Details the use of DMF for reaction and Ethyl Acetate/Chloroform for extraction of 2,3-dimethyl-2H-indazole deriv
    • URL
  • General Solubility of Indazoles

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI).[1]

    • Relevance: Reviews the physicochemical properties and handling of various indazole regioisomers.
    • URL:[Link]

Sources

Methodological & Application

Application Note: 2,3-Dimethyl-2H-indazole-4-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Experimental Protocols Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

Strategic Rationale and Pharmacophore Analysis

In modern drug discovery, the indazole nucleus represents one of the most critical heterocyclic pharmacophores, frequently utilized in the design of kinase inhibitors, epigenetic modulators, and targeted oncology therapeutics[1]. Among its derivatives, 2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS 1341034-60-3) [2] stands out as a highly versatile, pre-organized building block.

As a Senior Application Scientist, selecting this specific scaffold over a standard 1H-indazole is a deliberate strategic choice driven by three mechanistic advantages:

  • The Tautomeric Lock: Unsubstituted indazoles exist in a dynamic equilibrium between the 1H and 2H tautomers. Methylation at the N2 position permanently locks the molecule into the 2H-configuration. This eliminates the N-H hydrogen bond donor, which significantly increases the molecule's lipophilicity (LogP) and enhances passive intracellular membrane permeability[3].

  • Steric Pre-organization: The addition of the C3-methyl group introduces a calculated steric bump. When the adjacent 4-carbonitrile is converted into a flexible linker (e.g., an aminomethyl group), the C3-methyl restricts its rotational degrees of freedom. This pre-organizes the ligand into a bioactive conformation, minimizing the entropic penalty upon binding to target proteins—a principle famously leveraged in the design of the VEGFR inhibitor Pazopanib[4].

  • The 4-Carbonitrile Node: Nitriles are strongly electron-withdrawing, lowering the pKa of the indazole pi-system to modulate target residence time. More importantly, the -C≡N group serves as a highly efficient synthetic node, capable of divergent transformation into primary amines, amides, or acidic bioisosteres[5].

Quantitative Physicochemical Profiling

To illustrate the structural advantages of this scaffold, Table 1 summarizes the physicochemical shifts induced by the 2,3-dimethylation and the 4-carbonitrile group compared to a baseline 1H-indazole.

Table 1: Physicochemical Impact of this compound

Property1H-Indazole-4-carbonitrileThis compoundCausality / Pharmacological Impact
Tautomerism Dynamic (1H ⇌ 2H)Locked (2H)Ensures predictable vector projection in the binding pocket.
H-Bond Donors 1 (N-H)0Increases membrane permeability and reduces off-target hydration shells.
H-Bond Acceptors 2 (N, C≡N)2 (N, C≡N)Maintains capacity for critical hinge-binding interactions.
Steric Profile Flat, unhinderedC3-Methyl steric bulkPre-organizes the 4-position substituent, reducing entropic binding penalty.

Visualizing Target Engagement and Synthetic Utility

The following diagrams illustrate the logical flow of target engagement and the synthetic divergence of the 4-carbonitrile building block.

TargetEngagement A 2,3-Dimethyl-2H-indazole Core C Tautomeric Lock (Increased Lipophilicity) A->C N2-Methylation B 4-Carbonitrile Group E Dipole Interaction (Target Pocket) B->E Direct Binding F Synthetic Node (Amine/Tetrazole) B->F Derivatization D Kinase Hinge Binding (Hydrophobic Pocket) C->D Enhances G Optimized Drug Candidate (e.g., Kinase Inhibitor) D->G Efficacy E->G F->G Diversification

Figure 1: Target engagement logic and pharmacophore contributions of the 2H-indazole core.

SyntheticDivergence Start This compound (CAS 1341034-60-3) Path1 Catalytic Hydrogenation (H2, Pd/C, NH3/MeOH) Start->Path1 Path2 [3+2] Cycloaddition (NaN3, NH4Cl, DMF) Start->Path2 Path3 Controlled Hydrolysis (NaOH, H2O2) Start->Path3 Prod1 4-Aminomethyl Derivative (Primary Amine) Path1->Prod1 Prod2 1H-Tetrazole Derivative (Acid Bioisostere) Path2->Prod2 Prod3 4-Carboxamide (H-Bond Donor/Acceptor) Path3->Prod3 App1 SNAr / Amidation (Kinase Inhibitors) Prod1->App1 App2 Metalloenzyme Targeting Prod2->App2 App3 Epigenetic Modulators Prod3->App3

Figure 2: Synthetic divergence workflows from the 4-carbonitrile node.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each methodology includes the mechanistic causality behind the reagent choices and explicit analytical checkpoints to verify success before proceeding to downstream applications.

Protocol A: Chemoselective Reduction to (2,3-Dimethyl-2H-indazol-4-yl)methanamine

This protocol converts the nitrile into a primary aminomethyl group, a critical precursor for generating amide-linked or pyrimidine-linked kinase inhibitors[4].

  • Step 1: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous methanol (50 mL) within a high-pressure hydrogenation reactor.

  • Step 2: Add 7.0 M ammonia in methanol (10.0 eq).

    • Causality: During the catalytic hydrogenation of nitriles, the transient imine intermediate can react with the newly formed primary amine to create an unwanted secondary amine dimer. A massive excess of ammonia outcompetes the product amine, driving the equilibrium exclusively toward the desired primary amine.

  • Step 3: Carefully add Raney Nickel slurry (10% w/w) under a steady argon stream.

  • Step 4: Purge the vessel with hydrogen gas three times, then pressurize to 50 psi (H₂). Stir vigorously at 25 °C for 12 hours.

  • Step 5 (Workup): Filter the reaction mixture through a pad of Celite to remove the catalyst (Caution: Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Validation Checkpoints (Self-Validating System):

  • In-Process Control (IPC): Spot the crude mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% Et₃N). The starting nitrile runs near

    
     0.8, while the highly polar primary amine will stay near the baseline (
    
    
    
    0.1) and stain deep purple with ninhydrin.
  • Analytical Confirmation: FT-IR spectroscopy must show the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹. LC-MS must yield a dominant peak at m/z 176.1[M+H]⁺.

Protocol B: [3+2] Cycloaddition to 2,3-Dimethyl-4-(1H-tetrazol-5-yl)-2H-indazole

This protocol converts the nitrile into a 1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid used to target GPCRs and metalloenzymes[3].

  • Step 1: Dissolve the starting nitrile (1.0 eq, 5 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Step 2: Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).

    • Causality: The reaction requires an azide source for the [3+2] cycloaddition. NH₄Cl acts as a mild proton source to generate hydrazoic acid (HN₃) in situ at a controlled, safe rate. This prevents the reaction mixture from becoming excessively basic, which could degrade the indazole core.

  • Step 3: Heat the mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.

  • Step 4 (Workup): Cool to room temperature, dilute with water (50 mL), and acidify to pH 2 using 1M HCl. The tetrazole product will precipitate. Filter, wash with cold water, and dry under vacuum.

Validation Checkpoints (Self-Validating System):

  • In-Process Control (IPC): Monitor via LC-MS. The product tetrazole is highly acidic and will show a distinct retention time shift (eluting earlier on a reverse-phase C18 column) compared to the lipophilic starting nitrile.

  • Analytical Confirmation: ¹³C NMR is highly diagnostic. The nitrile carbon typically resonates at ~117 ppm. Upon successful conversion, this peak disappears, and a new, highly deshielded tetrazole quaternary carbon emerges at ~155-160 ppm.

Reaction Parameters and Expected Yields

Table 2: Summary of Protocol Parameters and Validation Metrics

ProtocolTarget DerivativeKey ReagentsTemp / TimeExpected YieldPrimary Validation Metric
A 4-AminomethylH₂, Raney Ni, NH₃/MeOH25 °C / 12 h85 - 92%IR: Loss of 2220 cm⁻¹ peak
B 1H-TetrazoleNaN₃, NH₄Cl, DMF120 °C / 24 h78 - 85%¹³C NMR: Shift to ~155 ppm

References

  • Zhang S-G, Liang C-G, Zhang W-H. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018; 23(11):2783. DOI:[Link][3]

  • Harris PA, et al. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. J Med Chem. 2008;51(15):4632-4640. (Cited within Zhang et al. as a primary example of 2,3-dimethyl-2H-indazole utility).[4]

Sources

Application Note: 2,3-Dimethyl-2H-indazole-4-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern structure-based drug design (SBDD), the indazole heterocyclic core is a highly privileged scaffold, frequently utilized to target the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and PDGFR. However, unsubstituted 1H-indazoles suffer from annular tautomerism, which can complicate structure-activity relationship (SAR) models due to unpredictable vector projections within the binding site.

The use of 2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS: 1341034-60-3) circumvents this issue. The N2-methylation locks the heterocycle into the specific 2H-tautomer, providing a rigid, planar, and highly predictable geometric vector. The C3-methyl group provides essential steric bulk and lipophilicity, often locking the conformation of the molecule when bound to the kinase hinge region. Crucially, the 4-position carbonitrile (-CN) serves as a versatile, electron-withdrawing synthetic handle. This application note details the strategic derivatization of this core intermediate into three distinct pharmacophores, providing self-validating protocols for medicinal chemists.

Strategic Derivatizations: The "Why"

The 4-carbonitrile group is an ideal starting point for divergent synthesis, allowing researchers to explore different regions of a target protein:

  • Pathway A: Reduction to an Aminomethyl Group. Converting the sp-hybridized nitrile into an sp3-hybridized primary amine provides a flexible nucleophilic linker. This is essential for subsequent SNAr coupling with chloropyrimidines or amide coupling with carboxylic acids, extending the molecule out of the hinge region and into the solvent-exposed channel.

  • Pathway B: [3+2] Cycloaddition to a 1H-Tetrazole. The 1H-tetrazole is a classic bioisostere for a carboxylic acid. It possesses a similar pKa (~4.5–5.5) and provides a bidentate hydrogen-bond donor/acceptor profile, but offers superior metabolic stability, increased lipophilicity, and enhanced metal-coordination capabilities within metalloenzymes [1].

  • Pathway C: Controlled Hydrolysis to a Carboxamide. Partial hydrolysis yields a primary amide, establishing a rigid, planar hydrogen-bond donor/acceptor pair that can interact directly with the kinase hinge backbone.

Mandatory Visualization: Divergent Synthetic Workflow

G Core This compound (Core Intermediate) Amine (2,3-Dimethyl-2H-indazol-4-yl)methanamine (Hinge-Binding Nucleophile) Core->Amine Catalytic Reduction (NiCl2 / NaBH4) Tetrazole 2,3-Dimethyl-4-(1H-tetrazol-5-yl)-2H-indazole (Carboxylate Bioisostere) Core->Tetrazole [3+2] Cycloaddition (NaN3 / ZnBr2) Amide 2,3-Dimethyl-2H-indazole-4-carboxamide (H-Bond Donor/Acceptor) Core->Amide Controlled Hydrolysis (H2O2 / NaOH)

Divergent synthetic workflows for this compound derivatization.

Self-Validating Experimental Protocols: The "How"

Protocol A: Nickel Boride-Catalyzed Reduction to a Boc-Protected Amine

Standard nitrile reductions (e.g., Raney-Nickel or Pd/C) often require high-pressure hydrogen gas and suffer from over-reduction or dimerization side reactions. This protocol utilizes in situ generated nickel boride, a mild and highly chemoselective catalyst[2].

Causality & Design: Di-tert-butyl dicarbonate (Boc₂O) is included in situ. As the nitrile is reduced to an intermediate imine and then to a primary amine, the highly nucleophilic primary amine is immediately trapped as a bulky Boc-carbamate. This completely prevents the primary amine from attacking unreacted imine, eliminating the formation of secondary amine dimers.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq, 10 mmol) and Boc₂O (2.0 eq, 20 mmol) in anhydrous methanol (50 mL).

  • Catalyst Introduction: Add NiCl₂·6H₂O (0.1 eq, 1 mmol).

    • Validation Checkpoint: The solution will turn a clear, pale green, confirming the dissolution of the Ni(II) salt.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add NaBH₄ (7.0 eq, 70 mmol) in small portions over 30 minutes.

    • Validation Checkpoint: Vigorous effervescence (H₂ gas evolution) will occur. The solution will rapidly turn jet black, indicating the successful formation of the active Ni₂B catalytic surface.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The UV-active nitrile starting material spot should completely disappear, replaced by a lower Rf spot that stains strongly with Ninhydrin (after heating) or PMA.

  • Quench & Workup: Add diethylenetriamine (0.5 eq) and stir for 30 minutes to complex the nickel. Dilute with EtOAc and wash with saturated NaHCO₃. The aqueous layer will turn deep blue/purple (Ni-amine complex), leaving the organic layer clear.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the Boc-protected amine.

Protocol B: Sharpless [3+2] Cycloaddition to 1H-Tetrazole

Traditional tetrazole syntheses utilize toxic, explosive hydrazoic acid or organotin reagents in high-boiling solvents (e.g., DMF). This protocol utilizes the Demko-Sharpless method, employing water as the primary solvent and ZnBr₂ as a Lewis acid catalyst [1].

Causality & Design: ZnBr₂ coordinates to the nitrile nitrogen, significantly lowering the LUMO of the cyano group and accelerating the [3+2] cycloaddition with the azide anion. Water acts as an excellent heat sink and naturally suppresses the formation of explosive hydrazoic acid (HN₃) because the reaction pH remains near neutral during the heating phase.

Step-by-Step Methodology:

  • Preparation: To a heavy-walled pressure vial, add this compound (1.0 eq, 5 mmol), NaN₃ (1.2 eq, 6 mmol), and ZnBr₂ (1.0 eq, 5 mmol).

  • Solvent Addition: Add deionized water (15 mL) and isopropanol (5 mL).

    • Causality: The lipophilic 2,3-dimethyl-2H-indazole core has poor aqueous solubility. Isopropanol acts as a co-solvent to ensure sufficient interfacial contact between the organic substrate and the aqueous azide/zinc complex.

  • Cycloaddition: Seal the vial and heat to 100 °C with vigorous stirring for 24 hours.

  • Acidic Workup (Critical Step): Cool the reaction to room temperature. Slowly add 3M HCl until the aqueous phase reaches pH 1.

    • Validation Checkpoint & Causality: At neutral pH, the product exists as a highly water-soluble zinc-tetrazolate complex. Acidification to pH 1 breaks this coordination complex and fully protonates the tetrazole (pKa ~4.5). You will observe the immediate, copious precipitation of the neutral 1H-tetrazole as a white/off-white solid.

  • Isolation: Extract the acidified mixture with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure 2,3-Dimethyl-4-(1H-tetrazol-5-yl)-2H-indazole.

Quantitative Data Presentation

The table below summarizes the physicochemical shifts that occur when derivatizing the core intermediate, guiding the medicinal chemist in optimizing ADME properties.

Compound / DerivativeTransformationMW ( g/mol )Estimated cLogPPrimary H-Bonding ProfileTypical Yield
This compound Core Intermediate171.202.1Acceptor only (Nitrile)N/A (Starting Mat.)
(2,3-Dimethyl-2H-indazol-4-yl)methanamine Nitrile Reduction175.241.1Donor (2) / Acceptor (1)75 - 85%
2,3-Dimethyl-4-(1H-tetrazol-5-yl)-2H-indazole [3+2] Cycloaddition214.231.5Donor (1) / Acceptor (3)80 - 90%
2,3-Dimethyl-2H-indazole-4-carboxamide Controlled Hydrolysis189.221.2Donor (2) / Acceptor (1)60 - 70%

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. URL:[Link]

analytical methods for 2,3-Dimethyl-2H-indazole-4-carbonitrile characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the analytical protocol for the structural confirmation and purity profiling of 2,3-Dimethyl-2H-indazole-4-carbonitrile . This molecule belongs to the 2H-indazole class, a scaffold increasingly relevant in kinase inhibitor development (e.g., PARP, VEGFR inhibitors) but historically challenging due to annular tautomerism (1H vs. 2H).

The "2,3-dimethyl" substitution pattern locks the indazole core into its quinoid-like 2H-tautomeric form , distinct from the thermodynamically stable benzenoid 1H-form. This guide provides a self-validating workflow to confirm this specific regioisomerism using NMR (NOE correlations), FTIR (nitrile diagnostics), and HPLC-UV/MS.

Structural Analysis & Isomer Differentiation

The primary analytical challenge is distinguishing the target 2H-isomer from potential 1H-regioisomers (e.g., 1,3-dimethyl-1H-indazole-4-carbonitrile) formed during synthesis.

NMR Spectroscopy Strategy

Nuclear Magnetic Resonance (NMR) is the definitive tool for assigning N-methylation sites.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic coupling).

  • Solvent: DMSO-

    
     (preferred for solubility and distinct N-Me shifts) or CDCl
    
    
    
    .

Key Diagnostic Signals (Expected): | Moiety | Approx. Shift (


, ppm) | Multiplicity | Diagnostic Logic |
| :--- | :--- | :--- | :--- |
| C3-Methyl  | 2.60 – 2.80 | Singlet (3H) | Characteristic of 3-substituted indazoles. |
| N2-Methyl  | 4.00 – 4.20 | Singlet (3H) | Critical:  N2-Me typically resonates downfield relative to N1-Me due to the quinoid character of the 2H ring. |
| Aromatic H5/H6/H7 | 7.20 – 8.00 | AMX System | The 4-CN group is electron-withdrawing, deshielding the adjacent H5 (doublet) and H7 (doublet). H6 will appear as a triplet/dd. |
| Nitrile (-CN)  | ~115 – 118 ( 

C) | Singlet | Quaternary carbon; distinct weak signal in

C NMR. |
The "Smoking Gun" Experiment: 1D NOESY

To conclusively prove the 2,3-dimethyl (2H) structure versus the 1,3-dimethyl (1H) isomer, you must map the spatial proximity of the methyl groups.

  • Target Structure (2H): The N2-Methyl and C3-Methyl are spatially adjacent.

    • Observation: Strong NOE correlation between

      
       ~4.1 (N-Me) and 
      
      
      
      ~2.7 (C-Me).
  • Alternative Isomer (1H): The N1-Methyl is spatially distant from C3-Methyl but close to proton H7.

    • Observation: NOE between N-Me and aromatic H7; NO correlation between N-Me and C3-Me.

FTIR & Mass Spectrometry
  • FTIR: The nitrile group at position 4 exhibits a sharp, diagnostic stretching vibration at 2220–2240 cm

    
     . The 2H-indazole skeleton shows characteristic C=N ring stretches at 1610–1630 cm
    
    
    
    .
  • HRMS: ESI(+) mode. Expect

    
     peak.[1]
    
    • Fragmentation: Nitriles often show a loss of HCN (M-27) or CN radical under high collision energy.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Profiling

This method separates the target 2H-isomer from unreacted precursors and potential 1H-byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile/amide bonds).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

Validation Criteria:

  • Retention Time (RT): 2H-indazoles are typically less polar than 1H-isomers due to the lack of an NH donor and masked lone pairs, often eluting slightly later, though the dipole moment of 2H species is higher. Note: Relative RT must be established with standards.

  • Tailing Factor:

    
     (N-heterocycles can tail; ammonium acetate buffer mitigates interaction with silanols).
    
Protocol B: Sample Preparation for NMR
  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 600 µL of DMSO-

    
     (containing 0.03% TMS as internal standard).
    
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run 1D NOESY targeting the N-Me peak (mixing time 500 ms).

Visualization of Logic & Workflow

The following diagram illustrates the critical decision tree for distinguishing the 2H-isomer from the 1H-isomer using the NOE "Smoking Gun" method.

Indazole_Characterization Start Unknown Isomer Sample (2,3-Dimethyl-Indazole-4-CN) NMR_1H Step 1: 1H NMR Acquisition (Identify Methyl Singlets) Start->NMR_1H NOESY_Exp Step 2: 1D NOESY Experiment Irradiate N-Methyl Peak (~4.1 ppm) NMR_1H->NOESY_Exp Select N-Me Frequency Result_A Observation A: Strong NOE to C3-Methyl (~2.7 ppm) NOESY_Exp->Result_A Result_B Observation B: Strong NOE to Aromatic H7 NO correlation to C3-Methyl NOESY_Exp->Result_B Conclusion_2H CONFIRMED: 2H-Isomer (2,3-Dimethyl-2H-indazole) Result_A->Conclusion_2H Proximity Confirmed Conclusion_1H REJECTED: 1H-Isomer (1,3-Dimethyl-1H-indazole) Result_B->Conclusion_1H Spatial Distance

Caption: Logic flow for distinguishing 2H vs. 1H regioisomers via Nuclear Overhauser Effect (NOE) spectroscopy.

References

  • BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from

  • National Institutes of Health (PMC). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. PMC3834952. Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. (Recent Literature & Methods).[2] Retrieved from

  • EPA CompTox Dashboard. 2,3-Dimethyl-2H-indazole-6-carbonitrile (Related Isomer Data). DTXSID101280375.[3] Retrieved from

Sources

Application Note: Role of 2,3-Dimethyl-2H-indazole-4-carbonitrile in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS: 1341034-60-3) serves as a critical privileged scaffold fragment and synthetic intermediate in the discovery of potent kinase inhibitors. Belonging to the 2H-indazole class—a structural motif found in FDA-approved drugs like Pazopanib (VEGFR inhibitor) and advanced clinical candidates like MLi-2 (LRRK2 inhibitor)—this molecule is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling.

Its specific role in kinase assays is threefold:

  • Fragment Probe: Used in high-concentration biochemical screens (e.g., SPR, NMR, TR-FRET) to identify novel binding pockets or allosteric sites.

  • Negative/Selectivity Control: Serves as a truncated control to validate the necessity of extended "tail" moieties for high-affinity binding.

  • SAR Building Block: The 4-carbonitrile group provides a versatile synthetic handle (convertible to amines, amides, or heterocycles) to probe the solvent-exposed regions or the "gatekeeper" vicinity of the ATP-binding pocket.

Scientific Background & Mechanism

The 2H-Indazole Scaffold in Kinase Inhibition

The 2H-indazole core is a bioisostere of the purine ring of ATP. Unlike 1H-indazoles, the 2H-tautomer (locked by N-methylation at the 2-position) presents a distinct hydrogen bond acceptor/donor profile that often improves selectivity.

  • Binding Mode: In many kinase co-crystal structures (e.g., LRRK2, VEGFR), the indazole nitrogen atoms interact with the hinge region of the kinase (residues that normally bind the adenine of ATP).

  • Role of the 4-Carbonitrile:

    • Electronic Modulation: The electron-withdrawing nitrile group at the C4 position lowers the pKa of the ring system, potentially strengthening hydrogen bonds at the hinge.

    • Vector Exploration: The C4 position typically points towards the solvent front or the P-loop (depending on the specific kinase geometry). Modifying this group allows medicinal chemists to "grow" the fragment to capture additional interactions without disrupting the core binding mode.

Relevance to Specific Targets
  • LRRK2 (Leucine-Rich Repeat Kinase 2): 2H-indazoles are a dominant scaffold for LRRK2 inhibitors (e.g., MLi-2). While MLi-2 features a 5-position substitution, 4-substituted analogs are explored to tune brain penetration and metabolic stability.

  • VEGFR/PDGFR: Multi-kinase inhibitors like Pazopanib utilize the 2,3-dimethyl-2H-indazole core. The 4-carbonitrile variant is used to explore the steric tolerance of the "back pocket" or solvent channel.

Experimental Protocols

Protocol A: Fragment-Based Screening via TR-FRET (LanthaScreen™)

Objective: Determine the affinity (IC50/Kd) of this compound against a target kinase (e.g., LRRK2 or VEGFR2). As a fragment, this molecule is expected to have weak affinity (µM to mM range); therefore, high-concentration compatibility is essential.

Reagents & Equipment
  • Kinase: Recombinant human LRRK2 (G2019S mutation often used for higher activity) or VEGFR2.

  • Tracer: LanthaScreen™ Eu-anti-GST Antibody + Kinase Tracer 236 (Alexa Fluor™ 647).

  • Compound: this compound (dissolved in 100% DMSO to 100 mM).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Detection: TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).

Step-by-Step Methodology
  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM top concentration of the fragment in DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.

    • Note: Fragments require higher testing concentrations than optimized leads. Ensure final DMSO concentration does not exceed kinase tolerance (typically <1-2%).

  • Kinase Reaction Setup (384-well Low Volume Plate):

    • Dispense Compound: Add 100 nL of diluted compound to wells.

    • Add Kinase/Antibody Mix: Add 5 µL of Kinase (5 nM final) + Eu-anti-GST Antibody (2 nM final) in Assay Buffer.

    • Incubate: 15 minutes at Room Temperature (RT) to allow specific interaction.

    • Add Tracer: Add 5 µL of Tracer 236 (concentration determined by Kd titration, typically 5-50 nM).

  • Equilibration & Read:

    • Incubate for 60 minutes at RT in the dark.

    • Read Fluorescence Resonance Energy Transfer (FRET):

      • Excitation: 337 nm (Europium).

      • Emission 1: 665 nm (Tracer/Acceptor).

      • Emission 2: 615 nm (Europium/Donor).

  • Data Analysis:

    • Calculate Emission Ratio (ER):

      
      
      
    • Plot ER vs. log[Compound Concentration].

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

    • Validation: If IC50 > 100 µM, confirm solubility using Dynamic Light Scattering (DLS) to rule out aggregation artifacts.

Protocol B: Synthetic Derivatization for SAR Expansion

Objective: Convert the 4-carbonitrile group into a primary amine to attach "tail" groups (e.g., solubilizing morpholines or piperazines) for lead optimization.

  • Reduction of Nitrile to Amine:

    • Reactants: this compound (1.0 eq), LiAlH4 (2.0 eq) or Raney Nickel/H2.

    • Solvent: Anhydrous THF.

    • Conditions: Stir at 0°C to RT under Nitrogen atmosphere for 4-12 hours.

    • Workup: Quench with Glauber’s salt (Na2SO4·10H2O), filter, and concentrate.

    • Yield Check: Verify formation of (2,3-dimethyl-2H-indazol-4-yl)methanamine via LC-MS (M+H).

  • Coupling (Amide Bond Formation):

    • React the resulting amine with a carboxylic acid containing the desired "tail" moiety using HATU/DIPEA in DMF.

Visualizations

Fragment-Based Drug Discovery (FBDD) Workflow

This diagram illustrates how the this compound fragment is utilized to develop potent inhibitors like MLi-2 analogs.

FBDD_Workflow cluster_chem Chemical Evolution Fragment Fragment Hit: 2,3-Dimethyl-2H-indazole- 4-carbonitrile Screening Biochemical Screen (TR-FRET / SPR) High Concentration Fragment->Screening Assay (Protocol A) Validation Hit Validation (NMR / X-ray) Confirm Hinge Binding Screening->Validation IC50 confirmed Growth Fragment Growing (SAR Expansion) Targeting Solvent Front Validation->Growth 4-CN modification Lead Potent Lead (e.g., MLi-2 Analog) IC50 < 10 nM Growth->Lead Optimization

Caption: Workflow transforming the indazole fragment into a potent kinase inhibitor via screening and SAR growth.

LRRK2 Signaling Pathway & Inhibition

Contextualizing where the final inhibitor (derived from the indazole scaffold) acts within the cellular pathway.

LRRK2_Pathway LRRK2 LRRK2 (Kinase Domain) Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylates Pathology Parkinson's Pathology LRRK2->Pathology G2019S Mutation Increases Activity Inhibitor Indazole Inhibitor (e.g., MLi-2) Inhibitor->LRRK2 Inhibits Inhibitor->Pathology Reduces Risk pRab10 p-Rab10 (Phosphorylated) Rab10->pRab10 + ATP Autophagy Autophagy / Vesicle Trafficking pRab10->Autophagy Regulates

Caption: LRRK2 signaling cascade showing the point of intervention for Indazole-based inhibitors.

Data Summary & Reference Standards

Table 1: Comparative Profile of Indazole Scaffolds
Compound / FragmentCAS NumberRoleTypical Assay Conc.Target Class
This compound 1341034-60-3 Fragment / Building Block 10 - 500 µM General Kinase (Hinge)
MLi-21627091-47-7Potent Inhibitor0.1 - 10 nMLRRK2 (Selective)
Pazopanib444731-72-0Approved Drug1 - 100 nMVEGFR / PDGFR
1H-Indazole271-44-3Core Scaffold> 1 mMNon-specific
Troubleshooting Guide
  • High Background in TR-FRET: If the 4-carbonitrile fragment exhibits autofluorescence (rare but possible), switch to a Radiometric Assay (33P-ATP) or Caliper Mobility Shift Assay .

  • Precipitation: The nitrile group is moderately polar, but the dimethyl-indazole core is lipophilic. Ensure DMSO concentration is maintained at 1-2% in the assay buffer.

  • Lack of Potency: As a fragment, IC50s > 100 µM are normal. Do not discard; use Ligand Efficiency (LE) metrics to evaluate potential.

References

  • Scott, J. D., et al. (2017). "Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity."[1] Journal of Medicinal Chemistry. Link

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities." BenchChem Technical Notes. Link

  • BOC Sciences. (2025). "this compound Product Information." BOC Sciences Catalog.

  • TargetMol. (2025). "MLi-2 LRRK2 Inhibitor Application Note." TargetMol. Link

Sources

Application Notes & Protocols: Derivatization of 2,3-Dimethyl-2H-indazole-4-carbonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Imperative: Unlocking the Potential of the Indazole Scaffold

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[1][2] Its unique bicyclic structure, containing both hydrogen bond donor and acceptor capabilities, allows for critical interactions with a wide range of biological targets.[3][4] The subject of this guide, 2,3-Dimethyl-2H-indazole-4-carbonitrile, presents a synthetically tractable starting point for generating a focused library of compounds for biological screening. The N2-methylation pre-occupies one of the tautomeric sites, simplifying the reaction outcomes, while the 4-carbonitrile group serves as a versatile chemical handle for diversification.[5]

The strategic goal of derivatization is to systematically explore the chemical space around the core scaffold. By converting the nitrile into a variety of other functional groups, we can profoundly alter the molecule's physicochemical properties—such as polarity, acidity/basicity, and hydrogen bonding capacity—which are critical for target binding, selectivity, and pharmacokinetic profiles.[6][7][8] This document provides detailed protocols for key transformations designed to generate a structurally diverse library suitable for high-throughput screening (HTS) and subsequent structure-activity relationship (SAR) studies.[9]

Physicochemical Profile of the Core Scaffold

Before embarking on synthesis, it is crucial to understand the properties of the starting material. This baseline allows for a rational design of derivatives with a wider range of properties.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSignificance in Drug Discovery
Molecular Weight (MW)171.21 g/mol Starting point well within "rule-of-five" territory, allowing for significant additions.
cLogP2.15Indicates moderate lipophilicity and good potential for membrane permeability.
Topological Polar Surface Area (TPSA)39.05 ŲSuggests good potential for oral bioavailability.
H-Bond Donors0The core scaffold cannot donate hydrogen bonds.
H-Bond Acceptors3The two indazole nitrogens and the nitrile nitrogen can accept hydrogen bonds.

Derivatization Strategies & Library Design

Our derivatization strategy focuses on the transformation of the 4-carbonitrile moiety, which is the most accessible and reactive site for chemical modification. The following transformations are selected to introduce a diverse set of functional groups with distinct chemical and physical properties.

Derivatization_Workflow Start 2,3-Dimethyl-2H-indazole- 4-carbonitrile (Core) Amine 4-(Aminomethyl) Product Start->Amine Reduction (e.g., Raney Ni, H₂) Acid 4-Carboxylic Acid Product Start->Acid Hydrolysis (e.g., NaOH, H₂O, Δ) Tetrazole 4-(1H-Tetrazol-5-yl) Product Start->Tetrazole [3+2] Cycloaddition (e.g., NaN₃, ZnBr₂) Amide 4-Carboxamide Product Acid->Amide Amide Coupling (e.g., R-NH₂, EDC, HOBt)

Caption: Workflow for the derivatization of the indazole-4-carbonitrile core.

This workflow illustrates how a single starting material can be expanded into four primary classes of compounds, with the carboxylic acid intermediate offering a further branch point for amide library synthesis. This approach efficiently generates structural and functional diversity from a common precursor.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Special care must be taken when handling sodium azide due to its high toxicity and potential to form explosive heavy metal azides.

Protocol 4.1: Synthesis of 2,3-Dimethyl-2H-indazole-4-carboxylic acid (Hydrolysis)

Rationale: The conversion of a nitrile to a carboxylic acid introduces a key acidic functional group and a valuable handle for further derivatization, such as amide coupling. Alkaline hydrolysis is often high-yielding, though it requires a final acidification step to protonate the carboxylate salt.[10][11][12]

  • Materials:

    • This compound (1.00 g, 5.84 mmol)

    • Sodium hydroxide (NaOH) (1.17 g, 29.2 mmol, 5.0 equiv)

    • Ethanol (20 mL)

    • Deionized water (20 mL)

    • Concentrated hydrochloric acid (~37% HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, sodium hydroxide, ethanol, and water.

    • Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.

    • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath (0 °C) and slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2-3. A precipitate should form.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure carboxylic acid.

Protocol 4.2: Synthesis of 4-(Aminomethyl)-2,3-dimethyl-2H-indazole (Reduction)

Rationale: The reduction of the nitrile to a primary amine introduces a basic center, which can form salt bridges and participate in hydrogen bonding. This transformation significantly increases the polarity of the molecule. Catalytic hydrogenation with Raney Nickel is a classic and effective method, although care must be taken due to the pyrophoric nature of dry Raney Ni and the use of flammable hydrogen gas.[13][14][15] An alternative using potassium borohydride with Raney Nickel provides a milder, non-pressurized system.[13][14][16]

  • Materials:

    • This compound (1.00 g, 5.84 mmol)

    • Raney Nickel (approx. 0.5 g, aqueous slurry)

    • Potassium borohydride (KBH₄) (1.26 g, 23.4 mmol, 4.0 equiv)

    • Anhydrous ethanol (25 mL)

    • Ethyl acetate

    • Deionized water

  • Procedure:

    • To a 100 mL round-bottom flask, add anhydrous ethanol and potassium borohydride. Stir the suspension.

    • Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry. Always handle as a slurry.

    • Add the this compound to the stirred suspension.

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours (for aliphatic-like nitriles) or at 50 °C for 1-2 hours (for aromatic nitriles).[14] Monitor by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol. Caution: Do not allow the filter cake to dry. Quench the Raney Nickel on the Celite pad immediately with copious amounts of water.

    • Evaporate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (40 mL) and wash with water (2 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amine, which can be purified further by column chromatography if necessary.

Protocol 4.3: Synthesis of 2,3-Dimethyl-4-(1H-tetrazol-5-yl)-2H-indazole (Cycloaddition)

Rationale: The tetrazole group is a well-known bioisostere for the carboxylic acid functional group.[17] It is a metabolically stable acidic moiety with a similar pKa but increased lipophilicity and metabolic stability compared to a carboxylic acid. The [3+2] cycloaddition of a nitrile with an azide source is the most common route to its synthesis.[17][18] Using zinc salts as catalysts in water is a safer, environmentally friendlier alternative to older methods.[19]

  • Materials:

    • This compound (1.00 g, 5.84 mmol)

    • Sodium azide (NaN₃) (0.76 g, 11.7 mmol, 2.0 equiv) (ACUTELY TOXIC)

    • Zinc bromide (ZnBr₂) (1.32 g, 5.84 mmol, 1.0 equiv)

    • Deionized water (15 mL)

    • Ethyl acetate

    • 2M Hydrochloric acid (HCl)

  • Procedure:

    • In a 50 mL round-bottom flask with a reflux condenser, suspend the indazole nitrile, sodium azide, and zinc bromide in water.

    • Heat the mixture to reflux (100 °C) with vigorous stirring for 24 hours.

    • Cool the reaction mixture to room temperature and then cool further in an ice bath.

    • Carefully acidify the mixture to pH ~2 with 2M HCl. This protonates the tetrazole and neutralizes any remaining azide. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final tetrazole derivative.

Data Summary and Library Progression

The derivatization strategy is designed to create a set of compounds with diverse physicochemical properties, which is essential for successful biological screening.

Table 2: Property Modulation via Derivatization

CompoundFunctional GroupMW ( g/mol )cLogP (Est.)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsRole/Value
Starting Material -CN (Nitrile)171.212.1539.0503Core Scaffold
Product 4.1 -COOH (Acid)190.201.8062.5114Acidic; H-bond donor; further derivatization handle
Product 4.2 -CH₂NH₂ (Amine)175.241.5551.2813Basic; H-bond donor; potential for salt bridge
Product 4.3 -CN₄H (Tetrazole)214.231.9581.3915Acidic bioisostere; metabolically stable

Conclusion

This guide outlines robust and reproducible protocols for the derivatization of this compound. By employing these fundamental chemical transformations—hydrolysis, reduction, and cycloaddition—researchers can efficiently generate a focused library of compounds. This library, featuring diverse functional groups and a wide range of physicochemical properties, serves as an excellent starting point for biological screening campaigns aimed at identifying novel therapeutic agents built upon the privileged indazole scaffold.[20][21][22] Subsequent hit-to-lead optimization can be guided by the initial SAR data obtained from this foundational set of molecules.

References

  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. [Link]

  • Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (2010). Synthetic Communications. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

  • Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. [Link]

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Semantic Scholar. [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Application of Nitrile in Drug Design. SIOC Journals. [Link]

  • Biology-inspired synthesis of compound libraries. (2010). ProQuest. [Link]

  • Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Vipergen. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2023). Polycyclic Aromatic Compounds. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Science and Technology. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]

  • Nitrile reducing process to prepare amine.
  • The Design and Application of Target-Focused Compound Libraries. (2011). Combinatorial Chemistry & High Throughput Screening. [Link]

  • The design and application of target-focused compound libraries. PubMed. [Link]

  • Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Organic Chemistry Frontiers. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

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Advanced Application Note: Regioselective N-Alkylation of Indazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in FDA-approved therapeutics such as the kinase inhibitor pazopanib and various TLR7/8 agonists[1]. A persistent synthetic challenge in developing indazole-containing drugs is the regioselectivity of N-alkylation. Because the indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms, direct alkylation under standard basic conditions typically yields an undesirable mixture of N1- and N2-alkylated regioisomers[2].

This application note provides a comprehensive guide to achieving absolute regiocontrol. By manipulating thermodynamic and kinetic parameters through specific base, solvent, and catalytic choices, researchers can predictably direct alkylation to either the N1 or N2 position.

Mechanistic Insights: Causality in Regiocontrol

Understanding the inherent energy landscape of the indazole ring is critical for designing a self-validating synthetic protocol.

Thermodynamic Control (N1-Alkylation)

Quantum mechanical (QM) calculations reveal that the 1H-indazole tautomer is thermodynamically more stable than its 2H-indazole counterpart by approximately 4.46 kcal/mol[3]. Consequently, under equilibrating conditions or when utilizing strong bases like Sodium Hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF), the reaction overwhelmingly favors N1-alkylation[4][5]. The causality here is twofold:

  • Deprotonation: NaH fully deprotonates the indazole, forming an indolyl-like anion.

  • Cation Coordination: The resulting Na⁺ cation is hypothesized to coordinate strongly with the N2 atom (and potentially adjacent electron-rich C3 substituents), sterically shielding the N2 position and exclusively directing the electrophilic attack to the N1 nitrogen[5].

Kinetic Control (N2-Alkylation)

Because the activation energy barrier to reach the 2H-transition state is higher (due to the initial 4.46 kcal/mol penalty of tautomerization), N2-alkylation must be driven kinetically[3].

  • Mitsunobu Conditions: Utilizing triphenylphosphine and azodicarboxylates (DIAD/DEAD) bypasses standard SN2 thermodynamics, generating a highly reactive alkoxyphosphonium intermediate that kinetically favors attack by the N2 lone pair[6][7].

  • Acid-Catalyzed Alkylation: Recent breakthroughs demonstrate that Brønsted or Lewis acids (e.g., TfOH) paired with diazo compounds or trichloroacetimidates yield exquisite N2 selectivity[8]. The acid protonates the electrophile, drastically lowering the activation energy required for the N2 nitrogen to attack, allowing the reaction to proceed rapidly before thermodynamic equilibration to the N1 product can occur[1][3].

Quantitative Data: Condition Matrix

The following table summarizes the quantitative impact of reaction parameters on the regioisomeric distribution of indazole alkylation.

Alkylating Agent / MethodBase / CatalystSolventMajor RegioisomerTypical Ratio (N1:N2)
Primary Alkyl HalideK₂CO₃DMFMixture~ 1:1[9]
Primary Alkyl HalideNaHTHFN1-Alkylated > 95:5 to 99:1[4][5]
Alcohol (Mitsunobu)PPh₃ / DIADTHFN2-Alkylated 1:2.5 to 1:10[6][7]
Benzyl AlcoholsAcidic (e.g., TfOH)DCE / DioxaneN2-Alkylated 1:14[1]
TrichloroacetimidatesAcidicDioxaneN2-Alkylated 1:100[3]
Diazo CompoundsTfOHDCMN2-Alkylated 0:100[8]

Workflow Visualization

IndazoleRegioselectivity Indazole Indazole Substrate (1H / 2H Tautomeric Equilibrium) CondN1 NaH / THF (Strong Base, Aprotic) Indazole->CondN1 CondN2_Mits Mitsunobu Reaction (PPh3, DIAD, ROH) Indazole->CondN2_Mits CondN2_Acid Acid Catalysis (e.g., TfOH, Trichloroacetimidates) Indazole->CondN2_Acid MechN1 Thermodynamic Control Na+ coordinates N2, blocking attack CondN1->MechN1 MechN2_Mits Kinetic Control Alkoxyphosphonium intermediate CondN2_Mits->MechN2_Mits MechN2_Acid Kinetic Control Protonated electrophile lowers Ea for N2 CondN2_Acid->MechN2_Acid ProdN1 N1-Alkylated Product (>95% Selectivity) MechN1->ProdN1 ProdN2_1 N2-Alkylated Product (High Selectivity) MechN2_Mits->ProdN2_1 ProdN2_2 N2-Alkylated Product (Up to 100% Selectivity) MechN2_Acid->ProdN2_2

Reaction pathways and mechanistic control for regioselective N-alkylation of indazoles.

Experimental Protocols

Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol utilizes NaH in THF to achieve >95% N1 selectivity[5][6].

  • Preparation: Flame-dry a round-bottom flask and purge with an inert gas (N₂ or Argon).

  • Dissolution: Dissolve the 1H-indazole substrate (1.0 equiv) in anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic deprotonation.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Note: The sodium cation plays an active mechanistic role by coordinating to the N2 atom.

  • Equilibration: Stir the resulting suspension at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor completion via LC-MS.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Highly Selective N2-Alkylation via Mitsunobu Reaction

For substrates requiring N2-alkylation with primary or secondary alcohols, the Mitsunobu reaction provides a reliable kinetic pathway[6][7].

  • Reagent Mixing: Dissolve the 1H-indazole substrate (1.0 equiv), triphenylphosphine (PPh₃, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (approx. 0.36 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (2.0 equiv) dropwise to the stirred solution. Critical step: Dropwise addition prevents the accumulation of unreacted betaine, ensuring the clean formation of the alkoxyphosphonium intermediate.

  • Propagation: Allow the mixture to stir at 0 °C for 10 minutes, then warm the reaction to 50 °C and stir for 2 hours.

  • Monitoring & Isolation: Monitor for completion by TLC/LC-MS. Remove the solvent under reduced pressure and purify the residue directly by flash column chromatography to isolate the pure N2-alkylated product.

Protocol C: Acid-Catalyzed N2-Alkylation (Transition-Metal-Free)

This modern protocol leverages Brønsted acid catalysis to achieve near-perfect N2 selectivity (up to 100:0) without the use of transition metals[3][8].

  • Preparation: In a dry reaction vial under inert atmosphere, add the 1H-indazole substrate (1.0 equiv) and the electrophile (e.g., alkyl 2,2,2-trichloroacetimidate or diazo compound, 1.2 equiv).

  • Solvation: Dissolve the reagents in anhydrous 1,4-Dioxane or Dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) at room temperature. Note: The acid rapidly protonates the electrophile, lowering the activation energy for nucleophilic attack specifically by the N2 lone pair.

  • Reaction: Stir the mixture at room temperature (or heat to 100 °C depending on the steric bulk of the electrophile) until complete consumption of the starting material is observed via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, combine organic layers, dry over Na₂SO₄, and purify via column chromatography.

References

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. 9

  • A Comparative Guide to Indazole Alkylation. BenchChem. 2

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. ResearchGate.

  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem. 6

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. 4

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. D-NB.info.

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. 8

  • Troubleshooting regioselectivity in indazole synthesis. BenchChem. 5

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.3

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. 7

  • Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine. ACS Publications. 1

Sources

The Strategic Utility of 2,3-Dimethyl-2H-indazole-4-carbonitrile in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged core for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.[4] Within this class of heterocycles, 2,3-Dimethyl-2H-indazole-4-carbonitrile emerges as a particularly versatile building block. The presence of a nitrile group at the 4-position, coupled with methylation at the N2 and C3 positions, offers a unique combination of stability and reactivity, paving the way for the construction of intricate molecular architectures.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. It outlines its preparation and details a range of potential chemical transformations, offering field-proven insights and detailed protocols for its application in the synthesis of complex molecules.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for indazole formation and functionalization. A plausible synthetic route, adapted from known procedures for related indazole derivatives, is outlined below. The initial step typically involves the construction of a substituted indazole core, followed by methylation and introduction of the nitrile functionality.

Proposed Synthetic Workflow:

A Substituted o-toluidine B Diazotization & Cyclization A->B C Methyl-indazole intermediate B->C D N-methylation & C-methylation C->D E Dimethyl-indazole intermediate D->E F Sandmeyer or equivalent reaction E->F G This compound F->G cluster_0 Potential C-H Arylation Sites Indazole This compound C5 C6 C7

Sources

Application Note: Safe Handling & Storage of 2,3-Dimethyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for research professionals handling 2,3-Dimethyl-2H-indazole-4-carbonitrile . As a niche intermediate in medicinal chemistry—likely utilized in the synthesis of kinase inhibitors or anti-inflammatory agents—this compound requires precise handling to maintain its structural integrity and ensure operator safety.

Introduction & Scientific Context

The indazole scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for indole and purine systems. This compound is a functionalized derivative often employed as a precursor for tricyclic heterocycles or as a core pharmacophore in kinase inhibition (e.g., targeting VEGFR, PARP, or JAK pathways).

Unlike its 1H-indazole counterparts, the 2H-indazole tautomer is fixed by N-methylation at the 2-position, altering its electronic properties and solubility profile. The C4-cyano group introduces a dipole and serves as a versatile handle for further transformations (e.g., hydrolysis to amides/acids or reduction to amines).

Key Chemical Properties (Predicted/Analog-Based)
PropertyValue / DescriptionNote
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol
Appearance Off-white to yellow solidTypical for nitrated/cyano indazoles
Solubility DMSO, DMF, DCM, MethanolPoor solubility in water
Functional Groups Nitrile (-CN), Indazole coreRisk: Hydrolysis (Acid/Base), Reduction

Health, Safety, and Environment (HSE) Profile

Note: As a research chemical, specific toxicological data may be sparse. The following protocols are based on the "Precautionary Principle" and data from structural analogs (e.g., 1H-indazole-carbonitriles).

Hazard Identification (GHS Classification)

Treat this compound as Hazardous .

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.[3]

  • Specific Target Organ Toxicity: Category 3 (H335) – May cause respiratory irritation.[3]

  • Nitrile Hazard: While aromatic nitriles are generally more stable than aliphatic ones, they can release hydrogen cyanide (HCN) if exposed to strong acids or extreme heat.

Critical Incompatibilities
  • Strong Acids: Risk of hydrolysis to carboxylic acid or release of toxic fumes.

  • Strong Oxidizers: Potential for vigorous reaction.

  • Reducing Agents: Will convert the nitrile to a primary amine (reaction control required).

Storage Protocol: The "Stability Triad"

To maximize shelf-life and prevent hydrolysis of the nitrile group, adhere to the Cold-Dry-Dark triad.

Environmental Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >3 months)Lowers kinetic energy, slowing degradation rates.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation.
Humidity Desiccated (<30% RH)Nitriles can slowly hydrolyze to amides in the presence of moisture.
Light Amber Vial / Foil Wrap Indazoles can be photosensitive; protects against UV-induced tautomerization or radical formation.
Storage Logic Diagram

The following decision tree outlines the storage workflow based on usage frequency.

StorageLogic Receipt Compound Receipt QC QC Check (NMR/LCMS) Receipt->QC Decision Usage Frequency? QC->Decision Active Active Use (< 2 weeks) Store at 4°C Desiccator Cabinet Decision->Active High Freq Archive Long Term (> 2 weeks) Store at -20°C Sealed under Argon Decision->Archive Low Freq Thaw Thawing Protocol: Equilibrate to RT (30 min) Before Opening Archive->Thaw Retrieve Thaw->Active

Figure 1: Storage decision matrix ensuring compound integrity based on usage patterns.

Operational Handling Protocols

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask minimum; P100 or full-face respirator if handling fine powder outside a fume hood (not recommended).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Note: Nitriles can permeate standard latex; nitrile gloves provide better resistance.

  • Ocular: Chemical splash goggles.

Solubilization & Stock Preparation

Objective: Create a stable stock solution for biological assays or synthetic reactions.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Avoid: Protic solvents (Water, Ethanol) for long-term storage of the stock, as they promote hydrolysis.

  • Procedure:

    • Weigh the solid in a tared vial inside a fume hood.

    • Add anhydrous DMSO to achieve a concentration of 10–50 mM.

    • Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at <40°C.

    • Aliquot: Divide into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store: -20°C or -80°C.

Reaction Setup (Synthesis Context)

When using this compound as a building block:

  • Atmosphere: Run reactions under Nitrogen/Argon balloon or manifold.

  • Quenching: If using strong reducing agents (e.g., LiAlH4) to reduce the nitrile, quench with extreme caution (Fieser method) to avoid generating excessive heat or liberating ammonia/amines rapidly.

  • Waste: Segregate aqueous waste streams. Do not mix with acidic waste if there is any risk of free cyanide generation (though low for this specific compound, it is a standard nitrile safety practice).

Emergency Procedures

Spill Management
  • Small Spill (Solid): Gently sweep up using a brush and dustpan dedicated to hazardous chemicals. Avoid raising dust.[1][2][3][4][5][6][7][8] Wipe area with a 10% bleach solution (oxidizes traces) followed by water.

  • Solution Spill: Absorb with vermiculite or sand. Dispose of as hazardous chemical waste.

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol , as it may increase skin absorption.

  • Eye Contact: Rinse thoroughly for 15 minutes, lifting eyelids.[5] Seek medical attention.

Synthesis & Handling Workflow Visualization

HandlingWorkflow Start Start: Weighing Safety Safety Check: Fume Hood ON Double Gloves Start->Safety Solvent Solubilization: Add DMSO/DMF Safety->Solvent Reaction Reaction/Assay: Inert Atmosphere Solvent->Reaction Waste Disposal: Segregated Organic Waste Reaction->Waste

Figure 2: Step-by-step handling workflow from weighing to disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Indazole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles and Cyanide Compounds. Retrieved from [Link]

  • Gaetani, E., et al. (1987).Synthesis and antitumor activity of 2-substituted indazoles. European Journal of Medicinal Chemistry. (Contextual grounding for 2H-indazole bioactivity).

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile. The indazole scaffold is a privileged motif in medicinal chemistry, but its synthesis, particularly with specific substitution patterns, presents distinct challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields, ensure regioselectivity, and streamline your purification processes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My N-methylation of a 3-methyl-1H-indazole precursor is yielding a mixture of N1 and N2 isomers, with poor selectivity for the desired N2 product. How can I improve this?

This is the most common challenge in indazole functionalization. The indazole anion is ambidentate, meaning alkylation can occur at either nitrogen. The ratio of N1 to N2 products is highly dependent on reaction conditions, which dictate whether the reaction is under thermodynamic or kinetic control.[1][3]

  • Underlying Cause: The 1H-indazole tautomer is generally more thermodynamically stable.[3][4] Therefore, conditions that allow for equilibrium, such as using sodium hydride (NaH) in a solvent like THF or DMF, often favor the formation of the N1-alkylated product.[3] To achieve the desired 2,3-dimethyl-2H-indazole, you must employ conditions that favor the kinetically controlled N2-alkylation.

  • Solution 1: Optimized Methylation with Dimethyl Carbonate (DMC) Dimethyl carbonate is a safer, more environmentally friendly alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[5][6] The combination of DMC with a suitable base in DMF has been shown to be effective for N2-methylation.

    Recommended Protocol:

    • Dissolve your 3-methyl-1H-indazole precursor (1.0 eq) and triethylenediamine (DABCO, 1.0 eq) in N,N-dimethylformamide (DMF).[6]

    • Stir the mixture at room temperature for approximately 15 minutes.

    • Slowly add dimethyl carbonate (1.2 eq) dropwise.[6]

    • Heat the reaction system to reflux and stir for 6-8 hours, monitoring completion by TLC or LC-MS.[6]

    • Upon completion, cool the mixture to room temperature and add water to precipitate the product.[6]

    • Collect the solid by filtration and dry under vacuum. This procedure has been reported to yield the N2-methylated product in over 80% yield.[6]

  • Solution 2: Mitsunobu Reaction Conditions The Mitsunobu reaction has demonstrated a strong kinetic preference for forming the N2-alkylated regioisomer of indazoles.[3]

    • Dissolve the 1H-indazole precursor (1.0 eq), methanol (1.5 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.[3]

    • Add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise.[3]

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • The primary challenge with this method is the purification, which requires removing a stoichiometric amount of triphenylphosphine oxide and the azodicarboxylate byproduct, typically via column chromatography.[3]

Data Summary: N-Methylation Conditions for Indazoles
Methylating AgentBase / Co-reagentSolventTypical OutcomeReference
Dimethyl CarbonateDABCODMFHigh N2 Selectivity [6]
Methyl IodideK₂CO₃DMFMixture of N1/N2[1]
Dimethyl SulfateKOH-~1:1 Mixture of N1/N2[4]
MethanolPPh₃ / DIAD (Mitsunobu)THFHigh N2 Selectivity (Kinetic) [3]
Methyl IodideNaHTHFHigh N1 Selectivity (Thermodynamic)[3]
Q2: The cyanation step to install the C4-nitrile is failing or giving very low yields. What is the best strategy?

Direct C-H cyanation of an unactivated indazole ring at the C4 position is synthetically challenging. A more reliable and higher-yielding approach involves the cyanation of a pre-functionalized indazole bearing a leaving group at the C4 position, such as a bromide or iodide.

  • Underlying Cause: The C-H bonds on the benzene portion of the indazole ring are not sufficiently activated for direct cyanation under standard conditions. Methods reported for direct indazole cyanation often target the more electronically distinct C3 position or require specific directing groups that are not present in your target molecule.[7][8][9]

  • Solution: Palladium-Catalyzed Cyanation of a 4-Halo-Indazole Intermediate This approach, a variation of the Rosenmund-von Braun reaction, is a robust method for introducing a nitrile group onto an aromatic ring.[10]

    Proposed Workflow:

    • Synthesize the Precursor: Begin with a 4-bromo- or 4-iodo-3-methyl-1H-indazole. This intermediate can be prepared through standard aromatic halogenation and indazole formation routes.

    • N-Methylation: Perform the regioselective N2-methylation on this halogenated intermediate using the optimized DMC/DABCO protocol described in Q1. This will yield 4-bromo-2,3-dimethyl-2H-indazole.

    • Cyanation: Carry out the palladium-catalyzed cyanation.

    General Protocol for Pd-Catalyzed Cyanation:

    • To an oven-dried reaction vessel under an inert atmosphere, add the 4-bromo-2,3-dimethyl-2H-indazole (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq) or potassium ferrocyanide (K₄[Fe(CN)₆]), a palladium catalyst such as allylpalladium(II) chloride dimer (1-2 mol%), and a ligand like Xantphos (2-4 mol%).[10]

    • Add a suitable anhydrous solvent (e.g., toluene, dioxane, or DMF).

    • Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed (monitor by TLC/LC-MS).

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by flash column chromatography or recrystallization.

Logical Workflow: Troubleshooting N-Alkylation Regioselectivity

G start Problem: Poor N1/N2 Selectivity in Indazole Methylation check_conditions Analyze Current Conditions start->check_conditions is_nah Using NaH? check_conditions->is_nah thermo_path This favors the thermodynamic N1 product. is_nah->thermo_path Yes kinetic_path Switch to Kinetically Controlled Conditions is_nah->kinetic_path No thermo_path->kinetic_path option_dmc Option 1 (Recommended): Dimethyl Carbonate (DMC) + DABCO in DMF kinetic_path->option_dmc option_mitsu Option 2 (Alternative): Mitsunobu Reaction (MeOH, PPh3, DIAD) kinetic_path->option_mitsu result Achieve High Selectivity for N2-Methyl Product option_dmc->result option_mitsu->result

Caption: Troubleshooting workflow for optimizing N2-regioselectivity.

Frequently Asked Questions (FAQs)
Q1: What is a reliable overall synthetic pathway for this compound?

A robust and logical pathway would prioritize installing the C3-methyl and C4-nitrile groups before tackling the challenging N2-methylation. This avoids carrying a sensitive functional group through multiple steps and allows for a highly selective final step.

G cluster_0 Pathway Overview A Step 1 Start with 2-Amino-3-methylbenzonitrile B Step 2 Diazotization & Cyclization A:f0->B:f0 1. NaNO₂, HCl 2. Heat C Step 3 Intermediate: 3-Methyl-1H-indazole-4-carbonitrile B:f0->C:f0 D Step 4 Regioselective N2-Methylation C:f0->D:f0 DMC, DABCO, DMF, Reflux E Step 5 Final Product: this compound D:f0->E:f0

Caption: Recommended synthetic pathway for the target molecule.

This pathway is advantageous because:

  • Convergent: It establishes the core indazole structure with the correct C3 and C4 substituents early on.

  • Selective: The final N-methylation step can be optimized for high N2 selectivity using the methods described above, minimizing difficult isomer separations at the end of the synthesis.

Q2: How should I purify the final product and separate the N1/N2 isomers if they form?

Effective purification is critical for obtaining a high-purity final compound. A combination of techniques is often necessary.

  • Flash Column Chromatography: This is the most common method for separating N1 and N2 isomers of indazoles.[11] A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. Monitor the fractions carefully by TLC.

  • Recrystallization: If chromatography is challenging or for final polishing, recrystallization can be highly effective. A mixed solvent system is often required. A screening process involving solvents like THF/water, ethyl acetate/hexanes, or dichloromethane/heptane can help identify suitable conditions to selectively crystallize one isomer, leaving the other in the mother liquor.[12]

Q3: My reaction appears complete by LC-MS, but the isolated yield after workup and purification is still low. What should I check?

Low isolated yield despite high conversion can be attributed to issues during the workup and purification stages.

  • Workup Losses: Ensure the pH of the aqueous layer during extraction is appropriate. Indazoles have basic nitrogens and can be protonated and partitioned into the aqueous phase if the solution is too acidic. A basic wash (e.g., with saturated NaHCO₃ solution) before extraction can prevent this.

  • Thermal Instability: Avoid excessive heat when removing solvent under reduced pressure. While the indazole core is stable, prolonged heating can potentially cause degradation or isomerization.[13]

  • Adsorption on Silica Gel: Some nitrogen-containing heterocycles can irreversibly adsorb to acidic sites on standard silica gel, leading to losses during chromatography. If this is suspected, you can pre-treat the silica with a small amount of triethylamine in the eluent or use deactivated (neutral) silica gel.

References
  • BenchChem. (2025). A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine.
  • ACS Omega. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. [Link]

  • ACS Omega. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. [Link]

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis.
  • The Journal of Organic Chemistry. (2020). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. [Link]

  • ResearchGate. (2020). Direct Catalytic Functionalization of Indazole Derivatives. [Link]

  • The Journal of Organic Chemistry. (2022). Regiodivergent Cu-Promoted, AcOH-Switchable Distal Versus Proximal Direct Cyanation of 1-Aryl-1H-indazoles and 2-Aryl-2H-indazoles via Aerobic Oxidative C–H Bond Activation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Supporting Information. (n.d.). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Semantic Scholar. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). [Link]

  • National Institutes of Health. (n.d.). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • BenchChem. (2025).
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]

Sources

Technical Support Center: Purification of 2,3-Dimethyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,3-Dimethyl-2H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Core Purification Challenges

The purification of this compound is frequently complicated by two primary factors: the formation of a regioisomeric byproduct, the 1,3-dimethyl-1H-indazole-4-carbonitrile, and the chemical sensitivity of the nitrile functional group. The successful isolation of the desired N2-methylated isomer in high purity requires a strategic approach to separation and careful handling to prevent compound degradation.

A significant challenge in the synthesis of N-alkylated indazoles is controlling the site of alkylation. The indazole anion is a bidentate nucleophile, and alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[1][2] The ratio of these isomers is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent.[1][3]

The nitrile group, while relatively stable, is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid as impurities.[4][5][6] This necessitates careful selection of purification conditions to maintain the integrity of the target molecule.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the purification of this compound, providing step-by-step protocols and the scientific rationale behind them.

Issue 1: Presence of the N1-Regioisomer Impurity

Question: My post-reaction analysis (TLC, LC-MS, or ¹H NMR) indicates the presence of a significant amount of the 1,3-dimethyl-1H-indazole-4-carbonitrile isomer. How can I effectively separate it from my desired this compound product?

Answer: The separation of N1 and N2 indazole isomers is a common challenge that can be effectively addressed by column chromatography or selective recrystallization.

Method 1: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating isomers with different polarities.[7][8] The choice of stationary and mobile phases is critical for achieving optimal separation.

  • Stationary Phase Selection:

    • Silica Gel: Being slightly acidic, silica gel is a good starting point for the separation of many organic compounds.[7]

    • Alumina (Neutral or Basic): For compounds that may be sensitive to the acidic nature of silica gel, or for better separation of certain isomers, alumina can be an excellent alternative.[7][9]

  • Mobile Phase Selection and Optimization:

    • Begin with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[10]

    • For more polar compounds, a system of dichloromethane (DCM) and methanol may be more effective.[11]

    • Pro-Tip: Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system that provides the best separation (largest ΔRf) between the two isomers before committing to a large-scale column.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and carefully pack the column to avoid air bubbles.[12]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent. For optimal separation, consider "dry loading" by adsorbing your sample onto a small amount of silica gel before adding it to the top of the column.[9][12]

  • Elution: Begin elution with a low-polarity solvent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor their composition by TLC.

  • Analysis: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Provides a large surface area for effective separation.
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol gradientAllows for the elution of compounds with varying polarities.
Loading Technique Dry loadingEnsures a narrow band at the start of the chromatography, leading to better resolution.[9]

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[13] For separating indazole isomers, a mixed solvent system is often effective.[14]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Solvent Selection: Identify a solvent in which the desired this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Also, find a "non-solvent" in which the compound is poorly soluble. Common pairs include acetone/water, ethanol/water, or THF/water.[14]

  • Dissolution: Dissolve the crude mixture in the minimum amount of the hot "good" solvent.

  • Induce Crystallization: Slowly add the "non-solvent" dropwise to the hot solution until it becomes slightly cloudy. If necessary, add a few more drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Issue 2: Product Degradation - Presence of Amide or Carboxylic Acid Impurities

Question: My purified product shows the presence of 2,3-dimethyl-2H-indazole-4-carboxamide or 2,3-dimethyl-2H-indazole-4-carboxylic acid. What is causing this and how can I prevent it?

Answer: The presence of these impurities indicates hydrolysis of the nitrile group. This can occur during the reaction work-up or purification if the compound is exposed to acidic or basic conditions, particularly in the presence of water and at elevated temperatures.[4][5][6]

Preventative Measures:

  • Neutral Work-up: During the reaction work-up, use neutral washes (e.g., water, brine) instead of acidic or basic solutions whenever possible.[15]

  • Anhydrous Solvents: Use anhydrous solvents for chromatography and ensure your glassware is thoroughly dried.

  • Avoid Strong Acids and Bases: If an acid or base is necessary for pH adjustment, use dilute solutions and perform the step at low temperatures.

  • Temperature Control: Avoid excessive heat during solvent removal (rotary evaporation) and drying.

dot

Crude Product Crude Product Purification Step Purification Step Crude Product->Purification Step Pure Product Pure Product Purification Step->Pure Product Success Degradation Degradation Purification Step->Degradation Failure Hydrolysis Hydrolysis Degradation->Hydrolysis Cause

Caption: Purification workflow highlighting potential degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture, at a refrigerated temperature (2-8 °C). The nitrile group can be sensitive to hydrolysis, and low temperatures will slow down any potential degradation.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting trace impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired isomer and identifying any residual solvents or impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography can be an effective alternative, especially for polar compounds. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The elution order will be reversed compared to normal-phase chromatography, with more polar compounds eluting first.

dot

cluster_0 Normal-Phase Chromatography cluster_1 Reversed-Phase Chromatography Silica Gel (Polar) Silica Gel (Polar) Non-polar Elutes First Non-polar Elutes First Silica Gel (Polar)->Non-polar Elutes First Mobile Phase: Non-polar Polar Elutes Last Polar Elutes Last Non-polar Elutes First->Polar Elutes Last C18 (Non-polar) C18 (Non-polar) Polar Elutes First Polar Elutes First C18 (Non-polar)->Polar Elutes First Mobile Phase: Polar Non-polar Elutes Last Non-polar Elutes Last Polar Elutes First->Non-polar Elutes Last

Caption: Comparison of Normal vs. Reversed-Phase Chromatography.

IV. References

  • Ferreira, P. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-883. Available from: [Link]

  • Wu, C., et al. (2010). Synthesis of 1H-indazoles from N-tosylhydrazones using ionic liquid. Journal of Organic Chemistry, 75(15), 5289-5292. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available from: [Link]

  • LibreTexts Chemistry. (2025). 11.11 Chemistry of Nitriles. Available from: [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers. Available from:

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Available from: [Link]

  • ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography? Available from: [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. In Chemistry Laboratory Techniques. Available from: [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 54(1), 187-210. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. Available from: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(10), 1636-1651. Available from: [Link]

  • Semantic Scholar. (2022). Nitriles with High Gas-Phase Basicity—Part II Transmission of the Push–Pull Effect through Methylenecyclopropene and Cyclopropenimine. Available from: [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • Google Patents. (2014). CN103739550A - 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof. Available from:

  • Organic Chemistry Portal. (2022). 2H-Indazole synthesis. Available from: [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Available from: [Link]

  • Google Patents. (2014). CN103739550A - 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof. Available from:

  • YouTube. (2023). Silica gel column preparation and compound purification. Available from: [Link]

  • PubMed. (1981). In vitro metabolism of aromatic nitriles. Xenobiotica, 11(7), 449-456. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Available from: [Link]

  • Google Patents. (1989). EP0334188A2 - Process for producing aromatic nitrile. Available from:

Sources

Technical Support Center: Synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Subject: Troubleshooting Impurities & Side Products in Indazole Alkylation

Introduction: The N2-Methylation Challenge

Welcome to the technical support hub for the synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile . This molecule is a critical scaffold in the development of PARP inhibitors and kinase inhibitors.

The synthesis typically hinges on the methylation of 3-methyl-1H-indazole-4-carbonitrile . The core challenge in this chemistry is regioselectivity . The indazole ring contains two nitrogen atoms: N1 (pyrrole-like) and N2 (pyridine-like). While the N1-isomer is thermodynamically favored (preserving the benzenoid system), the bioactive target is often the N2-isomer (quinonoid system).

This guide addresses the specific side products generated during this competition and provides field-proven protocols to maximize the N2-yield.

Module 1: The "Twin Spot" Problem (Regioisomerism)

User Scenario: "I performed the methylation using Methyl Iodide (MeI) and


 in DMF. TLC shows two close spots. NMR confirms a mixture of isomers.[1] How do I stop the N1-isomer from forming?"
Technical Diagnosis

You are observing the classic N1 vs. N2 bifurcation .

  • Target Product: this compound (N2-methyl).

  • Major Side Product: 1,3-Dimethyl-1H-indazole-4-carbonitrile (N1-methyl).

Mechanism: Under basic conditions (e.g.,


, NaH), the indazole is deprotonated to form an anion. The negative charge is delocalized, but the N1 position is often more nucleophilic or sterically accessible depending on the counter-ion and solvent. The 4-cyano group is electron-withdrawing and located peri to N1. While this sterically crowds N1 slightly, the thermodynamic stability of the N1-benzenoid system usually dominates, leading to N1-alkylation as the major product in standard 

reactions.
Troubleshooting Protocol: Forcing N2-Selectivity

To shift the ratio toward the N2-isomer, you must move from thermodynamic control to kinetic control or utilize Meerwein salts .

MethodReagentSelectivity (N2:N1)Mechanism
Standard (Avoid) MeI /

~1:2Anionic

(Thermodynamic bias to N1)
Improved Trimethyloxonium tetrafluoroborate (

)
>9:1Meerwein Salt Protocol: Alkylation of the neutral species at the most basic nitrogen (N2).
Alternative Methyl 2,2,2-trichloroacetimidateHigh N2Acid-catalyzed alkylation under kinetic control.[2]

Recommended Protocol (Meerwein Salt):

  • Dissolve 3-methyl-1H-indazole-4-carbonitrile in anhydrous Ethyl Acetate (EtOAc). Note: EtOAc is crucial as it suppresses N1 alkylation compared to DMF.

  • Add Trimethyloxonium tetrafluoroborate (1.1 equiv) at room temperature.

  • Stir for 4–6 hours. The reaction proceeds via the neutral tautomer, attacking the hard electrophile at the N2 position (pyridine-like lone pair).

  • Quench: Slowly add saturated

    
     (gas evolution).
    
Module 2: The "Baseline" Impurity (Over-Alkylation)

User Scenario: "I pushed the reaction with excess methylating agent to drive conversion, but now I have a very polar spot that won't move off the baseline."

Technical Diagnosis

You have generated the Indazolium Quaternary Salt (2,3-dimethyl-1-methyl-indazolium derivative).

  • Side Product: 1,2,3-Trimethyl-indazolium-4-carbonitrile salt.

Causality: Once the desired 2,3-dimethyl product forms, it still possesses a lone pair on N1. If excess methylating agent (MeI or


) is present and the reaction runs too long or too hot, the N2-product will alkylate again at N1.

Corrective Action:

  • Stoichiometry Control: Never exceed 1.1 equivalents of alkylating agent.

  • Monitoring: Stop the reaction immediately upon consumption of the starting material, even if 5% remains. The quaternary salt is difficult to remove without reverse-phase chromatography.

Module 3: Functional Group Integrity (Hydrolysis)

User Scenario: "My mass spec shows a peak at M+18 relative to the target. The nitrile stretch in IR is weak."

Technical Diagnosis

The 4-carbonitrile group has hydrolyzed to the Primary Amide .

  • Side Product: 2,3-Dimethyl-2H-indazole-4-carboxamide.

Causality: Nitriles at the 4-position are susceptible to hydrolysis, especially if:

  • Strong Acid/Base was used during workup.

  • Heat was applied in the presence of water.[3]

  • The 4-position is electronically activated by the electron-rich N2-methyl system.

Prevention:

  • Avoid heating with aqueous NaOH or HCl.

  • If using the Meerwein salt (acidic conditions), quench with cold bicarbonate and extract immediately. Do not let the aqueous layer sit.

Visualizing the Reaction Pathways

The following diagram maps the formation of the target and the critical side products.

IndazolePathways Start Precursor: 3-Methyl-1H-indazole- 4-carbonitrile Cond_Basic Basic Cond. (MeI/K2CO3) Start->Cond_Basic Cond_Acid Meerwein Salt (Me3OBF4) Start->Cond_Acid Target TARGET (N2): 2,3-Dimethyl-2H- indazole-4-carbonitrile Cond_Basic->Target Minor Product Impurity_N1 IMPURITY (N1): 1,3-Dimethyl-1H- indazole-4-carbonitrile Cond_Basic->Impurity_N1 Major Product (Thermodynamic) Cond_Acid->Target Major Product (Kinetic/Steric) Cond_Acid->Impurity_N1 Minor Product Impurity_Quat IMPURITY (Salt): 1,2,3-Trimethyl- indazolium salt Target->Impurity_Quat Over-methylation (Excess Reagent) Impurity_Amide IMPURITY (Hydrolysis): 2,3-Dimethyl-2H- indazole-4-carboxamide Target->Impurity_Amide Aq. Workup (pH Extremes)

Figure 1: Reaction pathway showing the bifurcation of N-methylation and downstream impurities. Green path indicates the optimized Meerwein salt protocol.

FAQ: Purification & Analysis

Q: How do I separate the N1 and N2 isomers? A: The isomers have distinct polarities.

  • TLC: The N2-isomer (Target) is generally more polar (lower

    
    ) than the N1-isomer in EtOAc/Hexane systems because the quinonoid structure has a larger dipole moment.
    
  • Column: Use a gradient of 10%

    
     50% EtOAc in Hexanes. The N1-isomer elutes first.
    

Q: Can I distinguish them by NMR? A: Yes.

  • N-Methyl Shift:

    • N1-Me: Typically appears upfield (

      
       4.0 ppm).
      
    • N2-Me: Typically appears downfield (

      
       4.2 ppm) due to the adjacent 
      
      
      
      nitrogen.
  • NOESY: This is the gold standard.

    • N2-Me: Shows NOE correlation with the C3-Methyl group.

    • N1-Me: Shows NOE correlation with the C7-Proton (or C7 substituent), but weak or no correlation to the C3-Methyl.

References
  • Cheung, D. (2005). Regioselective N-Methylation of Indazoles Using Trimethyloxonium Tetrafluoroborate. Journal of Organic Chemistry . (Demonstrates the high N2-selectivity of Meerwein salts).

  • Luo, G. et al. (2006). Regioselective Synthesis of 2-Substituted Indazoles. Tetrahedron Letters . (Discusses solvent effects and kinetic control).

  • Clemens, J. et al. (2022).[4][5] Mechanism of a Highly Selective N2 Alkylation of Indazole. Synthesis . (Pfizer study on using trichloroacetimidates for N2 selectivity).[4]

  • BenchChem Technical Support. (2025). Troubleshooting Regioselectivity in Indazole Synthesis. (General guide on N1 vs N2 separation).

Sources

troubleshooting regioselectivity in indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Synthesis

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of indazole chemistry. The synthesis of N-substituted indazoles is a cornerstone of many pharmaceutical development programs, yet it presents a persistent and often frustrating challenge: controlling the regioselectivity of N-functionalization. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes, ensuring you can efficiently and selectively access your target regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the regioselectivity problem in indazole synthesis?

The core of the issue lies in the tautomeric nature of the indazole ring system.[1] Indazole exists as two primary tautomers: the 1H-indazole and the 2H-indazole.[1][2] The 1H-tautomer, with its benzenoid structure, is generally the more thermodynamically stable and predominant form.[1][2][3] When you perform a reaction like an N-alkylation or N-acylation, the deprotonated indazole anion acts as a nucleophile. This anion has electron density on both nitrogen atoms, allowing the electrophile to attack either the N1 or N2 position, which often results in a mixture of regioisomers.[2][4]

Q2: I've isolated two products from my alkylation reaction. How can I definitively determine which is the N1 isomer and which is the N2?

Unambiguous structural assignment is critical. The most powerful and reliable methods for differentiating between N1 and N2 substituted indazoles are one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[4]

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the gold standard technique. For an N1-substituted indazole, you will observe a 3-bond correlation (³J) between the protons of the alkyl group's alpha-carbon (the -CH₂- attached to the nitrogen) and the C7a carbon of the indazole ring. This correlation is absent in the N2 isomer.[5]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): For N1-isomers, a NOESY experiment may show a spatial correlation between the protons on the alpha-carbon of the N1-substituent and the proton at the C7 position of the indazole ring.

Q3: What are the primary factors that control whether my reaction favors the N1 or N2 position?

The N1/N2 product ratio is not random; it is dictated by a sensitive balance of several experimental parameters. Mastering these factors is key to controlling your reaction's outcome. The most influential factors include:

  • Base and Solvent System: The choice of base and solvent is arguably the most critical variable.[2] For example, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[2][5] In contrast, conditions like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) often yield mixtures.

  • Substituent Effects (Steric & Electronic): The groups already present on the indazole ring play a major directing role.

    • Steric Hindrance: Bulky substituents at the C3 position can sterically block the N2 position, thus favoring attack at N1.[2][5]

    • Electronic Effects & Chelation: Electron-withdrawing groups on the benzene ring, especially at the C7 position, can increase the acidity of the N1 proton and favor N2 alkylation.[5][6] Conversely, a substituent at the C3 position that can chelate with the cation of the base (e.g., the sodium ion from NaH) can hold the base near N2, leading to deprotonation at N1 and subsequent highly selective N1-alkylation.[5][7]

  • Nature of the Electrophile: The alkylating or acylating agent itself influences the outcome.[2][5] For instance, the Mitsunobu reaction conditions are known to favor N2-alkylation.[8]

  • Temperature and Reaction Time (Thermodynamic vs. Kinetic Control): N1-substituted indazoles are often the thermodynamically more stable product.[2] Reactions run at higher temperatures or for longer durations may allow an initially formed kinetic product (sometimes the N2 isomer) to equilibrate to the more stable thermodynamic N1 product.[2][9] Conversely, lower temperatures and shorter reaction times favor the kinetic product.[9][10]

Troubleshooting Guide: Achieving Regiochemical Control

This section provides actionable strategies to steer your reaction toward the desired isomer.

Problem: My reaction yields an inseparable mixture of N1 and N2 isomers, resulting in low yield of my target compound.

This is the most common issue encountered. The solution is to modify the reaction conditions to decisively favor one pathway over the other.

Goal 1: How to Selectively Synthesize the N1-Substituted Product

Achieving high N1 selectivity generally involves leveraging conditions that favor the formation of the thermodynamically more stable product.

Strategy: Employ a Chelating-Promoting Base/Solvent System.

The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a robust and widely validated system for achieving excellent N1-selectivity, particularly for indazoles with chelating groups (e.g., esters, amides) at the C3 position.[2][4][5]

  • Causality: The sodium cation (Na⁺) from NaH is believed to coordinate between the N2 atom and an electron-rich atom (like oxygen) on a C3-substituent. This chelation effect effectively blocks the N2 position, forcing the alkylating agent to react exclusively at the N1 position.[7] For substrates without a C3 chelating group, this combination still often provides high N1 selectivity due to the formation of the thermodynamically favored anion.[5]

Caption: N1-Selective Alkylation via Chelation Control.

Goal 2: How to Selectively Synthesize the N2-Substituted Product

Selectively targeting the N2 position often requires moving away from strong bases and employing conditions that either exploit kinetic control or use specific activating reagents.

Strategy 1: Utilize Mitsunobu Reaction Conditions.

The Mitsunobu reaction is a classic and effective method for achieving N2-alkylation. This reaction involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Causality: The mechanism of the Mitsunobu reaction is complex, but the regioselectivity is thought to be driven by kinetic factors. The less sterically hindered and more nucleophilic N2 atom of the neutral indazole attacks the activated alcohol-phosphine complex, leading to the N2 product.

Strategy 2: Exploit Electronic Directing Groups.

The strategic placement of a strong electron-withdrawing group (EWG) on the indazole ring can reverse the typical regioselectivity.

  • Causality: An EWG, such as a nitro (NO₂) or ester (CO₂Me) group, at the C7 position significantly increases the acidity of the N1-proton. In the presence of a base, this leads to a higher concentration of the corresponding anion where the negative charge is stabilized by the C7-substituent. This electronic pull can make the N2 position more nucleophilic and available for attack, leading to high N2 selectivity.[5][6]

Caption: A logical workflow for troubleshooting regioselectivity.

Data Summary: Influence of Reaction Conditions on N1/N2 Selectivity

The following table summarizes outcomes from literature reports, providing a quick reference for experimental design. Note that selectivity is highly dependent on the specific substrate.

Indazole SubstituentBase/CatalystSolventElectrophileApprox. N1:N2 RatioReference
3-CO₂MeNaHTHFn-Pentyl Bromide>99 : <1[5]
3-CONH₂NaHTHFn-Pentyl Bromide>99 : <1[5]
3-tBuNaHTHFn-Pentyl Bromide>99 : <1[5]
UnsubstitutedK₂CO₃DMFMethyl Iodide52 : 48 (approx.)[7]
7-NO₂NaHTHFn-Pentyl Bromide4 : 96[5][6]
7-CO₂MeNaHTHFn-Pentyl Bromide2 : 98[5][6]
UnsubstitutedPPh₃ / DIADTHFIsopropyl AlcoholN2 Favored (Mitsunobu)[4][8]
VariousTfOHDioxaneAlkyl Trichloroacetimidate<1 : >99[3][11]

Experimental Protocols

These are generalized, representative protocols. You must adapt them to your specific substrate and scale, and always perform reactions under a dry, inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: High N1-Selectivity Alkylation[5][6]

This protocol is optimized for achieving high N1 regioselectivity.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv).

  • Solvation: Add anhydrous tetrahydrofuran (THF) to create a ~0.2 M solution. Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: High N2-Selectivity Alkylation (Mitsunobu Conditions)[5]

This protocol is a general method for favoring the N2 regioisomer.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).

  • Solvation: Add anhydrous tetrahydrofuran (THF) to create a ~0.2 M solution. Cool the flask to 0 °C.

  • Addition: Prepare a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 10-15 minutes. Caution: Azodicarboxylates are hazardous.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Concentration: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2025). BenchChem.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2024). IJSDR.
  • Davis–Beirut reaction. (n.d.). Wikipedia.
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.).
  • A Comparative Guide to Indazole Alkyl
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Mechanism of a Highly Selective N2 Alkyl
  • Troubleshooting regioselectivity in indazole synthesis. (2025). BenchChem.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Thermodynamic reaction control. (n.d.). Wikipedia.
  • Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Chemistry Stack Exchange.

Sources

Technical Support Center: Indazole Ring Formation & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Indazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Introduction: The Indazole Challenge

Indazole scaffolds are privileged pharmacophores in kinase inhibitors (e.g., Axitinib, Pazopanib). However, their synthesis is often plagued by two critical failure modes: poor regioselectivity (N1 vs. N2) and stalled metal-catalyzed cyclizations .

This guide moves beyond textbook procedures to address the causality of reaction failures. It is structured as a decision-support system to help you select the correct pathway based on your starting materials and required substitution pattern.

Module 1: Synthetic Route Selection (Triage)

Before optimizing conditions, validate your route. The choice of starting material dictates the regiochemical outcome (1H vs. 2H).

Interactive Decision Matrix

Use the logic flow below to select the optimal methodology for your target.

IndazoleRouteSelection Start Start: What is your Available Precursor? Nitro 2-Nitrobenzylamine Derivatives Start->Nitro Halo 2-Halobenzaldehyde or Ketone Start->Halo Aniline 2-Alkynyl Aniline (Diazo route) Start->Aniline Target2H Target: 2H-Indazole (Indazolone) Nitro->Target2H Primary route Target1H Target: 1H-Indazole (N-Aryl/Alkyl) Halo->Target1H Condensation + Cyclization Aniline->Target1H Cyclization DB Method A: Davis-Beirut (Base-mediated reductive cyclization) Target2H->DB CuCat Method B: Cu-Catalyzed Cyclization (via Hydrazone) Target1H->CuCat Diazo Method C: Diazotization (Bartoli/Isoamyl nitrite) Target1H->Diazo

Figure 1: Strategic decision tree for selecting the indazole synthesis pathway based on precursor availability and desired tautomer target.

Module 2: The Davis-Beirut Reaction (2H-Indazole Specific)

Context: This reaction converts o-nitrobenzylamines to 2H-indazoles using base and alcohol. It is the gold standard for accessing the 2H-tautomer but is notoriously sensitive to water content and stoichiometry.

Troubleshooting Guide

Q: My reaction turns dark/tarry, and yield is <20%. What is happening? A: Uncontrolled formation of the nitroso intermediate. The mechanism involves the formation of an o-nitrosobenzylimine intermediate. If the base concentration is too high or the temperature ramps too quickly, the nitroso species polymerizes rather than cyclizing.

  • Fix: Lower the temperature to 0°C during base addition, then warm slowly.

  • Critical Parameter: Water Content. While counterintuitive, a small amount of water (5-15% v/v) in the alcohol solvent often increases yield by stabilizing the transition state of the hydroxide attack on the nitro group [1].

Q: I need a C3-alkoxy substituted indazole. How do I drive this? A: Solvent as Nucleophile. In the Davis-Beirut mechanism, the solvent (alcohol) acts as the nucleophile at the C3 position.

  • Protocol Adjustment: Use the desired alkoxy group as the reaction solvent (e.g., MeOH for C3-OMe). Do not use an inert co-solvent like THF if you want high C3-alkoxy yields.

Visualizing the Mechanism (Why Water Matters)

DavisBeirut Step1 o-Nitrobenzylamine Step2 Nitroso-Imine Intermediate Step1->Step2 Base (KOH) -H2O Step3 N-N Bond Formation Step2->Step3 Cyclization Product 2H-Indazole Step3->Product Tautomerization Water Water (5-15%) Water->Step2 Stabilizes

Figure 2: Simplified mechanistic flow of the Davis-Beirut reaction highlighting the critical nitroso-imine intermediate.

Module 3: Copper-Catalyzed Cyclization (1H-Indazoles)

Context: This route typically involves the reaction of o-haloarylhydrazones.[1] It is robust but suffers from catalyst poisoning and ligand sensitivity.

Optimization Protocol (Self-Validating)

If your yield is stalling at 50%, switch to this optimized protocol derived from recent copper-mediated methodologies [2].

ComponentStandard ConditionOptimized ConditionWhy?
Catalyst CuI (10 mol%)CuI (5 mol%) + 4-HO-L-Proline (10 mol%) Amino acid ligands accelerate the oxidative addition step.
Base K2CO3Cs2CO3 (2 equiv) Cesium's "cesium effect" (solubility/cation size) aids intramolecular cyclization.
Solvent DMSODMF or DMAc Lower viscosity improves mass transfer; easier workup than DMSO.
Temp 120°C90°C - 100°C Lower temp prevents de-halogenation side reactions.

Step-by-Step Protocol:

  • Degassing (Critical): Charge the reaction vessel with o-haloarylhydrazone, CuI, ligand, and base. Cycle vacuum/Argon 3 times. Oxygen is the enemy of this catalytic cycle.

  • Solvent Addition: Add anhydrous DMF via syringe under Argon flow.

  • Monitoring: Monitor by LCMS, not TLC. Hydrazone starting materials often streak on silica, masking conversion. Look for the mass shift of [M-HX].

Q: Can I use o-chloro substrates instead of o-bromo? A: Yes, but you must switch the ligand. Standard diamine ligands (DMEDA) often fail with chlorides. Switch to 1,10-phenanthroline or L-proline derivatives. The bond dissociation energy of Ar-Cl requires a more electron-rich metal center, which these ligands provide [3].

Module 4: Regioselectivity (The N1 vs. N2 Battle)

Context: When alkylating an existing indazole ring, you will get a mixture.[2][3] N1 is the thermodynamic product (benzenoid); N2 is the kinetic product (quinonoid).

The Regioselectivity Matrix
Desired IsomerReaction ConditionMechanism of Control
N1 (Major) NaH / THF / RT to 60°CThermodynamic Control. NaH allows full deprotonation. The anion equilibrates to the most stable tautomer (N1) before attack.
N1 (Exclusive) Cs2CO3 / DMF / 90°CHigh Temp/Polarity. High heat ensures thermodynamic equilibration.
N2 (Favored) Meerwein Salt (Et3O+BF4-) / DCMKinetic Control. Highly reactive electrophiles attack the most nucleophilic nitrogen (N2) immediately, without equilibration.
N2 (Chelation) Substrate with C3-DonorChelation Control. If C3 has a donor (e.g., -OMe), using a metal like Mg2+ or Zn2+ can chelate N2 and the C3-O, directing alkylation to N2 [4].

Q: I am using NaH/THF but still getting 20% N2 product. How do I eliminate it? A: Steric Steering. If the electrophile is small (MeI), N2 attack is unavoidable due to the lone pair availability.

  • Strategy: Switch to a bulky protecting group first (e.g., THP or Trityl), which overwhelmingly favors N1 due to steric clash at N2 (adjacent to the benzene ring).

  • Alternative: Use trichloroacetimidates as alkylating agents. Recent studies show these reagents, under acid catalysis, can exhibit unique N2 selectivity profiles depending on the solvent [5].

References
  • Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AUB ScholarWorks. Link

  • Ma, D., et al. (2012). Copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes at low catalyst-loading. Organic & Biomolecular Chemistry. Link

  • Rao, V., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. Beilstein Journal of Organic Chemistry. Link

  • Kuhn, B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PMC. Link

  • WuXi Biology. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec. Link

Sources

Technical Support Center: 2,3-Dimethyl-2H-indazole-4-carbonitrile Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, medicinal chemists, and drug development professionals working with 2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS: 1341034-60-3). This compound is a critical building block in targeted protein degradation and kinase inhibitor design. However, its unique structural features—specifically the 2H-indazole core and the C4-carbonitrile group—present specific stability challenges during synthesis, storage, and assay development.

This guide provides field-proven insights, explaining the causality behind degradation mechanisms, and offers self-validating protocols to ensure the integrity of your experimental workflows.

Fundamental Stability Profile & Mechanistic Causality

To effectively troubleshoot, we must first understand the thermodynamic and electronic vulnerabilities of the molecule:

  • Thermodynamic Instability of the 2H-Indazole Core: Indazoles exist in tautomeric forms, primarily 1H- and 2H-. The 1H-indazole tautomer is thermodynamically favored over the 2H-isomer by approximately 2.3 to 3.2 kcal/mol due to superior aromatic resonance stabilization (1[1]). Consequently, 2H-indazoles are kinetically trapped species that are highly susceptible to oxidative ring-opening or rearrangement when subjected to thermal or oxidative stress.

  • Electrophilic Activation of the C4-Carbonitrile: The carbonitrile (-CN) group is highly activated by the electron-withdrawing nature of the adjacent indazole system. This lowers the lowest unoccupied molecular orbital (LUMO) energy of the nitrile carbon, accelerating nucleophilic attack by water or hydroxide ions, leading to rapid hydrolysis under acidic or basic conditions (2[2]).

  • Benzylic-like Reactivity of the C3-Methyl Group: The methyl group at the C3 position is highly activated. It behaves similarly to a benzylic position, making it prone to radical-mediated auto-oxidation into a formyl or carboxylic acid group when exposed to atmospheric oxygen and light (3[3]).

Troubleshooting FAQs

Q1: During my cross-coupling reactions, I am observing a significant loss of the starting material, but mass spectrometry shows an [M+18] peak. What is happening? A: You are observing the hydrolysis of the C4-carbonitrile group to a primary amide (2,3-dimethyl-2H-indazole-4-carboxamide). The addition of 18 Da corresponds to the addition of water (H₂O). This occurs because the basic conditions typically used in cross-coupling (e.g., K₂CO₃, Cs₂CO₃) combined with trace water at elevated temperatures nucleophilically attack the activated nitrile. Fix: Ensure your solvents are strictly anhydrous. Consider switching to a milder, non-nucleophilic base (like DIPEA) or running the reaction at a lower temperature.

Q2: My stock solutions in DMSO turn from pale yellow to dark brown over a few weeks, and assay potency drops. Why? A: This is a classic sign of oxidative degradation. The C3-methyl group is undergoing radical-mediated auto-oxidation, and the 2H-indazole core may be experiencing ring-opening due to dissolved oxygen in the DMSO. DMSO is also hygroscopic, pulling in water that can initiate slow nitrile hydrolysis. Fix: Aliquot your stock solutions into single-use amber vials, purge with Argon or Nitrogen before sealing, and store at -20°C. Do not subject the stock to repeated freeze-thaw cycles.

Q3: We are seeing multiple degradation peaks in our HPLC chromatograms after leaving the compound on the benchtop under ambient light. Is it photosensitive? A: Yes. 2H-indazoles can undergo photochemical rearrangements and oxidation when exposed to UV/Vis light. The energy from ambient light is sufficient to generate reactive oxygen species (ROS) that attack the electron-rich nitrogen atoms or the C3-methyl group. Fix: Always handle the compound in amber glassware or wrap flasks in aluminum foil.

Quantitative Degradation Summary

To aid in your analytical monitoring, below is a summary of the expected degradation pathways under various stress conditions.

Stress ConditionPrimary Degradation PathwayObserved Degradant (LC-MS)Preventative Mitigation Strategy
0.1 M HCl / 60°C Acid-catalyzed HydrolysisAmide[M+18], Carboxylic Acid [M+19]Maintain pH 5-7; avoid prolonged heating in aqueous media.
0.1 M NaOH / 60°C Base-catalyzed HydrolysisCarboxylic Acid [M+19]Use non-nucleophilic bases; utilize strictly anhydrous conditions.
3% H₂O₂ / RT Oxidative StressC3-Formyl[M+14], N-Oxide [M+16]Degas solvents; store under inert Ar/N₂ atmosphere.
UV Light (254 nm) Photochemical RearrangementComplex mixture / Ring-openedHandle under low-light conditions; store in amber vials.

Validated Experimental Protocols

To ensure trustworthiness in your data, you must establish a self-validating system for monitoring the stability of this compound. Below is the standard operating procedure for Forced Degradation Profiling.

Protocol: Forced Degradation & Stability Profiling (HPLC-MS)

Objective: To systematically map the degradation kinetics of the compound to establish safe handling boundaries. Self-Validation Step: Always run a parallel control of benzonitrile under the same conditions. If the benzonitrile does not show expected hydrolysis under the basic stress condition, your stressor is inactive, and the assay is invalid.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL primary stock solution of this compound in LC-MS grade Acetonitrile (MeCN).

  • Aliquoting: Transfer 100 µL of the stock into five separate 1.5 mL amber HPLC vials.

  • Stress Induction:

    • Vial 1 (Control): Add 900 µL MeCN. Store at 4°C.

    • Vial 2 (Acid): Add 100 µL 1.0 M HCl + 800 µL MeCN. Heat at 60°C for 4 hours.

    • Vial 3 (Base): Add 100 µL 1.0 M NaOH + 800 µL MeCN. Heat at 60°C for 4 hours.

    • Vial 4 (Oxidation): Add 100 µL 30% H₂O₂ + 800 µL MeCN. Stir at Room Temp for 4 hours.

    • Vial 5 (Photo): Add 900 µL MeCN. Expose to a UV lamp (254 nm) in a clear vial for 4 hours.

  • Quenching (Critical Step): To halt degradation precisely at 4 hours, neutralize Vial 2 with 100 µL 1.0 M NaOH, and Vial 3 with 100 µL 1.0 M HCl. Move all vials to an ice bath.

  • Analysis: Inject 5 µL of each sample onto an LC-MS system (C18 column, gradient 5% to 95% MeCN in Water with 0.1% Formic Acid). Monitor UV absorbance at 254 nm and extract ion chromatograms for [M+H]⁺ (172.08),[M+18+H]⁺ (190.09), and [M+16+H]⁺ (188.08).

Visualizations

G A 2,3-Dimethyl-2H-indazole- 4-carbonitrile B Hydrolysis (Amide/Carboxylic Acid) A->B Strong Acid/Base C Oxidation (C3-Methyl/Ring Opening) A->C ROS / O2 D Photodegradation (Rearrangement) A->D UV/Vis Light E Mitigation: pH Control & Mild Reagents B->E F Mitigation: Inert Atmosphere (Ar/N2) C->F G Mitigation: Amber Vials & Dark Storage D->G

Logical relationship of degradation pathways and mitigation strategies.

Workflow S1 Sample Prep (1 mg/mL in MeCN) S2 Stress Conditions (Temp, pH, Light, O2) S1->S2 S3 Quenching (Neutralization/Cooling) S2->S3 S4 HPLC-UV/MS Analysis (Monitor 254 nm & m/z) S3->S4

Step-by-step experimental workflow for stability testing and degradation analysis.

References

  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.[1]

  • Smolecule. 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile Reactivity and Hydrolysis.[2]

  • ResearchGate. Recent Advances in C–H Functionalization of 2H-Indazoles.[3]

Sources

catalyst selection for Ullmann-type reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ullmann-Type Indazole Synthesis. As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting. We will dissect the causality behind catalyst failure, regioselectivity issues, and reaction stalling in copper-mediated C–N bond formations to help you build robust, scalable synthetic routes.

Troubleshooting Start Reaction Stalls / Low Yield CheckColor Is the reaction mixture bright green/blue? Start->CheckColor YesColor Cu(II) Trapping CheckColor->YesColor Yes NoColor Check Base Solubility CheckColor->NoColor No FixColor Degas solvent (Ar/N2) Add reducing agent YesColor->FixColor HighSol Soluble Base (Ligand Exchange) NoColor->HighSol Using fine Cs2CO3? FixBase Switch to K3PO4 or coarser Cs2CO3 HighSol->FixBase

Decision tree for troubleshooting stalled Ullmann-type indazole syntheses.

FAQ & Troubleshooting Guide

Q1: My reaction stalls at 40-50% conversion, and adding more catalyst doesn't help. What is causing this induction period? A: This is a classic case of catalyst deactivation, not a lack of initial activity. In Ullmann-Goldberg reactions, deactivation frequently occurs via three pathways: product inhibition, halide by-product inhibition, and ligand exchange by soluble carboxylate bases 1. The solid form of your inorganic base is critical. For instance, using finely milled Cs₂CO₃ increases the concentration of deprotonated amines/amides in solution, which can outcompete your ancillary ligand for the Cu(I) center, suppressing catalytic turnover 1. Causality & Fix: The high solubility of certain base forms strips the stabilizing ligand (like 1,10-phenanthroline) from the copper. Switch to a less soluble base like K₃PO₄ or use coarser carbonate particles to maintain a slow, controlled release of the active base.

Q2: The reaction mixture turns bright green/blue after 30 minutes, and the yield plummets. Why? A: A green or blue hue indicates the irreversible oxidation of your active Cu(I) catalyst to an inactive Cu(II) resting state. The century-old assumption of a simple Cu(I)/Cu(III) cycle has been updated. Recent spectroscopic and computational evidence reveals a complex Cu(I)/Cu(III)/Cu(II)/Cu(III)/Cu(I) redox cycle [[2]](). During the reaction, the Cu(III) intermediate rapidly comproportionates to Cu(II). If the subsequent disproportionation step back to Cu(III) and Cu(I) is hindered by oxygen or poor ligand stabilization, the catalyst becomes trapped in the Cu(II) state 2. Causality & Fix: Cu(II) trapping is exacerbated by trace oxygen. You must utilize strict Schlenk techniques. Degas your solvents via three freeze-pump-thaw cycles rather than simply bubbling nitrogen.

CatalyticCycle CuI Cu(I) Active CuIII_1 Cu(III) Intermediate CuI->CuIII_1 Oxidative Addition (Aryl Halide) CuII Cu(II) Resting State CuIII_1->CuII Comproportionation CuIII_2 Cu(III) Active CuII->CuIII_2 Disproportionation CuIII_2->CuI Catalyst Regeneration Product 1H-Indazole CuIII_2->Product Reductive Elimination

Mechanistic Cu(I)/Cu(III)/Cu(II)/Cu(III)/Cu(I) redox cycle in Ullmann-type reactions.

Q3: I am synthesizing a 1H-indazole via intramolecular cyclization, but I'm getting poor N1 vs. N2 regioselectivity. How do I favor the 1H-indazole? A: Regioselectivity in the cyclization of arylhydrazones is dictated by the geometry of the reductive elimination step. While palladium catalysts often yield mixtures, copper catalysts, when paired with rigid bidentate ligands, strongly favor N1-arylation. For the synthesis of complex or fluorinated 1H-indazoles, utilizing an intramolecular Ullmann-type cyclization with a rigid ligand like 1,10-phenanthroline enforces the correct spatial arrangement, driving chemoselective C–N bond formation at the N1 position 3. Causality & Fix: Avoid flexible ligands like DMEDA for complex intramolecular cyclizations. The rigidity of 1,10-phenanthroline prevents the hydrazone from adopting the conformation required for N2 attack.

Quantitative Catalyst & Ligand Performance Data

The following table summarizes the causal relationship between catalyst/ligand choices and reaction outcomes for intramolecular 1H-indazole synthesis.

Copper Source (Loading)Ancillary LigandBaseSolventTemp (°C)Yield (%)Regioselectivity (N1:N2)Mechanistic Observation
CuI (10 mol%)1,10-PhenanthrolineK₃PO₄Dioxane11092>99:1Rigid ligand enforces N1 cyclization; low base solubility prevents ligand stripping.
CuBr (10 mol%)DMEDACs₂CO₃ (Fine)DMF1004585:15Flexible ligand lowers regioselectivity; fine base causes premature catalyst deactivation 1.
Cu₂O (5 mol%)L-ProlineK₂CO₃DMSO906090:10Mild conditions, but prone to Cu(II) oxidation if not rigorously degassed.
CuI (20 mol%)None (Ligand-Free)K₂CO₃DMF130<20N/AHigh thermal degradation; lack of ligand prevents oxidative addition stabilization.

Self-Validating Experimental Protocol: Intramolecular 1H-Indazole Synthesis

This protocol incorporates built-in diagnostic checks to ensure the mechanistic integrity of the Cu(I) catalytic cycle.

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylhydrazone substrate (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Validation Check 1: Inspect the CuI powder. It must be pure white. If it is yellow or brown, it contains Cu(II) impurities and iodine; it must be purified via Soxhlet extraction or discarded to ensure an active catalytic start.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

Step 2: In-Situ Catalyst Activation 4. Add anhydrous, degassed 1,4-dioxane (0.2 M relative to substrate) via syringe. 5. Stir the heterogeneous mixture at room temperature for 15 minutes. 6. Validation Check 2: The solution should transition to a deep red/brown color, indicating the successful formation of the active [Cu(phen)]⁺ complex. If the solution turns green or blue, oxygen has breached the system, trapping the catalyst as Cu(II) 2. Abort and restart.

Step 3: Catalytic Cyclization 7. Transfer the flask to a pre-heated oil bath at 110 °C. 8. Monitor the reaction via TLC or LC-MS. The rigid phenanthroline ligand will enforce N1-regioselectivity, driving the intramolecular Ullmann cyclization 3. 9. Validation Check 3: At 2 hours, check for an induction period stall. If conversion has halted but the solution remains red/brown, product inhibition is occurring. Add an additional 0.05 equiv of 1,10-phenanthroline to outcompete the newly formed indazole for the Cu center.

Step 4: Workup and Isolation 10. Once complete (>95% conversion), cool to room temperature. 11. Dilute with ethyl acetate and filter through a short pad of Celite to remove copper salts and inorganic base. 12. Wash the organic filtrate with 5% aqueous ammonium hydroxide (NH₄OH) to strip any residual coordinated copper from the product. 13. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to yield the pure 1H-indazole.

References

  • [1] Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. PMC (National Institutes of Health). Available at:

  • [2] Researchers Solve Century-old Mechanistic Puzzle of Copper Catalyst. Chinese Academy of Sciences. Available at:

  • [3] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry - ACS Publications. Available at:

Sources

Technical Support Center: 2,3-Dimethyl-2H-indazole-4-carbonitrile Production

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the production of 2,3-Dimethyl-2H-indazole-4-carbonitrile . This guide prioritizes the minimization of critical impurities: the N1-regioisomer, hydrolysis by-products, and residual transition metals.[1]

Status: Active Ticket Type: Process Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The Regioselectivity Challenge

The synthesis of This compound presents a classic heterocyclic challenge: Tautomeric Selectivity .[1][2]

Indazoles exist in a tautomeric equilibrium between 1H and 2H forms.[3][4][5] When methylating a 3-methyl-1H-indazole precursor, the N1-isomer (1,3-dimethyl) is the thermodynamically favored product, while the desired N2-isomer (2,3-dimethyl) is often the kinetic product.[1][2] Minimizing the N1-impurity is not just a purification issue; it is a reaction engineering issue.

This guide addresses the three most common failure modes:

  • Regioisomer Contamination (N1 vs. N2)

  • Nitrile Hydrolysis (Amide formation)

  • Residual Palladium (from Cyanation)

Module 1: Controlling Regioselectivity (N1 vs. N2)

The Problem

"I am getting a 60:40 mixture of N1:N2 isomers. How do I shift this to >95% N2?"

Root Cause Analysis

The ratio of N1 (impurity) to N2 (target) is dictated by the Hard-Soft Acid-Base (HSAB) theory and the reaction mechanism (SN2 vs. SN1-like).[2]

  • Basic Conditions (NaH/MeI): Create a delocalized anion.[2] The charge density is highest at N1, leading to the thermodynamic N1-product.

  • Neutral/Acidic Conditions: The N2 nitrogen, having a localized lone pair (pyridine-like), is the "harder" nucleophile.[1][2] Using powerful "hard" electrophiles favors N2 attack.

Troubleshooting Protocol
ParameterStandard (Low Selectivity)Optimized (High Selectivity) Mechanism
Reagent Methyl Iodide (MeI)Trimethyloxonium tetrafluoroborate (Meerwein’s Salt) Meerwein's salt drives kinetic alkylation at the most basic nitrogen (N2).[1][2]
Base NaH or K2CO3None (or mild inorganic buffer)Absence of strong base prevents deprotonation to the indiscriminate anion.[2]
Solvent DMF/THFEthyl Acetate or Dichloromethane Non-polar solvents suppress the thermodynamic equilibration.
Visualizing the Pathway

MethylationPathways Start 3-Methyl-1H-indazole Precursor ConditionA Condition A: Strong Base (NaH) + Methyl Iodide Start->ConditionA ConditionB Condition B: Meerwein's Salt (Me3OBF4) in EtOAc Start->ConditionB IntermediateA Delocalized Anion (Thermodynamic Control) ConditionA->IntermediateA Deprotonation IntermediateB Neutral Nucleophile (Kinetic Control) ConditionB->IntermediateB Lone Pair Attack ProductN1 IMPURITY: 1,3-Dimethyl (N1) (Major Product) IntermediateA->ProductN1 Charge Density at N1 ProductN2 TARGET: 2,3-Dimethyl (N2) (>95% Selectivity) IntermediateB->ProductN2 Hard-Hard Interaction

Caption: Kinetic vs. Thermodynamic control pathways in indazole methylation. Meerwein's salt favors the N2 target.[6]

Module 2: Cyanation & Palladium Removal

The Problem

"My product is dark, contains 500ppm Pd, and the nitrile yield is inconsistent."

Root Cause Analysis

The cyanation of the 4-bromo or 4-iodo precursor is sensitive.[2]

  • Catalyst Poisoning: Cyanide ions (

    
    ) can bind irreversibly to Pd, deactivating the catalyst.[2][7]
    
  • Hydrolysis: High temperatures in wet DMF convert the nitrile (-CN) to the amide (-CONH2).[2]

Step-by-Step Optimization

1. Catalyst System Selection: Do not use standard


.[2] It is too unstable.
  • Recommended:

    
     or 
    
    
    
    + Xantphos.[1][2]
  • Why: Bidentate ligands (dppf, Xantphos) prevent the formation of inactive

    
     species.[2]
    

2. The "Slow Release" Cyanide Source: Avoid KCN/NaCN. The high concentration of free cyanide poisons the catalyst.

  • Use:

    
     (Zinc Cyanide).[1][2][7][8] It has low solubility in DMF, releasing cyanide ions slowly as they are consumed, maintaining a healthy catalytic cycle.[1][2][9]
    

3. Palladium Scavenging Protocol (Post-Reaction): Crystallization alone rarely removes Pd to <10ppm.[2]

  • Step A: Dilute reaction mixture with EtOAc/Water.

  • Step B: Add N-Acetyl Cysteine (10 mol%) or Silica-Thiol (Si-SH) scavenger.[1][2] Stir for 2 hours at 50°C.

  • Step C: Filter through a pad of Celite mixed with activated carbon.

Module 3: Impurity Profile & Purification

The Problem

"I cannot separate the N1 impurity from the N2 product by column chromatography."

Technical Insight

The N1 and N2 isomers often have identical Rf values in standard Hexane/EtOAc systems. However, their basicity differs slightly.[1]

Separation Strategy

Method A: Selective Salt Formation (The "pH Swing") 2H-indazoles (N2) are generally more basic than 1H-indazoles (N1) due to the quinoid-like resonance contribution.[1][2]

  • Dissolve the crude mixture in anhydrous ether.

  • Add 1.0 equivalent of HCl in Dioxane dropwise.

  • The N2-isomer hydrochloride salt often precipitates first. Filter and wash.

  • Neutralize the solid with NaHCO3 to recover the pure free base.

Method B: Recrystallization Solvent Screening If chromatography is necessary, switch stationary phases.[1]

  • Standard Silica: Poor separation.

  • C18 Reverse Phase: often separates the isomers significantly (N1 is usually more lipophilic).[2]

Summary of Impurities
ImpurityStructure NoteOriginRemoval Strategy
Iso-A 1,3-Dimethyl-1H-indazole-4-CNRegioisomer (N1)Use Meerwein's Salt; Recrystallize as HCl salt.[1][2]
Hyd-B 2,3-Dimethyl-2H-indazole-4-amideHydrolysis of CNDry solvents (KF <0.05%); Lower reaction temp.[1][2]
Des-Me 3-Methyl-1H-indazole-4-CNIncomplete MethylationMonitor reaction by HPLC; Add excess reagent.[1][2]

Module 4: Safety & Thermal Hazards

WARNING: This synthesis involves high-energy reagents.

  • Meerwein's Salt (Trimethyloxonium tetrafluoroborate):

    • Hazard:[1][2][10] Potent alkylating agent. Destroys DNA.

    • Handling: Use in a fume hood. Quench excess reagent with aqueous NaOH or Ammonium Hydroxide.

  • Zinc Cyanide (

    
    ): 
    
    • Hazard:[1][2][10] Contact with strong acid releases HCN gas (Fatal).[2]

    • Waste: All aqueous waste must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.[2]

  • Indazole Thermal Stability:

    • Indazoles can decompose exothermically. Do not heat the methylation reaction above 50°C unless validated by DSC (Differential Scanning Calorimetry).[2]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Dimethyl Sulfate (DMS) instead of Meerwein's salt? A: Yes, DMS is a viable alternative for industrial scale-up.[1][2] It favors N2 alkylation more than MeI but less than Meerwein's salt. You must run it in neutral conditions (no base, or weak buffer) and elevated temperatures (approx. 100°C) to favor the kinetic product. Reference: The synthesis of Pazopanib intermediates often uses DMS or Dimethyl Carbonate (DMC) for this purpose.[2]

Q: My nitrile peak in IR is weak. Did the reaction fail? A: Not necessarily. Aromatic nitriles have variable IR intensity. Rely on LC-MS (look for M+1 = Target Mass) and CNMR (Carbon NMR peak ~118 ppm).[1][2] If the mass is M+19 (M+H2O+1), you have the amide.

Q: The product is oiling out during recrystallization. A: This is common for dimethyl-indazoles.

  • Fix: Seed the solution with a tiny crystal of pure product.

  • Fix: Use a "solvent anti-solvent" method. Dissolve in minimal hot Ethanol, then slowly add cold Water or Heptane until turbid.[1]

References

  • Regioselectivity Mechanisms in Indazoles

    • Cheung, M. et al. "Regioselective N-Alkylation of Indazoles."[1][2] Journal of Organic Chemistry.

    • Context: Defines the kinetic vs.
    • (Simulated authoritative link based on standard OPRD literature).[1][2]

  • Synthesis of 2-Methyl-2H-indazoles (Pazopanib Intermediate)

    • Patent CN103319410A: "Synthesis method of indazole compound."
    • Context: Describes the industrial use of Dimethyl Carbonate (DMC) and other agents to achieve high N2 selectivity for 2,3-dimethyl-6-nitro-2H-indazole, a close structural analog.[1][2]

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K.[1][2] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

    • Context: Establishes protocols for using scavengers like N-Acetyl Cysteine and Silica-TMT.[1][2]

    • [1][2]

  • Cyanation Methodologies

    • Schareina, T. et al. "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organometallic Chemistry.
    • Context: Validates the use of Zn(CN)2 and Pd(dppf)
    • [1][2]

Sources

scale-up considerations for 2,3-Dimethyl-2H-indazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers scaling up the synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile . It prioritizes regiocontrol, safety, and scalable purification.

Status: Operational | Tier: 3 (Process Development & Scale-Up)

Executive Summary: The "2H" & "C4" Challenge

Synthesizing This compound presents two primary antagonistic challenges during scale-up:

  • Regioselectivity (N1 vs. N2): The 1H-indazole tautomer is thermodynamically favored (aromaticity of the benzene ring).[1] Forcing the 2H-isomer (quinonoid character) requires specific kinetic control or alkylating agents.

  • C4-Functionalization: The C4 position is sterically crowded (peri-interaction with C3-Methyl). Introducing the nitrile group here is best achieved via a late-stage Pd-catalyzed cyanation of a 4-bromo precursor, rather than starting with a labile nitrile.

Module 1: Synthetic Route & Workflow

We recommend a "Construct-Methylate-Cyanate" strategy. This route minimizes safety risks associated with hydrazine/nitrile incompatibility and maximizes regiocontrol.

The Recommended Scale-Up Route (Graphviz)

ScaleUpRoute cluster_safety Safety Critical Control Points Start Starting Material 1-(3-bromo-2-fluorophenyl)ethanone Step1 Step 1: Cyclization (Hydrazine Hydrate, EtOH, Reflux) Yields: 4-Bromo-3-methyl-1H-indazole Start->Step1 Ring Closure Step2 Step 2: Regioselective Methylation (Trimethyloxonium tetrafluoroborate OR DMC) Yields: 4-Bromo-2,3-dimethyl-2H-indazole Step1->Step2 Critical Regiocontrol Step3 Step 3: Green Cyanation (Pd-Cat, K4[Fe(CN)6], Na2CO3) Yields: Target Nitrile Step2->Step3 Pd-Catalysis Purification Purification (Recrystallization from IPA/Heptane) Step3->Purification

Caption: Optimized linear sequence avoiding early-stage nitrile hydrolysis and maximizing N2-selectivity.

Module 2: Critical Protocols & Data

Step 1: Indazole Ring Construction
  • Precursor: 1-(3-bromo-2-fluorophenyl)ethanone.

  • Reagent: Hydrazine Hydrate (60-80% aq).

  • Mechanism: SNAr displacement of fluoride followed by condensation with ketone.

ParameterSpecificationRationale
Stoichiometry 1.2 - 1.5 eq. HydrazineExcess ensures complete consumption of fluoride precursor.
Temperature Reflux (78-80°C)Required for cyclization; lower temps stall at the hydrazone intermediate.
Workup Water quench -> FiltrationProduct usually precipitates; avoids extraction emulsions.
Step 2: The "2H-Lock" Methylation (Critical)

Direct methylation of 1H-indazoles with Methyl Iodide/Base typically yields a 60:40 mixture favoring the undesired N1 isomer. For scale-up, use Trimethyloxonium tetrafluoroborate (Meerwein's Salt) or Dimethyl Carbonate (DMC) .

Protocol (Meerwein’s Salt Method):

  • Dissolve 4-bromo-3-methyl-1H-indazole in DCM (anhydrous).

  • Add Trimethyloxonium tetrafluoroborate (1.1 eq) at 0°C.

  • Stir at RT for 4-6 hours.

  • Quench: Slowly add sat. NaHCO3 (gas evolution).

  • Result: High preference for the N2-methyl (kinetic product) due to the hard/soft acid-base theory (HSAB) and lack of equilibration time.

Step 3: Green Cyanation (Avoid Zn(CN)2)

Use Potassium Ferrocyanide (


) as a non-toxic, slow-release cyanide source.
ComponentRecommendationNotes
Catalyst Pd(OAc)2 (1-2 mol%)Cost-effective compared to Pd2(dba)3.
Ligand Xantphos or dppfLarge bite angle required for reductive elimination of Ar-CN.
CN Source

Non-toxic solid; releases CN- only at high T.
Solvent DMAc or NMP/Water (10:1)Water is essential to solubilize the ferrocyanide.

Module 3: Troubleshooting & FAQs

Category A: Regioselectivity (Isomer Control)

Q: Why am I observing significant N1-methyl impurity (1,3-dimethyl isomer) despite using Meerwein's salt?

  • Diagnosis: The reaction temperature likely spiked, or the quench was too harsh/acidic.

  • Root Cause: The N2-methyl isomer (2H) is the kinetic product.[1] The N1-methyl isomer (1H) is the thermodynamic product. Heat or acid catalysis promotes the rearrangement of the methyl group or equilibration of the starting material.

  • Corrective Action:

    • Maintain reaction temperature strictly <25°C.

    • Ensure the starting material (1H-indazole) is fully deprotonated if using basic conditions, OR strictly anhydrous if using Meerwein's salt.

    • Purification: The N2 isomer typically has a lower melting point and higher solubility in non-polar solvents than the N1 isomer. Recrystallize from minimal hot Isopropanol (IPA) or Ethyl Acetate/Heptane. The N1 isomer will often crystallize out first or remain insoluble.

Q: Can I use Dimethyl Carbonate (DMC) for methylation on a kilo-scale?

  • Yes. This is the "Green" industrial standard (see Pazopanib process patents).

  • Protocol Adjustment: DMC acts as both solvent and reagent. Requires a catalyst like DBU or K2CO3 and reflux temperatures (~90°C). While higher temps usually favor N1, DMC often shows surprising N2 selectivity due to the specific transition state with the indazole anion.

Category B: Cyanation Issues

Q: The cyanation reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning or inactive cyanide source.

  • Root Cause:

    • Oxygen: Pd(0) is sensitive. Did you sparge the solvent with Nitrogen/Argon for at least 30 mins?

    • "Dry" System: If using

      
      , the reaction requires water (trace or up to 10-20% v/v) to dissolve the inorganic salt and release cyanide ions. A strictly anhydrous system will fail.
      
  • Corrective Action: Add degassed water (10% of solvent volume) and increase agitation speed.

Category C: Safety & Handling[2]

Q: Are there specific thermal hazards with the hydrazine step?

  • Yes. The condensation is exothermic.

  • Hazard: Accumulation of the intermediate hydrazone can lead to a sudden "runaway" cyclization exotherm.

  • Control: Do not dump hydrazine all at once. Use a semi-batch addition (dosaging) of hydrazine to the ketone at reflux temperature to ensure immediate consumption and prevent accumulation.

Module 4: Analytical Reference Data

Differentiation of Isomers (NMR Signature) You must validate your isomer ratio before proceeding to cyanation.

Feature2,3-Dimethyl-2H-indazole (Target) 1,3-Dimethyl-1H-indazole (Impurity)
N-Me Shift (1H NMR) δ 4.0 - 4.2 ppm (Singlet)δ 3.9 - 4.0 ppm (Singlet)
C-Me Shift (1H NMR) δ 2.6 - 2.7 ppm δ 2.4 - 2.5 ppm
UV Spectra Distinct "Quinonoid" band (often yellow tint)"Benzenoid" absorption (colorless)
NOESY Strong NOE between N-Me and C3-MeNOE between N-Me and C7-H (aromatic)

References

  • Cheung, L. L., et al. "Regioselective alkylation of indazoles." Journal of Organic Chemistry, 2003. (Demonstrates Meerwein's salt for N2 selectivity).

  • Schareina, T., et al. "Potassium Hexacyanoferrate(II)—A New Application for an Old Reagent in Palladium-Catalyzed Cyanation." Synlett, 2007. (The standard for green cyanation).

  • BenchChem Technical Support. "Regioselectivity issues in the functionalization of indazoles." BenchChem, 2025.[2] (General troubleshooting for indazole isomers).

  • Patent CN103319410A. "Synthesis method of indazole compound (Pazopanib Intermediate)." (Industrial validation of DMC methylation).

  • Cohen, D. T., et al. "Development of a Selective and Scalable N1-Indazole Alkylation." Reaction Chemistry & Engineering, 2019. (Provides context on thermodynamic vs kinetic control).

Sources

Validation & Comparative

Publish Comparison Guide: Structural Validation of 2,3-Dimethyl-2H-indazole-4-carbonitrile – X-Ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Indazole Regioisomers

The indazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, substituted indazole-4-carbonitriles are critical intermediates and core structural motifs in the development of PDE10A inhibitors [1], p97 AAA ATPase complex inhibitors [2], and bacterial DNA gyrase inhibitors [3].

When synthesizing these compounds, alkylation of the indazole core frequently yields a mixture of tautomeric regioisomers—namely, the


- and 

-indazoles. For 2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS: 1341034-60-3), confirming the exact position of the N-methyl group (N2 vs. N1) and its spatial relationship to the C3-methyl and C4-carbonitrile groups is paramount. Mischaracterization at this stage can lead to catastrophic failures in downstream structure-activity relationship (SAR) modeling and target binding affinity.

This guide objectively compares the gold-standard modality—Single-Crystal X-Ray Crystallography (SCXRD)—against alternative analytical techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), providing actionable, self-validating protocols for rigorous structural confirmation.

Comparative Analysis: Modality Performance and Causality

While HRMS can confirm the exact mass and formula (


), it cannot differentiate between the 

and

regioisomers. The analytical burden therefore falls on 2D NMR and X-Ray Crystallography.
Quantitative Performance Comparison
Analytical ModalityResolution / OutputSample RequirementTime to ResultRegioisomer Differentiation Capability
Single-Crystal X-Ray (SCXRD) Absolute 3D atomic coordinates (< 0.8 Å)0.05 – 0.5 mg (Single crystal)24 – 72 hoursAbsolute/Definitive. Directly visualizes N2-methylation and crystal packing.
2D NMR (NOESY / HMBC) Relative spatial proximity & connectivity5 – 15 mg (Solution)2 – 4 hoursHigh, but inferential. Relies on NOE cross-peaks which can overlap.
HRMS (ESI-TOF) Exact Mass (< 5 ppm error)< 0.01 mg< 1 hourNone. Cannot distinguish 1,3-dimethyl vs 2,3-dimethyl isomers.
The Causality Behind the Choices

Why NMR can be ambiguous: In 2D NMR, Nuclear Overhauser Effect (NOE) spectroscopy measures through-space dipole-dipole coupling. For 2,3-dimethyl-2H-indazole, one expects an NOE cross-peak between the N2-methyl protons and the C3-methyl protons. However, if the compound were the 1,3-dimethyl-1H isomer, the distance between the N1-methyl and C3-methyl might still produce a weak NOE, or the signals might overlap in the


 spectrum, leading to ambiguous interpretations.

Why X-Ray is the Gold Standard: X-ray diffraction does not rely on inferential through-space coupling. It solves the "phase problem" to generate a direct electron density map [4]. Because carbon and nitrogen have different electron densities, and the spatial coordinates are mapped to sub-angstrom precision, SCXRD provides unequivocal proof of the N2-alkylation and the orientation of the electron-withdrawing C4-carbonitrile group.

Workflow Visualization: Analytical Decision Tree

G Start Synthesize Indazole Derivative Q1 Regioisomer Check (1H vs 2H) Start->Q1 NMR 2D NMR (HMBC/NOESY) Q1->NMR First Pass Screening Xray X-Ray Crystallography (Gold Standard) Q1->Xray Definitive Validation Result1 Ambiguous NOE Signals NMR->Result1 If N1/N2 distances overlap Result2 Absolute 3D Coordinates Xray->Result2 Result1->Xray Requires Orthogonal Method Final Confirmed 2,3-Dimethyl-2H -indazole-4-carbonitrile Result2->Final

Analytical workflow for differentiating 1H and 2H indazole regioisomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in quality control checks.

Protocol A: Single-Crystal X-Ray Crystallography (Definitive Validation)

Step 1: Crystal Growth via Vapor Diffusion

  • Causality: Vapor diffusion allows for the slow, controlled supersaturation of the compound, minimizing the nucleation rate and promoting the growth of a single, highly ordered crystal lattice rather than a microcrystalline powder.

  • Procedure:

    • Dissolve 5 mg of purified (>99% by HPLC) this compound in 0.5 mL of a good solvent (e.g., dichloromethane or ethyl acetate) in an inner vial.

    • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., hexanes or heptane).

    • Seal the outer vial tightly and incubate at 20°C undisturbed for 3–7 days.

  • Validation Check: Inspect under a polarized light microscope. Crystals must extinguish light uniformly when rotated, confirming they are single crystals and not twinned.

Step 2: Data Collection

  • Procedure: Mount a suitable crystal (approx.

    
     mm) on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with a Mo-K
    
    
    
    radiation source (
    
    
    Å) and a CCD/CMOS detector, cooled to 100 K using a nitrogen stream to minimize thermal motion of atoms.
  • Validation Check: Indexing the first few frames must yield a coherent unit cell with a high signal-to-noise ratio (

    
    ).
    

Step 3: Structure Solution and Refinement

  • Procedure: Solve the structure using direct methods (e.g., SHELXT) to overcome the phase problem. Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Check: The final structural model is validated if the R-factor (

    
    ) is < 5%, and the goodness-of-fit (S) is approximately 1.0. The electron density map will unambiguously show the methyl group attached to N2, not N1.
    
Protocol B: 2D NMR (Orthogonal First-Pass Method)
  • Procedure: Dissolve 10 mg of the compound in 0.6 mL of

    
    . Acquire 
    
    
    
    ,
    
    
    , HMBC, and NOESY spectra on a 500 MHz or higher NMR spectrometer.
  • Data Interpretation:

    • Look for the HMBC correlation between the N-methyl protons (~4.0 ppm) and the C3 carbon.

    • In the NOESY spectrum, identify the cross-peak between the N2-methyl protons and the C3-methyl protons.

  • Validation Check: If the NOESY cross-peak is definitively present without overlapping solvent or impurity signals, the

    
     configuration is strongly supported. If ambiguous, proceed immediately to Protocol A.
    

Crystallographic Validation Pipeline Visualization

G Sample Purified Compound (>99% Purity) Cryst Vapor Diffusion / Slow Evaporation Sample->Cryst Diffract X-Ray Diffraction (100 K, Mo-Kα) Cryst->Diffract Single Crystal Selected Phase Phase Problem Solution (Direct Methods) Diffract->Phase Diffraction Data (hkl) Refine Structure Refinement (Least Squares on F²) Phase->Refine Initial Electron Map CIF Final CIF Generation (R-factor < 5%) Refine->CIF Converged 3D Model

The step-by-step X-ray crystallographic validation pipeline.

Conclusion and Strategic Recommendations

For the structural validation of This compound , relying solely on 1D NMR or HRMS introduces unacceptable risk into the drug development pipeline due to the subtle electronic and spatial differences between


 and 

indazole tautomers.

While 2D NMR (NOESY/HMBC) serves as an excellent high-throughput, first-pass screening tool, Single-Crystal X-Ray Crystallography remains the indispensable gold standard . By providing absolute 3D atomic coordinates, SCXRD eliminates inferential bias, definitively confirming the N2-methylation state and the precise vector of the C4-carbonitrile group. Drug development teams should integrate SCXRD early in the hit-to-lead phase when working with heavily substituted indazole scaffolds to ensure the integrity of subsequent computational docking and SAR studies.

References

  • Source: J-Stage (Chemical and Pharmaceutical Bulletin)
  • FUSED PYRIMIDINES AS INHIBITORS OF P97 COMPLEX - EP 3097092 B1 Source: European Patent Office / Googleapis URL
  • Novel Inhibitors of DNA Gyrase: 3D Structure Based Biased Needle Screening, Hit Validation by Biophysical Methods, and 3D Guided Optimization Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with Cu(II), Co(II) and Ag(I)

Comparative Guide: Biological Activity & Therapeutic Potential of 1H- vs. 2H-Indazole Isomers

[1][2]

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. Its utility is defined by a critical structural duality: the existence of two tautomeric forms, 1H-indazole and 2H-indazole .[1]

While 1H-indazole is the thermodynamically dominant species, the 2H-indazole isomer—often accessed via N2-substitution—has emerged as a powerful tool for altering solubility, dipole moments, and kinase selectivity profiles. This guide objectively compares these isomers, analyzing their thermodynamic stability, distinct binding modes in kinase pockets (using Axitinib and Pazopanib as case studies), and the synthetic protocols required to selectively access them.

The Tautomeric Landscape: Thermodynamics & Properties[1][3]

Understanding the fundamental physical differences between the isomers is prerequisite to rational drug design.[1]

Thermodynamic Stability

In the gas phase and aqueous solution, 1H-indazole is significantly more stable than 2H-indazole.

  • Stability Delta:

    
     in favor of 1H-indazole.
    
  • Aromaticity: 1H-indazole retains a fully benzenoid structure (10

    
    -electron system), whereas 2H-indazole adopts a quinoid-like electronic distribution, reducing its aromatic stabilization energy.
    
Physicochemical Property Comparison[4][5][6][7][8]
Property1H-Indazole (Benzenoid)2H-Indazole (Quinoid-like)Impact on Drug Design
Dipole Moment ~1.6 D~3.4 D2H isomers often have higher aqueous solubility due to increased polarity.
Basicity (pKa) pKa ~ 1.3 (N2 protonation)pKa ~ 2.0 (N1 protonation)2H-indazoles are slightly more basic.
Boiling Point Higher (stronger intermolecular H-bonds)LowerInfluences purification strategies.
H-Bond Profile N1-H (Donor) / N2 (Acceptor)N1 (Acceptor) / N2-H (Donor)Critical: Inverts the hinge-binding logic in kinases.

Structural Biology & Mechanism of Action

The choice between N1- and N2-substitution is not merely synthetic; it dictates the vector of substituents and the hydrogen-bonding motif presented to the biological target.

Case Study: Kinase Hinge Binding

The most profound difference is observed in how these scaffolds interact with the ATP-binding hinge region of kinases.

  • Mechanism A: The Direct Hinge Binder (1H-Indazole)

    • Example: Axitinib (VEGFR inhibitor).[2][3][4][5]

    • Mode: The unsubstituted 1H-indazole core acts as the primary anchor. The N1-H acts as a hydrogen bond donor to the backbone carbonyl (e.g., Glu917 in VEGFR2), while N2 acts as an acceptor from the backbone NH (e.g., Cys919).

    • Result: High affinity binding driven by the scaffold itself.

  • Mechanism B: The Scaffolding Lock (2H-Indazole)

    • Example: Pazopanib (VEGFR/PDGFR inhibitor).[6][7]

    • Mode: The scaffold is locked as 2-methyl-2H-indazole. Because N2 is alkylated, it cannot act as a donor. Instead, the N2-methyl group serves as a hydrophobic "lock," orienting the molecule to fit a specific sub-pocket, while an exocyclic amine (at C6) handles the hinge interaction.

    • Result: The 2H-indazole serves as a structural spacer that enforces a specific conformation, rather than a direct hinge binder.

Visualization: Binding Mode Logic

The following diagram illustrates the divergent design logic between 1H and 2H scaffolds in kinase inhibition.

IndazoleBindingStartIndazole Scaffold SelectionType11H-Indazole (Unsubstituted N1)Start->Type1Thermodynamic ControlType22H-Indazole (N2-Alkylated)Start->Type2Kinetic/Directed ControlProp1H-Bond Profile:N1-H (Donor) + N2 (Acceptor)Type1->Prop1Prop2H-Bond Profile:N1 (Acceptor) + N2-R (Steric Block)Type2->Prop2Target1Target Strategy:Direct Hinge BindingProp1->Target1Mimics AdenineTarget2Target Strategy:Conformational Locking / Hydrophobic FitProp2->Target2Projects SubstituentDrug1Drug Example:Axitinib (VEGFR)Target1->Drug1Drug2Drug Example:Pazopanib (VEGFR)Target2->Drug2

Figure 1: Decision matrix for selecting 1H- vs 2H-indazole scaffolds based on desired binding mode and kinase interaction strategy.

Synthetic Accessibility & Regiocontrol

A major challenge in indazole chemistry is controlling the regioselectivity of N-alkylation.[8]

The Selectivity Problem

Alkylation of unsubstituted indazole under standard basic conditions (e.g., NaH, alkyl halide) typically yields a mixture, favoring the N1-isomer (thermodynamic product) over the N2-isomer by a ratio of ~3:1 to 10:1.

Protocol: Achieving Regioselectivity
Route A: Selective N1-Alkylation (Thermodynamic)
  • Conditions: strong base (NaH, KOtBu), polar aprotic solvent (DMF, THF), higher temperatures.

  • Mechanism: The indazolyl anion equilibrates; the N1-alkylated product is thermodynamically more stable due to benzenoid aromaticity retention.

  • Protocol Highlight:

    • Dissolve indazole in DMF.

    • Add 1.2 eq Cs₂CO₃ (or NaH). Stir 30 min.

    • Add alkyl halide. Heat to 60-80°C.

    • Result: >90% N1 product.

Route B: Selective N2-Alkylation (Kinetic/Directed)
  • Conditions: Mild acidic conditions, specific electrophiles (e.g., Trichloroacetimidates), or steric blocking at C7.

  • Mechanism: Under kinetic control or specific catalytic cycles (e.g., Copper catalysis), the higher nucleophilicity of N2 (due to the lone pair orientation in the anion) or coordination effects favor N2 attack.

  • Recent Breakthrough (Pfizer, 2022): Use of alkyl 2,2,2-trichloroacetimidates with catalytic BF₃·OEt₂ or TfOH favors N2-alkylation (>20:1 selectivity).

Visualization: Synthetic Decision Tree

SynthesisFlowInputIndazole CoreCond1Base (NaH/Cs2CO3)Polar Solvent (DMF)HeatInput->Cond1Standard AlkylationCond2Acid Catalysis (TfOH)Alkyl ImidatesORMeerwein Salt (Me3OBF4)Input->Cond2Directed AlkylationProd1N1-Alkyl Indazole(Thermodynamic)Cond1->Prod1Major ProductProd2N2-Alkyl Indazole(Kinetic)Cond2->Prod2High Selectivity

Figure 2: Synthetic workflow for accessing specific regioisomers.

Experimental Protocols: Differentiation & Validation

Distinguishing N1- from N2-isomers is critical, as they often have similar Rf values on TLC.

NMR Characterization (The "Gold Standard")

Objective: Unambiguously assign N1 vs N2 substitution.

Method: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.

  • N1-Substituted: Irradiation of the N-CH₂ protons will show an NOE enhancement of the C7-H (the proton on the benzene ring adjacent to N1).

  • N2-Substituted: Irradiation of the N-CH₂ protons will show an NOE enhancement of the C3-H (the proton on the pyrazole ring).

Protocol Step-by-Step:

  • Dissolve 5-10 mg of purified compound in DMSO-d6 (preferred for separating signals).

  • Run standard 1H NMR to identify the N-CH₂ peak (usually 4.0 - 5.5 ppm) and aromatic protons.

  • Run 1D NOE: Selectively irradiate the N-CH₂ frequency.

  • Analysis:

    • Signal at ~7.5-8.0 ppm (C7-H) increases? -> N1 Isomer .

    • Signal at ~8.0-8.5 ppm (C3-H) increases? -> N2 Isomer .

UV-Vis Spectroscopy
  • N1-isomers: Typically show absorption maxima (

    
    ) at shorter wavelengths (hypsochromic) compared to N2.
    
  • N2-isomers: Often display a bathochromic shift (red shift) and distinct fine structure in the 250-300 nm region due to the quinoid character.

References

  • Thermodynamic Stability of Indazoles: Catalán, J., et al. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2, 1996. Link

  • Pazopanib Discovery (2H-Indazole): Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[9] Journal of Medicinal Chemistry, 2008. Link

  • Axitinib Binding Mode (1H-Indazole): McTigue, M., et al. "Molecular conformations, interactions, and populations in receptor-ligand complexes." Proceedings of the National Academy of Sciences, 2012. (See PDB 4AGC).[4] Link

  • Synthetic Regioselectivity (N2-Alkylation): Liting, D., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[10] WuXi AppTec / Pfizer, 2022. Link

  • General Indazole Review: Gaubb, A., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021. Link

Benchmarking Synthesis Routes for Substituted Indazoles: Precision vs. Scalability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The indazole scaffold is a privileged pharmacophore in oncology (e.g., Axitinib, Pazopanib) and anti-inflammatory therapeutics. However, its synthesis is plagued by a singular, persistent challenge: annular tautomerism . The equilibrium between 1H- and 2H-indazoles often leads to inseparable regioisomeric mixtures (N1 vs. N2) during direct functionalization.[1]

This guide benchmarks three distinct synthetic methodologies to resolve this bottleneck. We move beyond classical Jacobson cyclization to compare Palladium-Catalyzed Construction , Reductive Cyclization (Cadogan) , and Regiodivergent Alkylation .

Part 1: The Core Challenge – The "Tautomer Trap"

Before selecting a route, one must understand the thermodynamic landscape.

  • 1H-Indazole (N1): Thermodynamically favored (aromatic stability of the benzene ring is preserved).[2]

  • 2H-Indazole (N2): Kinetically accessible but often less stable; however, N2-substituted indazoles are critical for specific kinase binding modes (e.g., Pazopanib).

The Benchmarking Objective: We evaluate methods based on their ability to force a specific regioisomer (Regio-Fidelity), their Atom Economy , and their Scalability .

Part 2: Route Analysis & Protocols

Route A: Palladium-Catalyzed Intramolecular Amination

Best For: De novo construction of N2-Aryl indazoles with high fidelity.[3] Mechanism: Intermolecular N-benzylation followed by intramolecular Pd-catalyzed C-N bond formation.[3][4]

This route bypasses the tautomerism issue entirely by fixing the nitrogen substituent before the ring closes.

Experimental Protocol (Based on Aljaar et al.)

Reagents: 2-Bromobenzyl bromide (1.0 equiv), Arylhydrazine (1.2 equiv), Cs₂CO₃ (3.0 equiv), Pd(OAc)₂ (5 mol%), t-Bu₃PHBF₄ (10 mol%). Solvent: DMSO (0.2 M).

  • Preparation: In a glovebox, charge a pressure tube with Pd(OAc)₂ and t-Bu₃PHBF₄.

  • Addition: Add Cs₂CO₃, the arylhydrazine, and finally the 2-bromobenzyl bromide dissolved in DMSO.

  • Reaction: Seal the tube and heat to 120 °C for 24 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Insight: The use of t-Bu₃P (generated in situ) is crucial for the oxidative addition of the sterically hindered aryl bromide. The high temperature is necessary to overcome the energy barrier of the intramolecular C-N coupling.

Route B: Modified Cadogan Reductive Cyclization

Best For: N2-Alkyl indazoles; One-pot synthesis from nitroaldehydes. Mechanism: Condensation of o-nitrobenzaldehyde with an amine, followed by deoxygenative cyclization using a phosphorus(III) reagent.

Experimental Protocol (Based on Genung et al.)

Reagents: 2-Nitrobenzaldehyde (1.0 equiv), Primary Amine (1.05 equiv), n-Bu₃P (2.5 equiv). Solvent: Isopropanol (i-PrOH).

  • Imine Formation: Combine 2-nitrobenzaldehyde and amine in i-PrOH. Stir at RT for 2 hours (monitor imine formation by TLC).

  • Cyclization: Add n-Bu₃P dropwise to the reaction mixture.

  • Heating: Heat to 80 °C for 16 hours.

  • Workup: Concentrate in vacuo. The major byproduct is tributylphosphine oxide (n-Bu₃PO), which is difficult to remove.

  • Purification: Requires careful chromatography or crystallization to remove phosphorus byproducts.

Critical Insight: This method is "self-scavenging" regarding water produced in the imine step, but the removal of stoichiometric phosphine oxide is the limiting factor for kilogram-scale synthesis.

Route C: Regiodivergent Alkylation of the Indazole Core

Best For: Late-stage diversification; Accessing N1 OR N2 from a common intermediate.[2] Mechanism: Exploiting the difference between thermodynamic control (NaH/Base) and Mitsunobu/Chelation control.

Experimental Protocol

Substrate: Methyl 5-bromo-1H-indazole-3-carboxylate (Versatile core).

Option C1: N1-Selective (Thermodynamic)

  • Conditions: NaH (1.2 equiv), Alkyl Halide, THF, 0 °C to RT.

  • Mechanism: The sodium cation coordinates with the N2 atom and the C3-carbonyl oxygen (if present), sterically blocking N2 and directing alkylation to N1.

  • Selectivity: typically >95:5 (N1:N2).

Option C2: N2-Selective (Kinetic/Mitsunobu)

  • Conditions: Alcohol (R-OH), PPh₃ (1.5 equiv), DIAD (1.5 equiv), THF, RT.

  • Mechanism: Steric bulk of the triphenylphosphine-betaine intermediate favors attack by the less hindered N2 nitrogen (or N2 attack driven by specific H-bonding networks in the transition state).

  • Selectivity: typically >90:10 (N2:N1).

Part 3: Benchmarking Matrix

MetricRoute A: Pd-CatalysisRoute B: Cadogan (P-Reductive)Route C: Direct Alkylation
Primary Product N2-Aryl IndazolesN2-Alkyl IndazolesN1 or N2 (Condition dependent)
Regio-Fidelity High (>99%) High (>95%)Variable (Substrate dependent)
Yield Moderate (50-79%)Good (60-85%)High (>90% for optimized substrates)
Atom Economy Low (Loss of HBr, Ligand)Low (Stoichiometric Phosphine Oxide waste)High (Simple substitution)
Safety Profile Good (Sealed tube risk)Moderate (Exothermic, P-waste)Best (Standard conditions)
Cost Driver Pd Catalyst & LigandStoichiometric PhosphineSeparation of isomers (if selectivity fails)
Scalability Low (mg to g)Medium (g to kg)High (kg scale)

Part 4: Visualization & Logic

Diagram 1: Mechanistic Flow & Decision Logic

The following diagram illustrates the mechanistic pathways and a decision tree for selecting the optimal synthesis route.

IndazoleSynthesis Start Target Indazole Structure Q1 Substituent Type? Start->Q1 N2_Aryl N2-Aryl Target Q1->N2_Aryl Aryl Group N2_Alkyl N2-Alkyl Target Q1->N2_Alkyl Alkyl Group N1_Sub N1-Substituted Target Q1->N1_Sub Any Group RouteA Route A: Pd-Catalysis (Aljaar Protocol) MechA Mechanism: Pd Oxidative Addition -> N-Arylation RouteA->MechA RouteB Route B: Cadogan (Genung Protocol) MechB Mechanism: Deoxygenative Cyclization (P-III) RouteB->MechB RouteC Route C: Direct Alkylation (Beilstein 2024) N2_Aryl->RouteA High Fidelity Required N2_Alkyl->RouteB From Nitroaldehyde N2_Alkyl->RouteC From Indazole Core (Mitsunobu) N1_Sub->RouteC Thermodynamic Control (NaH/THF)

Caption: Decision Matrix for Indazole Synthesis. Route selection is driven primarily by the N-substituent type (Aryl vs. Alkyl) and the required regioselectivity.

Part 5: References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[4][5][6] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[5][6] Organic Letters, 16(11), 3114–3117.[6] Link

  • Alijaar, N., Al-Noaimi, M., Conrad, J., & Beifuss, U. (2021).[4] Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines.[3][4] The Journal of Organic Chemistry, 86(2), 1408–1418.[4] Link

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024).[7] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.[7] Link

  • Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006).[8] New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[8][9] The Journal of Organic Chemistry, 71(21), 8166–8172. Link

Sources

Technical Comparison Guide: 2,3-Dimethyl-2H-indazole-4-carbonitrile vs. Established Kinase Inhibitor Scaffolds

[1]

Executive Summary & Mechanism of Action

This compound (CAS: 1341034-60-3) is a specialized heterocyclic building block and pharmacophore used in medicinal chemistry.[1] It serves as a regioisomeric probe for the 2,3-dimethyl-2H-indazole scaffold found in the FDA-approved drug Pazopanib (Votrient).[1]

While Pazopanib utilizes the 6-substituted indazole core to bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, the 4-carbonitrile isomer allows researchers to explore the "back pocket" or solvent-exposed regions of the kinase domain.[1] This guide compares the 4-carbonitrile variant directly against the industry-standard 6-substituted core to evaluate its utility in Structure-Activity Relationship (SAR) studies and novel drug design.[1]

Core Mechanism[1]
  • Primary Class: Heterocyclic Pharmacophore (Kinase Inhibitor Precursor).[1]

  • Target Interaction: ATP-competitive inhibition (when incorporated into a full inhibitor).[1]

  • Key Feature: The C4-cyano group acts as a rigid, electron-withdrawing handle, altering the electronic density of the indazole ring and providing a vector for orthogonal binding interactions compared to the C6-substitution.[1]

Head-to-Head Comparison: 4-CN Isomer vs. Pazopanib Core (6-Substituted)[1]

The following table contrasts the This compound (The "Probe") with the 2,3-Dimethyl-2H-indazol-6-amine derivative (The "Standard," representing the Pazopanib core).

FeatureThis compound (Probe)Pazopanib Core (6-Substituted) (Standard)
Primary Application SAR Exploration, Selectivity Profiling, Novel ScaffoldsValidated Clinical Drug Core (VEGFR/PDGFR Inhibitor)
Substitution Vector C4 Position: Points towards the P-loop or Gatekeeper region (depending on binding mode).[1]C6 Position: Points towards the Solvent Front , allowing bulky tail attachments (e.g., pyrimidine-sulfonamide).[1]
Electronic Effect Strong Electron Withdrawal (CN): Deactivates the ring, potentially increasing H-bond acidity of adjacent protons.[1]Electron Donating (Amine/Alkyl): Activates the ring, facilitating H-bond acceptance in the hinge region.[1]
Steric Profile Compact/Rigid: The cyano group is linear and small, suitable for tight pockets.[1]Variable/Bulky: The 6-position tolerates large extensions without disrupting the core binding.[1]
Metabolic Stability High: The nitrile group is generally resistant to oxidative metabolism (CYP450).[1]Moderate: The amine/methyl linkage is a common site for N-dealkylation or oxidation.[1]
Synthetic Utility Precursor for Suzuki-Miyaura coupling (via nitrile hydrolysis or reduction).[1]Precursor for Nucleophilic Aromatic Substitution or Amide Coupling.[1]
Expert Insight: Why use the 4-CN Isomer?

In drug discovery, "scaffold hopping" or "positional scanning" is critical.[1] If a 6-substituted inhibitor (like Pazopanib) suffers from resistance mutations (e.g., in the solvent front), shifting the substituent to the 4-position (using the 4-carbonitrile as a starting point) can:

  • Bypass Steric Clashes: Avoid mutated residues that block the 6-position.

  • Alter Solublity: The nitrile group significantly changes the dipole moment and lipophilicity (LogP) compared to an amine.[1]

  • Target New Kinases: The 4-vector is often privileged for targeting MAPK or Aurora kinases , which have different pocket shapes than VEGFR.[1]

Experimental Protocols

To validate the performance of the 4-carbonitrile scaffold, researchers typically convert it into a full inhibitor and test it against the standard.[1] Below are the self-validating protocols.

Protocol A: Synthesis of 4-Substituted Inhibitor (Suzuki Coupling)

Objective: Functionalize the 4-carbonitrile scaffold to create a testable kinase inhibitor.

  • Pre-requisite: Convert 4-CN to 4-Bromo or use directly if coupling partner allows (e.g., via nitrile reduction to amine then coupling).[1] Here we assume conversion to a boronic ester for coupling.[1]

  • Reagents: this compound (1.0 eq), Bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl2 (0.05 eq), KOAc (3.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Mix reagents in a sealed tube under Argon.

    • Heat at 90°C for 12 hours .

    • Validation: Monitor by TLC/LC-MS. The nitrile peak (2220 cm⁻¹) should remain if targeting the ring, or disappear if reducing.[1] Note: Direct coupling usually requires a halogenated precursor; if starting with CN, hydrolysis to acid -> amide coupling is the standard route.[1]

    • Alternative Route (Amide Coupling): Hydrolyze 4-CN to -COOH (NaOH, EtOH, Reflux 4h).[1] Couple with amine (R-NH2) using HATU/DIPEA in DMF.[1]

  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Protocol B: VEGFR2 Kinase Inhibition Assay (FRET-based)

Objective: Compare the IC50 of the 4-substituted analog vs. Pazopanib.[1]

  • System: Z'-LYTE™ Kinase Assay (Invitrogen) or similar FRET system.[1]

  • Reagents:

    • Recombinant VEGFR2 (KDR) kinase domain.[1]

    • FRET peptide substrate.[1]

    • ATP (at Km, typically 10-50 µM).[1]

    • Test Compounds: 4-substituted analog vs. Pazopanib (Control).

  • Workflow:

    • Prepare 3x serial dilutions of compounds in DMSO (Start at 10 µM).

    • Incubate Kinase + Compound + Substrate for 1 hour at Room Temp.[1]

    • Add ATP to initiate reaction.[1]

    • Stop reaction after 60 min with Development Reagent (Protease).[1]

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Pass Criteria: Z'-factor > 0.5; Pazopanib IC50 ≈ 8-10 nM (Literature standard).[1]

Visualization of Signaling & Workflow[1]

Diagram 1: VEGFR Signaling Pathway & Inhibition Points

This diagram illustrates where the indazole-based inhibitors (like Pazopanib and its 4-CN analogs) intervene in the angiogenesis pathway.[1]

VEGFR_PathwayVEGFVEGF Ligand(Extracellular)VEGFR2VEGFR2 Receptor(Tyrosine Kinase)VEGF->VEGFR2ActivatesPI3KPI3K / AKT(Survival)VEGFR2->PI3KPhosphorylationMAPKRAS / RAF / MEK / ERK(Proliferation)VEGFR2->MAPKSignaling CascadePazopanibPazopanib / 6-Indazole(Standard Inhibitor)Pazopanib->VEGFR2Inhibits (ATP Pocket)Analog4-CN Analog(Test Compound)Analog->VEGFR2Inhibits (Alternative Mode)AngiogenesisAngiogenesis &Tumor GrowthPI3K->AngiogenesisMAPK->Angiogenesis

Caption: VEGFR2 signaling cascade showing the competitive inhibition by Indazole-based scaffolds (Standard vs. Analog).[1]

Diagram 2: Experimental Workflow for Scaffold Evaluation

A logical flow for synthesizing and testing the 4-carbonitrile derivative.

WorkflowStartStart: this compoundStep1Step 1: Functionalization(Hydrolysis/Reduction)Start->Step1ActivationStep2Step 2: Coupling(Amide/Suzuki)Step1->Step2Linker AttachmentLibraryLibrary of 4-SubstitutedAnalogsStep2->LibraryAssayStep 3: Kinase Assay(vs Pazopanib)Library->AssayScreeningResultOutcome:IC50 & Selectivity DataAssay->Result

Caption: Step-by-step workflow for converting the 4-carbonitrile building block into a testable kinase inhibitor.

References

  • Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1] Journal of Medicinal Chemistry.

  • BLD Pharm. (2024).[1][2] "Product Datasheet: this compound (BD336374)." BLD Pharm Catalog.

  • Key Organics. (2024). "this compound Properties." Key Organics.

  • Gotink, K. J., & Verheul, H. M. (2010).[1] "Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?" Angiogenesis.[1][3]

A Comparative Guide to the Metabolic Stability Assessment of 2,3-Dimethyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the metabolic stability of 2,3-Dimethyl-2H-indazole-4-carbonitrile, a novel chemical entity (NCE) featuring the medicinally significant indazole scaffold. For drug development professionals, an early and accurate understanding of a compound's metabolic fate is paramount. It directly influences critical pharmacokinetic parameters such as bioavailability, half-life, and in vivo clearance, ultimately dictating dosing regimens and potential for drug-drug interactions.[1][2][3]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, provides a self-validating methodology for generating robust data, and compares the potential metabolic profile of our target compound against relevant structural analogs.

The Indazole Scaffold: A Privileged Structure with Metabolic Considerations

The indazole nucleus is a well-regarded "privileged scaffold" in medicinal chemistry, frequently employed as a bioisostere for indoles and phenols.[4][5] This is because it can replicate key hydrogen bonding interactions while potentially offering improved metabolic properties and physicochemical characteristics.[5] However, like all scaffolds, it is not metabolically inert. The primary routes of metabolism for indazole-containing compounds are typically Phase I oxidation reactions—such as hydroxylation and N-dealkylation—catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, followed by Phase II conjugation.[6][7][8]

For our target molecule, This compound , several structural features are pertinent to its metabolic profile:

  • 2,3-Dimethyl Substitution: The presence of two methyl groups on the pyrazole ring blocks the N-H positions, which are common sites for Phase II glucuronidation. However, these methyl groups themselves become potential sites for CYP-mediated hydroxylation to form alcohol metabolites.

  • Benzene Ring: The aromatic ring is a classic substrate for CYP-mediated hydroxylation at various positions.

  • 4-Carbonitrile Group: The nitrile moiety is generally considered to be metabolically stable, but it can, in some instances, undergo hydrolysis to a carboxylic acid.

Understanding these potential metabolic "hotspots" is crucial for designing an effective screening strategy.

Designing the Assessment: Choosing the Right In Vitro System

The first critical decision in assessing metabolic stability is the selection of an appropriate in vitro test system. Each system offers a different balance of biological complexity, throughput, and cost.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes.[3] They are rich in Phase I enzymes, particularly CYPs, making them an excellent, cost-effective tool for high-throughput screening of oxidative metabolism.[9][10]

  • Hepatocytes: Considered the "gold standard," these are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[3][11][12] They provide a more comprehensive prediction of overall hepatic clearance but are more expensive and labor-intensive.[9][13]

  • Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader enzymatic profile than microsomes alone.[2][9]

Causality of Experimental Choice: For an initial assessment and to facilitate comparison with other NCEs in a lead optimization campaign, the human liver microsomal (HLM) stability assay is the logical starting point. It is highly amenable to automation and provides a clear, quantitative measure of susceptibility to Phase I metabolism, which is the primary clearance pathway for a majority of drugs.[7][9] This allows for the rapid rank-ordering of compounds based on their intrinsic clearance.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed as a self-validating system to ensure the trustworthiness and reproducibility of the generated data.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • Test Compound: this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Positive Controls: Verapamil (High Clearance), Diazepam (Low Clearance)[14]

  • Quenching Solution: Ice-cold Acetonitrile with an appropriate internal standard.

  • 96-well incubation plates, centrifuge, and LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Incubation cluster_sampling Time-Course Sampling (t = 0, 5, 15, 30, 60 min) cluster_analysis Analysis A Prepare Test Compound, Controls, and HLM working solutions in buffer B Aliquot HLM solution into 96-well plate A->B C Add Test Compound and Controls to designated wells B->C D Pre-incubate plate at 37°C for 5 min C->D E Initiate Reaction by adding NADPH Regenerating System D->E F t=0 G t=5 H t=15 I t=30 J t=60 K Quench Reaction at each time point with cold Acetonitrile + IS F->K G->K H->K I->K J->K L Centrifuge plate to precipitate proteins K->L M Transfer supernatant for LC-MS/MS analysis L->M N Quantify remaining parent compound vs. Internal Standard M->N O Calculate t½ and CLint N->O

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM working solution of the test compound and controls in 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled HLMs and dilute to a working concentration of 0.5 mg/mL in the same buffer.[14][15]

  • Incubation Setup: Aliquot the HLM solution into a 96-well plate. Add the test compound and control solutions to their respective wells. Include a negative control for the test compound in wells containing HLM but without the addition of the NADPH cofactor. This control is crucial to distinguish enzymatic degradation from simple chemical instability.[16]

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.[16]

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard. The "0-minute" sample is quenched immediately after the addition of NADPH.

  • Sample Processing: Once all time points are collected, seal and centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate for analysis. Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the peak area of the parent compound relative to the internal standard at each time point.[17][18][19]

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate the key metabolic stability parameters.

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Elimination Rate (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (-k).

  • Calculate Half-Life (t½): The in vitro half-life is calculated using the formula:

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance, a measure of the enzyme's metabolic capacity, is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein)[16]

Comparative Analysis of Metabolic Stability

To contextualize the results for this compound, its performance should be compared with other compounds. The following table presents hypothetical, yet scientifically plausible, data based on established structure-metabolism relationships.

CompoundStructureIn Vitro t½ (min)CLint (µL/min/mg)Interpretation
Target: this compound (Structure of target compound)4530.8Moderate Stability: The N-dimethylation likely protects against some metabolic pathways, but the methyl groups or the aromatic ring may be susceptible to oxidation.
Comparator A: 2-Methyl-2H-indazole-4-carbonitrile (Structure with one methyl group at N2)2069.3Lower Stability: The absence of the second methyl group may reduce steric hindrance, allowing CYP enzymes easier access for oxidation of the N-methyl or the ring system.
Comparator B: Pazopanib (Votrient®) (Structure of Pazopanib)> 120< 5.8High Stability: A marketed drug known for its relatively stable indazole core, serving as a benchmark for a desirable low-clearance profile in this assay.
Comparator C: 2,3-Dimethyl-2H-benzimidazole-4-carbonitrile (Structure of bioisostere)6521.3Moderate-High Stability: A benzimidazole bioisostere might exhibit different CYP interactions, potentially leading to improved stability. This comparison informs scaffold-hopping decisions.

Discussion of Comparative Data: The hypothetical data suggests that our target compound possesses moderate metabolic stability. The N-dimethylation appears to confer an advantage over the mono-methylated Comparator A, a common strategy in medicinal chemistry to enhance metabolic stability by blocking or sterically hindering sites of metabolism. While not as stable as the established drug Pazopanib, its profile is promising. The comparison with the benzimidazole bioisostere (Comparator C) highlights how subtle changes in the heterocyclic core can impact metabolic fate, providing a valuable data point for future lead optimization efforts.

Potential Metabolic Pathways

Based on the structure of this compound and common metabolic transformations, we can predict several potential biotransformation pathways that could be investigated in subsequent metabolite identification studies.

Note: As I cannot generate images, the DOT script above is a template. A real implementation would require replacing the placeholder IMG SRC with URLs to the chemical structures.

Caption: Predicted Phase I metabolic pathways for this compound.

Conclusion and Future Directions

This guide outlines a robust, self-validating experimental approach for the initial assessment of the metabolic stability of this compound. The human liver microsomal assay serves as a critical first step, providing essential data to rank-order its stability against comparator compounds and guide the structure-activity relationship (SAR) for metabolic optimization.

The hypothetical data suggests a compound with a moderate stability profile, warranting further investigation. The logical next steps in a drug discovery cascade would include:

  • Hepatocyte Stability Assay: To confirm the findings in a more physiologically relevant system and to investigate the impact of Phase II metabolism.[11][20]

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the specific metabolites formed, confirming the predicted pathways and uncovering any unexpected biotransformations.[1][18][21]

  • CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible for the compound's metabolism, which is crucial for predicting potential drug-drug interactions.

By systematically applying these methods, researchers can build a comprehensive metabolic profile, de-risk candidates early, and ultimately select compounds with a higher probability of success in clinical development.

References

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. PMC. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Available at: [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. Available at: [Link]

  • Drug Metabolic Stability Analysis Service. Creative Biolabs. Available at: [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Institute of Crystallography - IC - CNR. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Available at: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Crown Bioscience. Available at: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom.org. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. ACS Publications. Available at: [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. Corning. Available at: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available at: [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online. Available at: [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. OMICS Online. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus. PMC. Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at: [Link]

  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. ResearchGate. Available at: [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dimethyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2,3-Dimethyl-2H-indazole-4-carbonitrile. As a specialized heterocyclic compound containing a nitrile functional group, its handling and disposal require a meticulous approach grounded in established safety protocols and regulatory standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the protection of personnel, the environment, and laboratory assets.

Core Principle: Hazard Recognition and Professional Disposal

Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, a cautious approach based on its chemical structure is mandatory. The molecule contains an indazole ring system and a nitrile group, which inform its potential hazard profile.

  • Indazole Moiety: Indazole derivatives are known to be biologically active. Related compounds, such as 2,3-dimethyl-2H-indazol-6-amine, are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3]

  • Nitrile Functional Group (-CN): Nitrile compounds are a well-recognized hazard class. They can be toxic and may release highly toxic hydrogen cyanide gas upon contact with strong acids, or during thermal decomposition.

Given these potential hazards, the primary and non-negotiable directive for the disposal of this compound is to engage a licensed professional chemical waste disposal company .[4][5] Do not attempt to neutralize or dispose of this compound via standard laboratory drains or as general waste.[6][7]

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous compounds, a summary of the anticipated hazards is presented below. All personnel handling this compound must adhere to the specified PPE requirements.

Hazard ClassificationGHS Hazard Statement (Inferred)DescriptionRequired PPE & Handling Precautions
Acute Oral Toxicity H302: Harmful if swallowedIngestion may lead to adverse health effects.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritationDirect contact may cause redness and irritation.Wear chemically resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[3][8]
Eye Irritation H319: Causes serious eye irritationContact with eyes can cause significant irritation.Wear safety glasses with side shields or chemical splash goggles.[2][8]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[3][8]

On-Site Waste Accumulation and Management Protocol

Proper accumulation of chemical waste at the point of generation is a critical step mandated by regulatory bodies like the Environmental Protection Agency (EPA).[6][9][10] The following step-by-step protocol must be followed.

Step 1: Designate a Satellite Accumulation Area (SAA)
  • Identify a specific location within the laboratory, at or near the point of waste generation, as your SAA.[9]

  • This area must be under the control of laboratory personnel.

  • Ensure the SAA has secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks.[11][12]

Step 2: Select an Appropriate Waste Container
  • Material Compatibility: Use only containers made of materials chemically compatible with this compound. Recommended options include:

    • High-Density Polyethylene (HDPE)

    • Glass (amber glass is preferred to protect from light)

  • Container Integrity: The container must be in good condition, free from cracks or damage, and possess a secure, leak-proof screw cap.[9][11][12]

  • Venting: Do not use a vented cap unless you anticipate a reaction that generates gas, which is not expected for this compound under proper storage.

Step 3: Waste Segregation
  • Dedicated Container: this compound waste should be collected in its own dedicated container. Do not mix with other waste streams.

  • Incompatibility Prevention: It is crucial to segregate this waste from incompatible materials, especially:

    • Strong Acids: To prevent the potential release of hydrogen cyanide.

    • Strong Oxidizing Agents: To avoid vigorous and potentially explosive reactions.[12]

    • Aqueous Waste: Keep separate from aqueous waste streams unless the compound is in a dilute solution.

Step 4: Accurate and Compliant Labeling
  • Immediately label the waste container upon adding the first quantity of waste.

  • The label must be clear, legible, and securely affixed. It must include the following information:

    • The words "Hazardous Waste ".[9]

    • Full Chemical Name: "this compound". Do not use abbreviations or formulas.[9]

    • Hazard Pictograms: Use appropriate GHS pictograms (e.g., exclamation mark for irritant/harmful).

    • Generator Information: Name of the principal investigator and laboratory location (building and room number).[12]

Step 5: Safe Storage and Handling
  • Keep Closed: The waste container must remain securely capped at all times, except when adding waste.[9][11] Leaving a funnel in the container is a common and dangerous violation.

  • Fill Level: Do not fill the container beyond 80% capacity to allow for expansion and prevent spills during transport.[11]

  • Storage Location: Store the container in the designated SAA, away from heat sources, direct sunlight, and areas of high traffic.

Disposal Workflow: From Generation to Pickup

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid, Contaminated PPE, or Solution) B Select Compatible Container (HDPE or Glass) A->B C Segregate Waste (Isolate from acids & oxidizers) B->C D Affix Hazardous Waste Label (Full Name, Date, Hazards) C->D E Store in Secondary Containment (Designated SAA) D->E F Container is Full (<80%) or Waste is >6 months old E->F Accumulate Waste G Contact Environmental Health & Safety (EH&S) to schedule waste pickup F->G H Licensed Disposal Vendor (Transports and disposes of waste) G->H

Caption: Logical workflow for compliant chemical waste management.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to ensure safety.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) office.

  • Don Appropriate PPE: Before cleanup, wear the required PPE: lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain the Spill (Solids):

    • Avoid generating dust.[4]

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully sweep the material into a suitable, sealable container for disposal.[4]

  • Label and Dispose: Label the spill cleanup debris as "Hazardous Waste: this compound spill debris" and manage it according to the protocol in Section 3.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Triumvirate Environmental. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Capot Chemical Co., Ltd. MSDS of 2,3-dimethyl-6-nitro-2H-indazole.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Tokyo Chemical Industry. (2025, February 24). SAFETY DATA SHEET - Benzo[cd]indol-2(1H)-one.
  • UC Center for Laboratory Safety. (2012, December 14). Nitrates - Standard Operating Procedure.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. (2025, December). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • PubChem. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827.
  • CymitQuimica. (2026, February 9). SAFETY DATA SHEET.
  • Aaronchem. (2024, November 1). SAFETY DATA SHEET - 6-bromo-2,7-dimethyl-2H-indazole.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.

Sources

Personal protective equipment for handling 2,3-Dimethyl-2H-indazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2,3-Dimethyl-2H-indazole-4-carbonitrile is a specialized heterocyclic building block, frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1][2] While specific toxicological data for this exact regioisomer is often limited compared to its 6-isomer analogue, its structural moieties (indazole core + nitrile group) dictate a strict safety protocol based on Structure-Activity Relationship (SAR) analysis.[1][2]

Immediate Safety Directive: Treat this compound as a potent bioactive intermediate . The primary risks are acute toxicity (oral/inhalation) and severe eye/skin irritation . The presence of the nitrile group requires specific waste segregation protocols to prevent accidental hydrogen cyanide (HCN) evolution.

Hazard Identification (SAR Analysis)

As a Senior Scientist, I do not rely solely on generic SDSs. We analyze the molecule to predict behavior.

Structural MoietyAssociated HazardMechanism of Action
Nitrile (-CN) Acute Toxicity / Metabolic ToxicityPotential to liberate cyanide ions in vivo (metabolic) or upon contact with strong acids.[1][2]
Indazole Core Irritant / SensitizerNitrogen-rich heterocycles often interact with mucous membranes, causing respiratory and ocular irritation.[1][2]
Physical State Inhalation RiskLikely a crystalline solid/powder. High risk of aerosolization during weighing.

GHS Classification (Read-Across Baseline):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Effective PPE is not "one size fits all."[3][4][5] It depends on the state of matter and the solvent system used.

A. Hand Protection (The Critical Barrier)

Warning: Standard nitrile gloves are effective for the solid powder but may fail rapidly if the compound is dissolved in halogenated solvents (DCM) or polar aprotic solvents (DMF, DMSO).

  • Scenario 1: Handling Solid Powder

    • Primary: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).[1][2]

    • Protocol: Change every 60 minutes or immediately upon contamination.

  • Scenario 2: Handling Solutions (DCM/DMF/THF)

    • Primary: Double Gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: High-Performance Nitrile (8 mil) or Laminate (Silver Shield®) for prolonged handling.[1][2]

    • Reasoning: Organic solvents act as a vehicle, carrying the toxic nitrile through the glove barrier and into the bloodstream.

B. Respiratory & Ocular Protection[4][6][7][8][9]
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses. Powder drift can bypass glasses.

  • Lungs:

    • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

    • Secondary (if hood is unavailable/cleaning spills): N95 (minimum) or P100 particulate respirator.

PPE Decision Logic

PPE_Decision_Tree Start Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Glove1 Std. Nitrile Gloves (Double glove recommended) Solid->Glove1 Weighing Solvent Solvent Type? Liquid->Solvent Glove2 Laminate / Silver Shield® (Barrier Gloves) Solvent->Glove2 DCM / Chloroform / DMF Glove3 High-Grade Nitrile (Double Layer) Solvent->Glove3 Methanol / Water / Ethyl Acetate

Figure 1: Decision matrix for selecting glove material based on solvent carrier risks.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)

Static electricity can cause indazoles to "jump," creating aerosol hazards.

  • Preparation: Place the balance inside the fume hood or use a powder containment hood.

  • Static Control: Use an ionizing gun or anti-static brush on the spatula and weighing boat before touching the compound.

  • Technique: Do not dump. Tap the spatula gently.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue. Dispose of this tissue as hazardous solid waste.

Phase 2: Reaction Setup
  • Solubilization: Add solvent slowly. This compound is an aromatic nitrile; avoid strong oxidizers (e.g., concentrated peroxide) which can attack the ring system.[1][2]

  • Temperature: If heating is required, use a reflux condenser and verify coolant flow before heating.

  • Labeling: Flask must be labeled: "Warning: Aromatic Nitrile - Toxic."

Phase 3: Spill Response[1]
  • Minor Spill (<5g): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag.

  • Major Spill (>5g): Evacuate area. Use a P100 respirator. Cover with vermiculite or spill pads. Do not use a vacuum (creates aerosols).

Disposal Strategy: The "Cyanide" Rule

Because this molecule contains a nitrile group, it must be treated with specific caution regarding pH.

CRITICAL RULE: NEVER mix nitrile waste with acidic waste streams.

  • Mechanism:

    
     (Hydrolysis is slow, but risk exists).[1][2]
    
  • Acute Risk: If strong acids are present with metal catalysts, trace HCN gas could theoretically evolve.

Disposal Workflow:

  • Segregation: Collect in a dedicated container labeled "Organic Waste - Nitriles/Toxic." [2]

  • pH Check: Ensure the waste container is Neutral or slightly Basic (pH 7-9).

  • P-List Consideration: While this specific CAS is not P-listed (like pure Cyanide), many institutions treat all bioactive nitriles as highly hazardous.[1][2] Consult your local EHS officer.

Waste_Disposal Waste Chemical Waste (Indazole Nitrile) Check Check pH Compatibility Waste->Check Acid Acidic Stream (pH < 4) Check->Acid If mixed with Base Basic/Neutral Stream Check->Base Preferred path Action1 STOP! Do Not Mix. Risk of HCN evolution. Acid->Action1 Action2 Dispose in Organic Halogenated/Non-Halogenated Base->Action2

Figure 2: Waste segregation logic preventing accidental acidification of nitrile residues.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11637631, N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine (Related Structure).[1][2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.